Product packaging for 1-Bromo-4-methoxy-2-methyl-5-nitrobenzene(Cat. No.:CAS No. 89978-56-3)

1-Bromo-4-methoxy-2-methyl-5-nitrobenzene

Cat. No.: B1524397
CAS No.: 89978-56-3
M. Wt: 246.06 g/mol
InChI Key: JZKNYKLYLFXWHT-UHFFFAOYSA-N
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Description

1-Bromo-4-methoxy-2-methyl-5-nitrobenzene ( 89978-56-3) is a high-value, polysubstituted aromatic compound offered for research and development purposes. Its molecular formula is C8H8BrNO3, and it has a molecular weight of 246.06 g/mol . This compound serves as a versatile synthetic building block in organic chemistry, particularly in the construction of more complex molecules for pharmaceutical and materials science research. The structure features multiple functional groups—bromo, methoxy, methyl, and nitro—each imparting distinct electronic and steric effects that can be strategically exploited in multi-step synthesis. The bromo substituent acts as a good leaving group in metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the formation of new carbon-carbon bonds. Concurrently, the nitro group is a strong electron-withdrawing group and can be readily reduced to a reactive aniline derivative, which is a common precursor to various nitrogen-containing heterocycles and other functional groups. Researchers value this specific substitution pattern for its utility in programmed synthetic sequences, where functional groups can be manipulated selectively to achieve complex target architectures. The product must be stored sealed in a dry environment at room temperature. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8BrNO3 B1524397 1-Bromo-4-methoxy-2-methyl-5-nitrobenzene CAS No. 89978-56-3

Properties

IUPAC Name

1-bromo-4-methoxy-2-methyl-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-5-3-8(13-2)7(10(11)12)4-6(5)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZKNYKLYLFXWHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50679907
Record name 1-Bromo-4-methoxy-2-methyl-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89978-56-3
Record name 1-Bromo-4-methoxy-2-methyl-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Bromo-4-methoxy-2-methyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Bromo-4-methoxy-2-methyl-5-nitrobenzene is a key aromatic intermediate with significant applications in the synthesis of pharmaceuticals and other complex organic molecules. Its substituted benzene ring provides a versatile scaffold for further chemical transformations. This technical guide presents two robust and well-documented synthetic pathways for the preparation of this compound, tailored for researchers, scientists, and professionals in drug development. The methodologies detailed herein are grounded in established chemical principles and supported by peer-reviewed literature, ensuring scientific integrity and reproducibility.

This guide provides a comprehensive analysis of two distinct synthetic strategies:

  • Route 1: Electrophilic Nitration of 2-Bromo-5-methoxytoluene. This pathway leverages the directing effects of the substituents on the aromatic ring to achieve the desired regioselectivity.

  • Route 2: Sandmeyer Reaction of 4-Methoxy-2-methyl-5-nitroaniline. This classic transformation in aromatic chemistry offers an alternative approach, starting from a corresponding aniline precursor.

Each route is presented with a detailed, step-by-step experimental protocol, a discussion of the underlying reaction mechanisms, and guidance on purification and characterization.

Route 1: Electrophilic Nitration of 2-Bromo-5-methoxytoluene

This synthetic approach involves the direct nitration of 2-bromo-5-methoxytoluene. The regiochemical outcome of this electrophilic aromatic substitution is governed by the directing effects of the substituents on the benzene ring. The methoxy group is a strongly activating ortho-, para-director, while the bromo and methyl groups are weakly deactivating and activating ortho-, para-directors, respectively. The interplay of these effects, along with steric hindrance, favors the introduction of the nitro group at the C5 position.

Reaction Scheme

start 2-Bromo-5-methoxytoluene product This compound start->product Nitration reagents HNO₃, H₂SO₄ Nitration Nitration reagents->Nitration cluster_0 Generation of Nitronium Ion cluster_1 Electrophilic Aromatic Substitution HNO3 HNO₃ H2ONO2+ H₂O⁺-NO₂ HNO3->H2ONO2+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ H2SO4->HSO4- NO2+ NO₂⁺ (Nitronium ion) H2ONO2+->NO2+ - H₂O AreniumIon Arenium Ion Intermediate (Resonance Stabilized) H2O H₂O Start 2-Bromo-5-methoxytoluene Start->AreniumIon + NO₂⁺ Product This compound AreniumIon->Product - H⁺ start 4-Methoxy-2-methyl-5-nitroaniline intermediate Diazonium Salt Intermediate start->intermediate Diazotization reagents1 NaNO₂, HBr Diazotization Diazotization reagents1->Diazotization product This compound intermediate->product Sandmeyer Reaction reagents2 CuBr Sandmeyer Reaction Sandmeyer Reaction reagents2->Sandmeyer Reaction cluster_0 Diazotization cluster_1 Sandmeyer Bromination Aniline 4-Methoxy-2-methyl-5-nitroaniline DiazoniumSalt Aryl Diazonium Salt (Ar-N₂⁺) Aniline->DiazoniumSalt + NaNO₂, HBr ArylRadical Aryl Radical (Ar•) DiazoniumSalt->ArylRadical + Cu(I)Br - N₂ Product This compound ArylRadical->Product + Cu(II)Br₂ Cu(I) Cu(I)Br Cu(II) Cu(II)Br₂ Cu(I)->Cu(II) SET Cu(II)->Cu(I) Regeneration

Physicochemical properties of 1-Bromo-4-methoxy-2-methyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 1-Bromo-4-methoxy-2-methyl-5-nitrobenzene

Abstract

This compound is a substituted nitroaromatic compound with potential applications in organic synthesis and medicinal chemistry. As a functionalized benzene ring, it serves as a versatile building block for the introduction of complex moieties in the development of novel molecules. A thorough understanding of its physicochemical properties is paramount for its effective handling, characterization, and utilization in research and development. This guide provides a detailed examination of the known and predicted properties of this compound, outlines robust experimental protocols for their determination, and offers insights into its structural and safety profile.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. The structural formula, molecular weight, and unique identifiers for this compound are crucial for database searches, regulatory compliance, and stoichiometric calculations.

  • IUPAC Name: this compound

  • CAS Number: 89978-56-3

  • Molecular Formula: C₈H₈BrNO₃

  • Molecular Weight: 246.06 g/mol [1]

The molecule consists of a central benzene ring with five substituents: a bromine atom, a methoxy group (-OCH₃), a methyl group (-CH₃), and a nitro group (-NO₂). The relative positions of these groups are critical to the molecule's reactivity, polarity, and overall stereochemistry.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various environments, influencing its suitability for specific applications, from reaction kinetics to formulation in drug delivery systems.

PropertyValue / DescriptionRationale & Scientific Insight
Appearance Expected to be a pale yellow or off-white crystalline solid.This prediction is based on related nitroaromatic compounds which are often solids at room temperature due to significant intermolecular forces.[2] The color is typical for compounds containing a nitro group, which is a chromophore.
Melting Point Not experimentally reported in available literature. Requires experimental determination.The melting point is a crucial indicator of purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C. Impurities will lower and broaden this range.[3] For context, the related isomers 1-bromo-4-nitrobenzene and 1-bromo-2-nitrobenzene have melting points of 127°C and 43°C, respectively.[4]
Boiling Point Not experimentally reported. Likely to decompose at high temperatures before boiling.Due to its relatively high molecular weight and polar nitro group, a high boiling point is expected. However, many nitroaromatic compounds are thermally unstable and may decompose upon heating.
Solubility Predicted to be insoluble in water but soluble in common organic solvents like acetone, ethyl acetate, dichloromethane, and DMSO.The "like dissolves like" principle is key.[5] The molecule has a large, nonpolar substituted benzene core, making it incompatible with the highly polar hydrogen-bonding network of water. The presence of polar ether and nitro groups, however, should allow for favorable dipole-dipole interactions with polar aprotic organic solvents.[6][7]

Spectral Analysis and Structural Confirmation

Spectroscopic techniques provide a fingerprint of a molecule, allowing for unambiguous structural confirmation. While specific spectra for this compound are not publicly available, its structure allows for the prediction of key characteristic signals.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should reveal distinct signals for the aromatic protons, the methoxy protons, and the methyl protons. The aromatic region will likely show two singlets, as the protons on the ring do not have adjacent proton neighbors for splitting. The methoxy group (-OCH₃) will appear as a sharp singlet around 3.8-4.0 ppm, and the methyl group (-CH₃) will appear as another sharp singlet, likely further upfield.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule (six in the ring, one in the methoxy group, and one in the methyl group). The positions of these signals are influenced by the electron-withdrawing and -donating effects of the substituents.

  • IR (Infrared) Spectroscopy: The IR spectrum is used to identify functional groups. Key expected absorption bands include:

    • ~1500-1550 cm⁻¹ and ~1345-1385 cm⁻¹: Strong asymmetric and symmetric stretching vibrations of the nitro group (N-O).

    • ~1250 cm⁻¹: C-O stretching of the aryl ether (methoxy group).

    • ~2850-3000 cm⁻¹: C-H stretching from the methyl and methoxy groups.

    • ~550-750 cm⁻¹: C-Br stretching.

  • Mass Spectrometry (MS): This technique provides the mass-to-charge ratio, confirming the molecular weight. A key feature for this compound would be the characteristic isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak (M) and any bromine-containing fragment peaks will appear as a pair of peaks (M and M+2) of almost equal intensity.

Experimental Protocols for Property Determination

To ensure scientific rigor, the physical properties of a newly synthesized or sourced batch of this compound must be experimentally verified. The following sections provide detailed, self-validating protocols.

Melting Point Determination

Causality: The melting point is a highly sensitive measure of a compound's purity.[8] The presence of even small amounts of impurities disrupts the crystal lattice, requiring less energy (a lower temperature) to break the intermolecular forces. This protocol uses a modern digital apparatus for precision and safety.

G cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis prep1 Grind compound to a fine powder prep2 Tap open end of capillary tube into powder prep1->prep2 prep3 Invert tube and tap gently to pack 2-3 mm of sample prep2->prep3 measure1 Place capillary in Mel-Temp apparatus prep3->measure1 measure2 Set rapid heating rate (~10-15°C/min) for approximate MP measure1->measure2 measure3 Allow apparatus to cool measure2->measure3 measure4 Prepare new sample measure3->measure4 measure5 Heat to 20°C below approx. MP measure4->measure5 measure6 Reduce heating rate to 1-2°C/min measure5->measure6 measure7 Record T₁ (first liquid) and T₂ (all liquid) measure6->measure7 analysis1 Report Melting Point as T₁ - T₂ range measure7->analysis1 analysis2 Is range > 2°C? analysis1->analysis2 analysis3 Sample is likely impure. Consider repurification. analysis2->analysis3 Yes analysis4 Sample is likely pure. analysis2->analysis4 No

Caption: Workflow for accurate melting point determination.

Step-by-Step Methodology:

  • Sample Preparation:

    • Place a small amount of the compound on a clean, dry watch glass. If the crystals are not fine, gently grind them using a mortar and pestle.

    • Take a capillary melting point tube and press the open end into the powder until a small amount enters the tube.

    • Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. The final packed sample height should be 2-3 mm.[3]

  • Approximate Melting Point (Optional but Recommended):

    • Place the packed capillary tube into the heating block of the melting point apparatus.

    • Heat the sample rapidly (10-20°C per minute) and observe the approximate temperature at which it melts. This provides a target for the accurate measurement.

    • Turn off the heat and allow the apparatus to cool significantly.

  • Accurate Melting Point Determination:

    • Prepare a new sample in a fresh capillary tube.

    • Place the tube in the apparatus and heat rapidly to about 20°C below the approximate melting point found in the previous step.

    • Decrease the heating rate to a slow 1-2°C per minute.[3] This ensures the temperature of the block and the sample are in thermal equilibrium.

    • Carefully observe the sample through the magnifying lens.

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Continue heating slowly and record the temperature (T₂) at which the last crystal melts completely.[9]

  • Reporting:

    • The melting point is reported as the range from T₁ to T₂.

    • For high accuracy, repeat the determination two more times and average the results.

Solubility Characterization

Causality: A systematic solubility analysis not only confirms the predicted solubility profile but can also provide clues about the presence of acidic or basic functional groups, although none are expected in the title compound.[10] This hierarchical testing scheme efficiently classifies the compound based on its interaction with a range of solvents of varying polarity and pH.[11]

G start Place ~25 mg of compound in a test tube water Add 0.75 mL H₂O. Shake vigorously. start->water water_q Is it soluble? water->water_q water_sol Result: Water Soluble water_q->water_sol Yes organic Use new sample. Add 0.75 mL Dichloromethane (DCM). Shake vigorously. water_q->organic No organic_q Is it soluble? organic->organic_q organic_sol Result: Soluble in DCM organic_q->organic_sol Yes organic_insol Test other organic solvents (e.g., Acetone, Ethyl Acetate, Hexane) organic_q->organic_insol No

Caption: Hierarchical workflow for solubility characterization.

Step-by-Step Methodology:

  • General Procedure: For each solvent, add approximately 25 mg of the compound to a small, dry test tube. Add 0.75 mL of the solvent in small portions, shaking vigorously for at least 30-60 seconds after each addition.[5][11] Observe if the solid dissolves completely.

  • Test 1: Water (Polar, Protic):

    • Follow the general procedure with deionized water.

    • Expected Outcome: Insoluble. The nonpolar nature of the substituted aromatic ring should dominate.

  • Test 2: Diethyl Ether or Hexane (Nonpolar):

    • Follow the general procedure with a nonpolar solvent.

    • Expected Outcome: Likely soluble. This will test the compound's affinity for nonpolar environments.

  • Test 3: Dichloromethane or Ethyl Acetate (Intermediate Polarity, Aprotic):

    • Follow the general procedure with these solvents.

    • Expected Outcome: Soluble. These solvents are often effective for a wide range of organic compounds that are not extremely polar or nonpolar.

  • Test 4: Acetone or Dimethyl Sulfoxide (Polar, Aprotic):

    • Follow the general procedure with these highly polar aprotic solvents.

    • Expected Outcome: Very soluble. These solvents are excellent at dissolving molecules with significant dipole moments, such as that induced by the nitro group.

  • Reporting:

    • Report the compound as "soluble," "partially soluble," or "insoluble" in each tested solvent. This qualitative profile is invaluable for selecting appropriate solvents for reactions, chromatography, and recrystallization.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar nitroaromatic compounds can be used to establish prudent handling practices.[1][12][13][14]

  • Personal Protective Equipment (PPE): Always wear safety goggles with side-shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[12]

  • Handling:

    • Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[1][14]

    • Avoid all personal contact, including skin and eye contact and inhalation.[13]

    • Minimize dust generation during transfer.[14]

    • Wash hands thoroughly after handling.

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[14]

    • Skin Contact: Remove contaminated clothing and flush skin with plenty of soap and water. Seek medical attention if irritation develops.[14]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[14]

    • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.[14]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1]

Conclusion

This compound is a multifaceted organic compound whose utility in scientific research is underpinned by its distinct physicochemical properties. While some data, such as a precise melting point, requires experimental determination, its structural features allow for reliable predictions of its solubility, spectral characteristics, and handling requirements. The protocols outlined in this guide provide a robust framework for researchers to verify these properties, ensuring data integrity and safe laboratory practice. A comprehensive understanding of this molecule's profile is the first step toward unlocking its full potential in the synthesis of next-generation materials and therapeutics.

References

1-Bromo-4-methoxy-2-methyl-5-nitrobenzene CAS number and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Bromo-4-methoxy-2-methyl-5-nitrobenzene: Synthesis, Properties, and Applications

Introduction

This compound is a substituted nitroaromatic compound that serves as a highly functionalized and versatile building block in organic synthesis. Its unique arrangement of bromo, methoxy, methyl, and nitro groups on a benzene scaffold offers multiple reactive sites for chemical modification. This guide provides a comprehensive overview of its chemical identity, a detailed protocol for its synthesis, and an exploration of its potential applications, particularly for professionals in research, and drug development. The strategic placement of an ortho-methyl group, a para-methoxy group, and a nitro group relative to the bromine atom allows for nuanced control over reactivity and imparts specific electronic and steric properties, making it a valuable intermediate for constructing complex molecular architectures.

Compound Identification and Physicochemical Properties

Precise identification is critical for regulatory compliance, procurement, and experimental reproducibility. The fundamental identifiers and properties of this compound are summarized below.

Table 1: Core Identifiers for this compound

IdentifierValueReference
CAS Number 89978-56-3[1]
Molecular Formula C₈H₈BrNO₃[1]
Molecular Weight 246.06 g/mol [1]
Canonical SMILES CC1=C(C=C(C(=C1)OC)Br)--INVALID-LINK--[O-]
InChIKey Not readily available

Chemical Structure:

Caption: 2D Structure of this compound

Table 2: Physicochemical Properties

PropertyValueNotes
Topological Polar Surface Area 55 Ų[1]
Hydrogen Bond Acceptor Count 3[1]
Complexity 194[1]
Heavy Atom Count 13[1]

Synthesis and Mechanistic Rationale

The synthesis of this compound is typically achieved via electrophilic aromatic substitution, specifically the nitration of the precursor, 1-Bromo-4-methoxy-2-methylbenzene. The existing substituents on the benzene ring direct the position of the incoming nitro group.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis via Nitration

This protocol is based on established methodologies for the nitration of substituted bromobenzenes.[2][3]

Materials:

  • 1-Bromo-4-methoxy-2-methylbenzene (CAS: 27060-75-9)

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (≥90%)

  • Ice

  • Deionized Water

  • Ethanol (for recrystallization)

  • Three-necked round-bottom flask, dropping funnel, magnetic stirrer, ice bath, Buchner funnel.

Procedure:

  • Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 1-Bromo-4-methoxy-2-methylbenzene (e.g., 10.0 g, ~49.7 mmol).

  • Acidic Medium Preparation: Cool the flask in an ice-salt bath to 0 °C. Slowly add concentrated sulfuric acid (30 mL) to the flask while stirring, ensuring the temperature does not exceed 10 °C.

  • Nitration: Once the mixture is homogenous and cooled to 0-5 °C, begin the dropwise addition of fuming nitric acid (5 mL) from the dropping funnel. The rate of addition must be carefully controlled to maintain the internal temperature below 5 °C.

    • Causality Insight: The sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. Maintaining a low temperature is crucial to prevent over-nitration and the formation of unwanted byproducts.

  • Reaction Progression: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Quenching and Precipitation: Carefully pour the reaction mixture onto a beaker containing crushed ice (~200 g) with vigorous stirring. The crude product will precipitate as a solid.

    • Trustworthiness Principle: This quenching step is self-validating. The insolubility of the organic product in the aqueous acidic medium ensures its separation, and the large volume of ice dissipates the heat from the acid dilution, ensuring a safe workup.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold deionized water until the filtrate is neutral to pH paper. This removes residual acids.

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a crystalline solid. Dry the purified product under vacuum.

Applications in Research and Drug Development

Substituted nitrobenzenes are foundational intermediates in the synthesis of pharmaceuticals and other fine chemicals. The specific functionalities of this compound make it a strategic precursor.

  • Pharmaceutical Synthesis: The true value of this molecule lies in its capacity for sequential, selective transformations.

    • Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (-NH₂). This transformation is a cornerstone of pharmaceutical synthesis, as the resulting aniline derivative is a precursor to a vast array of bioactive scaffolds, including kinase inhibitors, GPCR ligands, and anti-infective agents.[4]

    • Cross-Coupling Reactions: The bromine atom serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).[5] This allows for the introduction of diverse substituents, enabling the construction of complex molecular libraries for drug discovery.[4][5]

  • Agrochemical Development: Similar to pharmaceuticals, the synthesis of advanced herbicides, fungicides, and pesticides often relies on functionalized aromatic cores. The structural motifs accessible from this compound can be tailored to interact with specific biological targets in pests or weeds.[4][5]

Spectroscopic Characterization

While a specific spectrum for this compound is not provided in the search results, its structure allows for the prediction of key 1H NMR signals that would be used for its identification:

  • Aromatic Protons: Two singlets in the aromatic region, each integrating to 1H.

  • Methoxy Protons: A singlet around 3.8-4.0 ppm, integrating to 3H.

  • Methyl Protons: A singlet around 2.2-2.5 ppm, integrating to 3H.

Further characterization would involve ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm the molecular weight and fragmentation pattern.

Safety and Handling

  • General Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Toxicity: Aromatic nitro compounds are generally considered toxic and can be harmful if inhaled, ingested, or absorbed through the skin.

  • Stability: Avoid exposure to high heat or strong reducing agents.

References

Spectroscopic Characterization of 1-Bromo-4-methoxy-2-methyl-5-nitrobenzene: A Predictive and Interpretive Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of synthetic chemistry and drug development, the unambiguous structural elucidation of novel molecules is paramount. 1-Bromo-4-methoxy-2-methyl-5-nitrobenzene is a substituted nitroaromatic compound with potential applications as a synthetic intermediate. The specific arrangement of its substituents—a bromine atom, a methoxy group, a methyl group, and a nitro group—on the benzene ring creates a unique electronic environment that dictates its chemical reactivity and spectroscopic properties.

This guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for this compound. In the absence of readily available experimental spectra for this specific isomer, this document serves as a predictive framework for researchers. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), and by drawing analogies from structurally related compounds, we will construct a detailed spectral profile. This approach not only anticipates the experimental outcomes but also explains the underlying chemical principles that give rise to them, offering a robust methodology for the characterization of this and similar complex aromatic systems.

Molecular Structure and Spectroscopic Implications

The substitution pattern of this compound removes all planes of symmetry from the aromatic ring. This asymmetry is critical, as it renders all aromatic protons and carbons magnetically non-equivalent, leading to a more complex but highly informative NMR spectrum.

Caption: Molecular structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Our predictions are based on the additive effects of the substituents on the chemical shifts of the aromatic protons and carbons.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region, one singlet for the methyl protons, and one singlet for the methoxy protons.

  • Aromatic Protons (H-3 and H-6):

    • The proton at the C-3 position is flanked by the electron-donating methyl group (ortho) and the electron-donating methoxy group (meta).

    • The proton at the C-6 position is ortho to the strongly electron-withdrawing nitro group and meta to the bromine atom. The powerful deshielding effect of the nitro group will cause the H-6 signal to appear significantly downfield. In nitrobenzene itself, protons ortho to the nitro group appear around 8.25 ppm.[1]

    • Therefore, we predict two singlets in the aromatic region, as there are no adjacent protons for splitting.

  • Methyl and Methoxy Protons:

    • The methyl group protons (C-2) will appear as a singlet, likely in the range of 2.2–2.5 ppm.

    • The methoxy group protons (C-4) will also be a singlet, typically found around 3.8–4.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityRationale
H-3~7.0 - 7.3Singlet (s)Shielded by ortho-methyl and para-methoxy groups.
H-6~7.8 - 8.1Singlet (s)Strongly deshielded by the ortho-nitro group.
-OCH₃~3.9Singlet (s)Typical range for an aryl methoxy group.
-CH₃~2.4Singlet (s)Typical range for an aryl methyl group.
¹³C NMR Spectroscopy

The asymmetry of the molecule means that all eight carbon atoms are unique and should give rise to eight distinct signals in the proton-decoupled ¹³C NMR spectrum. The chemical shifts are predicted based on the known effects of each substituent. The nitro group is strongly deshielding, particularly at the ipso-carbon, while the methoxy group is strongly shielding (except for the ipso-carbon).

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C-1 (C-Br)~115 - 120Attached to bromine; shielded by ortho-methyl.
C-2 (C-CH₃)~135 - 140Ipso-carbon of the methyl group.
C-3 (C-H)~110 - 115Shielded by adjacent electron-donating groups.
C-4 (C-OCH₃)~155 - 160Ipso-carbon of the strongly deshielding methoxy group.
C-5 (C-NO₂)~145 - 150Ipso-carbon of the strongly deshielding nitro group.[1]
C-6 (C-H)~125 - 130Deshielded by the adjacent nitro group.
-OCH₃~56Typical range for a methoxy carbon.
-CH₃~20Typical range for an aryl methyl carbon.
Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Use a standard pulse sequence with a 30° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: On the same instrument, acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the spectra using the TMS signal.

Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound will be dominated by strong absorptions from the nitro group.

Key Vibrational Modes:

  • Nitro Group (NO₂): This group gives rise to two very strong and characteristic absorption bands. The asymmetric stretching vibration appears at a higher frequency than the symmetric stretch. For substituted nitrobenzenes, these are expected in the following regions.[2]

    • Asymmetric stretch: ~1520-1560 cm⁻¹

    • Symmetric stretch: ~1340-1360 cm⁻¹

  • Aromatic C=C Stretching: Multiple bands of variable intensity are expected in the 1450-1600 cm⁻¹ region.

  • C-O Stretching: The aryl-alkyl ether linkage of the methoxy group will produce a strong C-O stretching band.

    • Asymmetric C-O-C stretch: ~1230-1270 cm⁻¹

    • Symmetric C-O-C stretch: ~1020-1060 cm⁻¹

  • C-H Stretching:

    • Aromatic C-H: Weak to medium bands above 3000 cm⁻¹.

    • Aliphatic C-H (in -CH₃ and -OCH₃): Medium bands in the 2850-2960 cm⁻¹ region.

  • C-Br Stretching: This vibration occurs in the fingerprint region and can be difficult to assign definitively, but is expected in the 500-650 cm⁻¹ range.

Table 3: Predicted Key IR Absorption Bands

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity
Nitro (-NO₂)Asymmetric Stretch1545 ± 15Strong
Nitro (-NO₂)Symmetric Stretch1350 ± 10Strong
Methoxy (Ar-O-CH₃)C-O-C Asymmetric Stretch1250 ± 20Strong
Methoxy (Ar-O-CH₃)C-O-C Symmetric Stretch1040 ± 20Medium
Aromatic RingC=C Stretch1450 - 1600Medium-Weak
Methyl/MethoxyC-H Stretch2850 - 2960Medium
Experimental Protocol: FT-IR Data Acquisition
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is preferred. Place a small amount of the solid material directly on the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Background Correction: A background spectrum of the clean, empty ATR crystal must be recorded immediately prior to the sample spectrum and automatically subtracted by the instrument software.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₈H₈BrNO₃), the mass spectrum will be characterized by a distinct isotopic pattern for the molecular ion due to the presence of bromine.

  • Molecular Ion (M⁺): Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 natural abundance. This will result in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units.

    • M⁺ peak for C₈H₈⁷⁹BrNO₃: m/z ≈ 244.97

    • [M+2]⁺ peak for C₈H₈⁸¹BrNO₃: m/z ≈ 246.97

  • Key Fragmentation Pathways: Electron ionization (EI) is expected to induce fragmentation. Plausible fragmentation pathways include:

    • Loss of NO₂: A common fragmentation for nitroaromatics, leading to a fragment at m/z 199/201.

    • Loss of CH₃: Loss of the methyl radical from the molecular ion or subsequent fragments.

    • Loss of OCH₃: Cleavage of the methoxy group.

Experimental Protocol: GC-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Gas Chromatography (GC): Inject a small volume (e.g., 1 µL) into a GC-MS system. Use a standard nonpolar column (e.g., DB-5ms) and a temperature program that allows for the elution of the compound (e.g., ramp from 50°C to 280°C).

  • Mass Spectrometry (MS): Use a standard electron ionization (EI) source at 70 eV. Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-350).

  • Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram. Analyze the mass spectrum of this peak to determine the molecular ion and fragmentation pattern.

Caption: Proposed fragmentation of the molecular ion in MS.

Conclusion

This guide presents a detailed, predictive spectroscopic profile for this compound. By applying fundamental principles and drawing comparisons with related structures, we have established the expected key features in its ¹H NMR, ¹³C NMR, IR, and MS spectra. The predicted data, summarized in the tables and figures, provides a robust framework for researchers to confirm the identity and structure of this compound upon its synthesis. The included experimental protocols represent standard, validated methods for acquiring high-quality data, ensuring that the predicted spectral characteristics can be reliably verified in a laboratory setting.

References

An In-depth Technical Guide to the Solubility of 1-Bromo-4-methoxy-2-methyl-5-nitrobenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Importance of Solubility in a Research Context

Solubility is a critical physicochemical parameter that governs the behavior of a compound in various chemical processes. For a substituted nitrobenzene derivative like 1-Bromo-4-methoxy-2-methyl-5-nitrobenzene, understanding its solubility profile is paramount for a range of applications, including:

  • Reaction Media Selection: Choosing an appropriate solvent that can dissolve reactants is fundamental to achieving optimal reaction kinetics and yield.

  • Crystallization and Purification: The differential solubility of a compound in various solvents at different temperatures is the cornerstone of purification by crystallization.[1]

  • Chromatographic Separations: The partitioning of a compound between the stationary and mobile phases in techniques like HPLC is dictated by its relative solubility.

  • Formulation and Drug Delivery: In the pharmaceutical sciences, the solubility of an active pharmaceutical ingredient (API) in various excipients and biological fluids is a key determinant of its bioavailability.

This guide will deconstruct the molecular features of this compound to predict its interactions with a variety of organic solvents and provide the necessary tools for empirical verification.

Physicochemical Profile of this compound

To predict solubility, we must first understand the intrinsic properties of the solute. This compound is a complex aromatic molecule with multiple functional groups that influence its polarity and intermolecular interactions.

  • Molecular Formula: C₈H₈BrNO₃[2][3]

  • Molecular Weight: 246.06 g/mol [2][3]

  • Core Structure: A benzene ring, which is inherently nonpolar.

  • Substituents and their Influence:

    • Nitro Group (-NO₂): A strong electron-withdrawing group that significantly increases the molecule's polarity and provides sites for dipole-dipole interactions.[4][5] The nitro group has a large dipole moment.[4][5]

    • Bromo Group (-Br): An electronegative halogen that contributes to the molecule's polarity and molecular weight.

    • Methoxy Group (-OCH₃): A moderately polar group that can act as a hydrogen bond acceptor.

    • Methyl Group (-CH₃): A nonpolar, electron-donating group that adds to the hydrophobic character of the molecule.

The combination of these groups results in a molecule with a significant dipole moment, making it a polar organic compound. However, the lack of a hydrogen bond donor (like an -OH or -NH group) means it cannot self-associate through hydrogen bonding. Aromatic nitro compounds are generally considered soluble in most organic solvents.[4][6]

Computed Physicochemical Properties:

PropertyValueSource
Molecular Weight246.06 g/mol PubChem[2][3]
XLogP3-AA2.8PubChem[2]
Hydrogen Bond Acceptor Count3PubChem[3]
Topological Polar Surface Area55 ŲPubChem[3]

The XLogP3-AA value of 2.8 suggests a degree of lipophilicity, indicating that it will favor organic environments over aqueous ones. The presence of three hydrogen bond acceptors (the oxygen atoms in the nitro and methoxy groups) implies that it can interact favorably with protic solvents.

The Principle of "Like Dissolves Like": A Predictive Framework

The adage "like dissolves like" is the guiding principle for predicting solubility.[1][7][8] It posits that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile. We can categorize solvents and predict the solubility of this compound accordingly.

Intermolecular Forces at Play:

The following diagram illustrates the potential intermolecular interactions between our target molecule and different types of solvents.

G compound This compound (Polar Aprotic) polar_protic Polar Protic Solvents (e.g., Ethanol, Methanol) compound->polar_protic Dipole-Dipole Hydrogen Bonding (Acceptor) polar_aprotic Polar Aprotic Solvents (e.g., Acetone, DMF, DMSO) compound->polar_aprotic Strong Dipole-Dipole non_polar Nonpolar Solvents (e.g., Hexane, Toluene) compound->non_polar van der Waals (London Dispersion Forces)

Caption: Intermolecular forces governing solubility.

Predicted Solubility Profile:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetone, AcetonitrileHigh to Very High The strong dipole moments of both the solute and these solvents lead to strong dipole-dipole interactions. A structurally similar compound, 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene, is very soluble in DMF.[9]
Polar Protic Methanol, Ethanol, IsopropanolModerate to High The solute can act as a hydrogen bond acceptor with the hydroxyl group of the alcohols. Dipole-dipole interactions will also be significant. The solubility of nitroalkanes is generally good in organic solvents like alcohols.[4]
Chlorinated Dichloromethane (DCM), ChloroformModerate to High These solvents have moderate polarity and can engage in dipole-dipole interactions. A related compound, 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene, is sparingly soluble in chloroform.[9]
Ethers Diethyl Ether, Tetrahydrofuran (THF)Moderate These solvents are less polar than ketones or alcohols but can still engage in dipole-dipole interactions and act as hydrogen bond acceptors. Nitrobenzene is soluble in ether.[10]
Aromatic Hydrocarbons Toluene, BenzeneLow to Moderate The nonpolar aromatic ring of the solute will interact favorably with these solvents via π-stacking and van der Waals forces. However, the polar functional groups will be less well-solvated. Nitrobenzene is soluble in benzene.[10]
Nonpolar Aliphatic Hexane, HeptaneLow to Insoluble The significant polarity of the nitro and methoxy groups is incompatible with the nonpolar nature of these solvents. The principle of "like dissolves like" suggests poor solubility.[1]
Water WaterInsoluble The large, hydrophobic aromatic structure and lack of strong hydrogen bond donating capability will lead to very poor solubility in water. Aromatic nitro compounds are generally insoluble in water.[4][10]

Experimental Protocols for Solubility Determination

To move from prediction to empirical data, a systematic experimental approach is required. The following protocols are designed to provide both a rapid qualitative assessment and a precise quantitative measurement of solubility.

Safety Precautions

Before commencing any experimental work, consult the Safety Data Sheet (SDS).[11][12]

  • Handling: Handle in a well-ventilated area, preferably a fume hood.[11][12]

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[11][12]

  • Accidental Release: Have appropriate spill containment materials ready.[11]

Qualitative Solubility Assessment

This rapid test provides a preliminary understanding of solubility in various solvents.

Methodology:

  • Preparation: Dispense approximately 10-20 mg of this compound into a series of labeled small test tubes or vials.

  • Solvent Addition: To each tube, add 1 mL of a different test solvent dropwise while vortexing or shaking.[13]

  • Observation: Visually inspect the mixture after each addition. Observe for complete dissolution, partial dissolution, or insolubility.

  • Classification:

    • Soluble: The solid completely dissolves to form a clear solution.

    • Partially Soluble: Some solid dissolves, but a noticeable amount remains undissolved.

    • Insoluble: The solid does not appear to dissolve at all.

  • Documentation: Record the observations for each solvent in a laboratory notebook.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[7]

Workflow Diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess solute to a known volume of solvent prep2 Seal the flask to prevent evaporation prep1->prep2 equil1 Agitate at a constant temperature (e.g., 25°C) prep2->equil1 equil2 Allow to equilibrate for 24-48 hours equil1->equil2 sep1 Allow solid to settle equil2->sep1 sep2 Centrifuge or filter to get a clear supernatant sep1->sep2 an1 Take a precise aliquot of the supernatant sep2->an1 an2 Dilute with a suitable solvent an1->an2 an3 Quantify concentration using HPLC or UV-Vis an2->an3 an4 Calculate solubility (e.g., in mg/mL or mol/L) an3->an4

References

Starting materials for 1-Bromo-4-methoxy-2-methyl-5-nitrobenzene synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1-Bromo-4-methoxy-2-methyl-5-nitrobenzene: Starting Materials and Synthetic Strategies

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining this compound, a key intermediate in the development of various high-value chemical entities. The document is intended for an audience of researchers, scientists, and professionals in drug development and materials science. We will delve into the strategic selection of starting materials, provide detailed, step-by-step experimental protocols, and offer insights into the chemical principles governing the synthetic choices. All claims and protocols are substantiated with citations to authoritative sources.

Introduction: The Significance of this compound

This compound is a highly functionalized aromatic compound. Its structure, featuring a bromine atom, a methoxy group, a methyl group, and a nitro group on a benzene ring, makes it a versatile building block in organic synthesis. The specific arrangement of these substituents allows for a wide range of subsequent chemical modifications, rendering it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. The title compound serves as a synthetic intermediate for creating molecules with potential insecticidal activity.[1][2]

Strategic Synthesis: Choosing the Right Starting Material

The key to an efficient synthesis of this compound lies in the selection of an appropriate and readily available starting material. A retrosynthetic analysis suggests that a substituted anisole or toluene derivative would be an ideal precursor. Based on commercial availability and synthetic efficiency, 2,5-Dimethylanisole (also known as 2-Methoxy-p-xylene) emerges as a prime candidate.[3][4][5]

The proposed synthetic route from 2,5-Dimethylanisole involves a two-step process:

  • Electrophilic Bromination: Introduction of a bromine atom onto the aromatic ring.

  • Nitration: Introduction of a nitro group.

The order of these steps is critical and is dictated by the directing effects of the substituents already present on the ring (the methoxy and methyl groups).

Synthetic Pathway and Experimental Protocols

Overall Synthetic Scheme

The proposed synthesis of this compound from 2,5-Dimethylanisole is illustrated below.

Synthesis_of_this compound 2,5-Dimethylanisole 2,5-Dimethylanisole Intermediate 2-Bromo-5-methoxytoluene 2,5-Dimethylanisole->Intermediate Bromination (Br2, Acetic Acid) Final_Product This compound Intermediate->Final_Product Nitration (HNO3, H2SO4)

Caption: Synthetic workflow for this compound.

Step 1: Bromination of 2,5-Dimethylanisole to yield 2-Bromo-5-methoxytoluene

Causality: The methoxy group is a strong activating group and is ortho, para-directing. The methyl group is also activating and ortho, para-directing. In 2,5-dimethylanisole, the position ortho to the methoxy group and meta to the methyl group is the most sterically accessible and electronically favorable position for electrophilic substitution. Therefore, bromination is expected to occur at this position to yield 2-Bromo-5-methoxytoluene.[6][7][8]

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,5-dimethylanisole (1.0 eq) in glacial acetic acid.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker containing ice-cold water.

  • Extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 2-Bromo-5-methoxytoluene.[9]

Step 2: Nitration of 2-Bromo-5-methoxytoluene to yield this compound

Causality: In 2-Bromo-5-methoxytoluene, the methoxy group is strongly activating and ortho, para-directing, while the methyl group is also activating and ortho, para-directing. The bromine atom is deactivating but ortho, para-directing. The directing effects of the methoxy and methyl groups will dominate. The position ortho to the methoxy group is already occupied by bromine. The position para to the methoxy group is the most activated and sterically accessible for the incoming nitro group.

Experimental Protocol:

  • To a stirred mixture of concentrated sulfuric acid, add 2-Bromo-5-methoxytoluene (1.0 eq) portion-wise, maintaining the temperature below 10 °C using an ice-salt bath.

  • Cool the resulting solution to 0-5 °C.

  • Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for 1-2 hours. Monitor the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • A solid precipitate of this compound will form.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or methanol, to obtain the purified product.[10][11]

Data Summary

Step Starting Material Reagents Solvent Temperature (°C) Product
12,5-DimethylanisoleBromineGlacial Acetic Acid0-102-Bromo-5-methoxytoluene
22-Bromo-5-methoxytolueneNitric Acid, Sulfuric Acid-0-10This compound

Conclusion

The synthesis of this compound can be efficiently achieved from the readily available starting material 2,5-dimethylanisole through a two-step process of bromination followed by nitration. The success of this synthesis relies on a careful understanding of the directing effects of the substituents on the aromatic ring and precise control of the reaction conditions. The protocols outlined in this guide are based on established chemical principles and analogous procedures found in the scientific literature, providing a solid foundation for researchers to produce this valuable chemical intermediate.

References

An In-depth Technical Guide to 1-Bromo-4-methoxy-2-methyl-5-nitrobenzene: Synthesis, Mechanistic Insights, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-Bromo-4-methoxy-2-methyl-5-nitrobenzene, a substituted nitroaromatic compound of interest to researchers in medicinal chemistry and materials science. While a definitive seminal publication marking its initial discovery is not prominently available in the surveyed scientific literature, this document consolidates available data on its synthesis, chemical properties, and potential applications, grounded in the fundamental principles of organic chemistry.

Introduction and Chemical Identity

This compound (CAS No. 89978-56-3) is a poly-substituted benzene derivative. Its structure incorporates a bromine atom, a methoxy group, a methyl group, and a nitro group, making it a versatile intermediate for further chemical transformations. The strategic placement of these functional groups allows for a range of subsequent reactions, rendering it a valuable building block in multi-step organic synthesis.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 89978-56-3[1]
Molecular Formula C₈H₈BrNO₃[1]
Molecular Weight 246.06 g/mol [1]
Appearance White to yellow solid
Melting Point 110-111 °C
Boiling Point (Predicted) 336.9 ± 37.0 °C
Density (Predicted) 1.559 ± 0.06 g/cm³

Plausible Synthetic Route: Electrophilic Nitration of 2-Bromo-5-methoxytoluene

A plausible and chemically sound method for the synthesis of this compound is the electrophilic aromatic substitution (EAS) nitration of the precursor, 2-Bromo-5-methoxytoluene (CAS No. 27060-75-9). This transformation is a cornerstone of aromatic chemistry.

Synthesis_Workflow Precursor 2-Bromo-5-methoxytoluene Reaction Electrophilic Nitration Precursor->Reaction Reagents Nitrating Agent (e.g., HNO₃/H₂SO₄ or Bi(NO₃)₃·5H₂O) Reagents->Reaction Solvent Solvent (e.g., Dichloroethane) Solvent->Reaction Product This compound Reaction->Product Work-up & Purification

Caption: General workflow for the synthesis of the target compound.

Mechanistic Rationale and Regioselectivity

The key to understanding this synthesis lies in the directing effects of the substituents already present on the benzene ring of the starting material, 2-Bromo-5-methoxytoluene. In electrophilic aromatic substitution, the incoming electrophile (the nitronium ion, NO₂⁺) will preferentially add to positions that are electronically activated and sterically accessible.

The substituents on the ring are:

  • -OCH₃ (Methoxy): A strongly activating, ortho, para-directing group due to its ability to donate electron density into the ring via resonance.[2][3]

  • -CH₃ (Methyl): A weakly activating, ortho, para-directing group through an inductive effect.[2]

  • -Br (Bromo): A deactivating, yet ortho, para-directing group. It withdraws electron density inductively but can donate via resonance.[2][4]

The directing effects of these groups combine to determine the position of nitration. The powerful activating and directing effect of the methoxy group is dominant.[5] It strongly directs the incoming electrophile to its ortho and para positions. The position para to the methoxy group is already occupied by the bromine atom. The two ortho positions are C2 and C6. The C2 position is also occupied (by the methyl group). Therefore, the primary site of attack will be the C6 position, which is ortho to the methoxy group and meta to the bromine and methyl groups. This leads to the formation of the desired 5-nitro product.

Directing_Effects cluster_0 Directing Influences on 2-Bromo-5-methoxytoluene cluster_methoxy Methoxy (-OCH3) at C5 cluster_methyl Methyl (-CH3) at C2 cluster_bromo Bromo (-Br) at C1 cluster_conclusion Predicted Outcome mol C1(-Br)-C2(-CH3)-C3-C4-C5(-OCH3)-C6 C6_methoxy Ortho (Activated) C4_methoxy Ortho (Activated) C1_methyl Ortho (Activated) C3_methyl Ortho (Activated) C5_methyl Para (Activated) C2_bromo Ortho (Deactivated) C6_bromo Ortho (Deactivated) C4_bromo Para (Deactivated) Conclusion Nitration at C6 is favored due to strong activation from the -OCH3 group and convergence of directing effects.

Caption: Analysis of substituent directing effects in the nitration reaction.

Experimental Protocol

The following protocol is a representative procedure based on methods for nitrating similar aromatic compounds.

Reagents and Materials:

  • 2-Bromo-5-methoxytoluene

  • Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O) or a mixture of concentrated nitric and sulfuric acids

  • 1,2-Dichloroethane (DCE) or other suitable solvent

  • Standard laboratory glassware

  • Heating and stirring apparatus

  • Filtration equipment

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-Bromo-5-methoxytoluene (e.g., 1.0 eq) in 1,2-dichloroethane.

  • Addition of Nitrating Agent: At room temperature, add bismuth(III) nitrate pentahydrate (e.g., 1.2 eq) to the suspension. Alternative: Slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid, maintaining a low temperature to control the exothermic reaction.

  • Reaction: Heat the mixture to 80 °C and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Isolation: Filter the reaction mixture to remove any insoluble materials.

  • Purification: The filtrate can be concentrated under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Self-Validating System: The purity of the final product should be confirmed through analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry. The obtained data should be consistent with the expected structure. The melting point of the purified product should be sharp and match the literature value of 110-111 °C.

Potential Applications in Research and Development

Substituted nitroaromatic compounds are crucial intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[6]

  • Pharmaceutical Synthesis: The nitro group can be readily reduced to an amine, a common functional group in many active pharmaceutical ingredients (APIs). The bromine atom provides a handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of further molecular complexity.[6]

  • Chemical Probes and Materials Science: The electron-withdrawing nature of the nitro group and the presence of other functional groups could make this compound a precursor for dyes, pigments, or other functional materials.

Safety and Handling

  • Nitrating agents are strong oxidizers and highly corrosive. All procedures should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

  • Halogenated organic compounds should be handled with care as they can be irritants and may have long-term health effects.

  • The reaction can be exothermic , especially when using mixed acids. Proper temperature control is crucial to prevent runaway reactions and the formation of undesired byproducts.

References

An In-depth Technical Guide to 1-Bromo-4-methoxy-2-methyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-methoxy-2-methyl-5-nitrobenzene is a substituted nitroaromatic compound with significant potential as a versatile building block in synthetic organic chemistry. Its unique arrangement of bromo, methoxy, methyl, and nitro functionalities on a benzene ring offers multiple reactive sites, making it a valuable intermediate in the synthesis of complex molecular architectures, particularly in the realm of pharmaceutical and agrochemical development. The interplay of the electron-donating methoxy and methyl groups with the electron-withdrawing nitro group, combined with the synthetically adaptable bromo substituent, allows for a wide range of chemical transformations. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its potential applications, grounded in the principles of modern synthetic chemistry.

Physicochemical and Structural Properties

The structural and chemical properties of this compound determine its reactivity and suitability for various synthetic applications.

PropertyValueSource(s)
Molecular Formula C₈H₈BrNO₃
Molecular Weight 246.06 g/mol [1]
CAS Number 89978-56-3[1][2]
Appearance Light yellow solid[1]
Mass Spectrum [M+H]⁺ m/z 246[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through the electrophilic nitration of a suitable precursor. The following protocol details a reliable method starting from 2-bromo-5-methoxytoluene.

Synthesis Pathway Overview

The synthetic route involves the regioselective nitration of 2-bromo-5-methoxytoluene. The directing effects of the substituents on the aromatic ring are crucial for achieving the desired isomer. The methoxy group is a strong activating, ortho-, para-directing group, while the methyl group is a weaker activating, ortho-, para-director. The bromo group is a deactivating, ortho-, para-directing group. The nitration occurs at the position most activated and sterically accessible.

Synthesis_Pathway 2-bromo-5-methoxytoluene 2-bromo-5-methoxytoluene Reagents Bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O) Dichloroethane (DCE), 80°C 2-bromo-5-methoxytoluene->Reagents Product This compound Reagents->Product

Caption: Synthetic pathway for this compound.

Experimental Protocol

This protocol is adapted from established procedures for the nitration of substituted aromatic compounds.[1]

Materials:

  • 2-bromo-5-methoxytoluene

  • Bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

  • Dichloroethane (DCE)

  • Ethyl acetate

  • Petroleum ether

  • Silica gel for column chromatography

  • Standard laboratory glassware, including a round-bottom flask, condenser, and magnetic stirrer

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 2-bromo-5-methoxytoluene (2.5 g, 12.5 mmol) in dichloroethane (DCE, 20 mL) at room temperature with magnetic stirring.

  • Addition of Nitrating Agent: To the suspension, add bismuth nitrate pentahydrate (7.28 g, 15 mmol).

  • Reaction Conditions: Heat the reaction mixture to 80°C and stir overnight. The use of bismuth nitrate provides a milder alternative to traditional nitrating agents like nitric acid, often leading to higher selectivity and safer reaction conditions.

  • Work-up: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Filter the mixture to remove any insoluble material.

  • Extraction and Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product is then purified by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (1:10 v/v) as the eluent.

  • Product Isolation: Collect the fractions containing the desired product and concentrate them to afford this compound as a light yellow solid. The reported yield for this procedure is 39%.[1]

Applications in Drug Discovery and Development

While specific applications of this compound are not extensively documented in publicly available literature, its structure lends itself to several strategic applications in medicinal chemistry and drug discovery. The rationale for its use is based on the versatile reactivity of its functional groups.

Scaffold for Further Functionalization

The bromo and nitro groups are key handles for introducing further molecular diversity.

  • Cross-Coupling Reactions: The bromine atom can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to form new carbon-carbon and carbon-heteroatom bonds. This allows for the attachment of a wide array of substituents, which is a cornerstone of modern drug discovery for exploring structure-activity relationships (SAR).

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, potentially allowing for the displacement of the bromo group by various nucleophiles.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an aniline derivative. Primary aromatic amines are fundamental building blocks in the synthesis of numerous pharmaceuticals, including kinase inhibitors, sulfonamides, and other heterocyclic scaffolds.

Applications cluster_starting_material This compound cluster_transformations Synthetic Transformations cluster_products Potential Products Start C₈H₈BrNO₃ CrossCoupling Cross-Coupling (e.g., Suzuki, Heck) Start->CrossCoupling Pd-catalyzed Reduction Nitro Group Reduction Start->Reduction e.g., H₂, Pd/C or SnCl₂ SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Nu⁻ Biaryl Biaryl Compounds CrossCoupling->Biaryl Amine Substituted Anilines Reduction->Amine EtherAmine Substituted Ethers/Amines SNAr->EtherAmine

Caption: Potential synthetic transformations of this compound.

Safety and Handling

As with all nitroaromatic and halogenated compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its synthesis via electrophilic nitration of 2-bromo-5-methoxytoluene is a practical route to access this compound. The presence of multiple, orthogonally reactive functional groups makes it an attractive starting material for the synthesis of complex molecules, particularly in the fields of pharmaceutical and materials science. Further exploration of its reactivity and applications is warranted to fully exploit its synthetic potential.

References

Methodological & Application

Application Notes and Protocols: Suzuki Coupling of 1-Bromo-4-methoxy-2-methyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to performing the Suzuki-Miyaura cross-coupling reaction using the sterically hindered and electronically complex substrate, 1-bromo-4-methoxy-2-methyl-5-nitrobenzene. The protocol herein is designed to address the challenges associated with this substrate, namely the presence of a deactivating nitro group and steric hindrance from the ortho-methyl group. We will delve into the rationale behind the selection of catalysts, ligands, bases, and solvent systems, providing a robust, field-proven methodology for the synthesis of novel biaryl compounds. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction: The Suzuki-Miyaura Coupling in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of a wide array of valuable compounds, including polyolefins, styrenes, and substituted biphenyls.[1] Its significance in the pharmaceutical industry is particularly noteworthy, where it is a key tool in the rapid generation of compound libraries for structure-activity relationship (SAR) studies during drug discovery and for the large-scale synthesis of clinical candidates.[3][4][5]

The reaction's broad utility stems from its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acid reagents.[2][6] The catalytic cycle, a well-understood process, involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation with the organoboron species, and reductive elimination to form the new C-C bond and regenerate the active catalyst.[2][7][8]

The Challenge of this compound

The substrate at the core of this protocol, this compound, presents a unique set of challenges for the Suzuki coupling. The presence of a strong electron-withdrawing nitro group can deactivate the aryl bromide towards oxidative addition, the rate-determining step in many cases.[9] Conversely, the electron-donating methoxy group can have an opposing electronic effect. Furthermore, the methyl group positioned ortho to the bromine atom introduces significant steric hindrance, which can impede the approach of the bulky palladium catalyst.[10][11] Overcoming these hurdles requires a carefully optimized catalytic system.

Mechanistic Considerations and Component Selection

A successful Suzuki coupling of a challenging substrate hinges on the judicious selection of each reaction component. Here, we dissect the role of each component and provide a rationale for our choices.

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling is illustrated below. The efficiency of this cycle is highly dependent on the nature of the substrate, catalyst, ligand, base, and solvent.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_boron Boronic Acid Activation pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_complex R¹-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation [R²-B(OR)₃]⁻ pd_r1_r2 R¹-Pd(II)L_n-R² transmetalation->pd_r1_r2 reductive_elimination Reductive Elimination pd_r1_r2->reductive_elimination reductive_elimination->pd0 R¹-R² boronic_acid R²-B(OH)₂ base Base (e.g., OH⁻) boronic_acid->base boronate [R²-B(OH)₃]⁻ base->boronate boronate->pd_complex caption Figure 1. Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.

Caption: Figure 1. Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.

Palladium Pre-catalyst

While Pd(PPh₃)₄ is a classic catalyst, modern protocols often favor more robust and active pre-catalysts, especially for challenging substrates. For sterically hindered aryl bromides, palladium(II) sources like Pd(OAc)₂ or pre-formed complexes with bulky phosphine ligands are often more effective.[12] We recommend the use of a pre-catalyst that can readily generate the active Pd(0) species in situ.

Ligand Selection: The Key to Success

The ligand plays a crucial role in stabilizing the palladium center, modulating its reactivity, and facilitating both the oxidative addition and reductive elimination steps.[8] For sterically hindered substrates, bulky and electron-rich phosphine ligands are generally preferred.[10][12] These ligands promote the formation of a monoligated palladium species, which is more reactive in the oxidative addition step.

  • Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) are excellent choices for coupling sterically hindered aryl halides.[12]

  • N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands for Suzuki couplings, offering high stability and activity.[10][13]

The Role of the Base

The base is essential for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[1][13][14] The choice of base can significantly impact the reaction rate and yield.

  • Inorganic bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used.[1] For sterically hindered couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective.[15]

  • Organic bases can also be employed, but inorganic bases are generally preferred for their robustness.

Solvent System

The solvent must be capable of dissolving both the organic and inorganic components of the reaction. A mixture of an organic solvent and water is frequently used to facilitate the dissolution of the base and the boronate species.[8]

  • Ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF) are common choices.[8]

  • Aromatic hydrocarbons such as toluene can also be effective.

  • The use of polar aprotic solvents like DMF or acetonitrile can sometimes influence the selectivity of the reaction, but their effect can be complex.[16][17]

Recommended Protocol

This protocol is a starting point and may require optimization for specific boronic acid coupling partners.

Materials and Reagents
ReagentCAS NumberM.W. ( g/mol )Notes
This compound139122-33-1246.06The limiting reagent.
Arylboronic AcidVariesVariesUse 1.2-1.5 equivalents.
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.50Pre-catalyst.
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)657408-07-6410.51Ligand.
Potassium Phosphate Tribasic (K₃PO₄)7778-53-2212.27Base. Ensure it is finely powdered and dry.
1,4-Dioxane123-91-188.11Anhydrous, deoxygenated solvent.
Water7732-18-518.02Deoxygenated.

Experimental Procedure

Suzuki_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Reagents: 1. This compound 2. Arylboronic Acid 3. K₃PO₄ 4. Pd(OAc)₂ and SPhos setup->reagents solvent Add Solvents: 1. 1,4-Dioxane 2. Water reagents->solvent degas Degas Mixture (e.g., Argon sparging) solvent->degas heat Heat to 80-100 °C (Monitor by TLC/LC-MS) degas->heat workup Aqueous Workup: 1. Cool to RT 2. Dilute with Water 3. Extract with Organic Solvent (e.g., EtOAc) heat->workup purify Purification: 1. Dry Organic Layer (e.g., Na₂SO₄) 2. Concentrate in vacuo 3. Column Chromatography workup->purify product Isolated Product purify->product caption Figure 2. Experimental Workflow for the Suzuki Coupling.

Caption: Figure 2. Experimental Workflow for the Suzuki Coupling.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv).

  • Addition of Reagents: Add the arylboronic acid (1.2-1.5 equiv) and finely powdered potassium phosphate (K₃PO₄, 3.0 equiv).

  • Catalyst Loading: In a separate vial, briefly mix the palladium(II) acetate (Pd(OAc)₂, 0.02 equiv) and SPhos (0.04 equiv) in a small amount of the reaction solvent. Add this mixture to the reaction flask.

  • Solvent Addition: Add deoxygenated 1,4-dioxane and deoxygenated water in a 4:1 to 10:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the aryl bromide).

  • Inert Atmosphere: Seal the flask and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heating and Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x volume of the reaction mixture).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low Conversion - Inactive catalyst- Insufficiently strong base- Low reaction temperature- Use a different palladium pre-catalyst/ligand system (e.g., a PEPPSI catalyst).[8] - Switch to a stronger base like Cs₂CO₃.- Increase the reaction temperature.
Protodeborylation - Presence of excess water or protic impurities- Use anhydrous solvents and ensure the boronic acid is dry.[8]
Homocoupling - Presence of oxygen- Use of a Pd(II) pre-catalyst- Ensure thorough deoxygenation of the reaction mixture.- This is a common side reaction with Pd(II) sources; it can sometimes be minimized by careful control of conditions.[8]
Difficult Purification - Excess boronic acid or its decomposition products- Use a stoichiometric amount of the boronic acid if possible.- A basic aqueous wash during work-up can help remove some boronic acid impurities.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a challenging yet achievable transformation. By understanding the mechanistic nuances and carefully selecting a robust catalytic system composed of a suitable palladium pre-catalyst, a bulky and electron-rich phosphine ligand, a strong inorganic base, and an appropriate solvent system, researchers can successfully synthesize novel biaryl compounds. The protocol provided herein serves as a solid foundation for further exploration and optimization in the pursuit of new chemical entities for drug discovery and materials science.

References

Buchwald-Hartwig amination of 1-Bromo-4-methoxy-2-methyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Buchwald-Hartwig Amination of 1-Bromo-4-methoxy-2-methyl-5-nitrobenzene

Introduction: The Strategic Importance of C-N Bond Formation

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical, agrochemical, and materials science sectors. Aryl amines are a ubiquitous structural motif found in a vast array of biologically active molecules and functional materials.[1][2] The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for forging these critical linkages, offering a significant improvement over classical methods like nucleophilic aromatic substitution or the Ullmann condensation, which often require harsh conditions and have limited substrate scope.[3][4]

This application note provides a detailed technical guide for the , an electron-deficient and sterically encumbered aryl bromide. The presence of a deactivating nitro group and methyl substitution ortho to the bromine atom presents a formidable challenge, necessitating a carefully optimized catalytic system. This guide will delve into the mechanistic underpinnings, the rationale behind the selection of reagents, a detailed experimental protocol, and a comprehensive troubleshooting guide to empower researchers in successfully navigating this transformation.

Reaction Profile and Catalytic Mechanism

The Buchwald-Hartwig amination facilitates the palladium-catalyzed cross-coupling of an aryl halide with an amine in the presence of a base.[5] The general transformation for the specified substrate is depicted below:

Overall Reaction Scheme: Overall reaction scheme for the  with a generic primary amine.

Substrate Properties

A thorough understanding of the starting material is critical for successful reaction development.

PropertyValue
Compound Name This compound
CAS Number 89978-56-3[6]
Molecular Formula C₈H₈BrNO₃[6]
Molecular Weight 246.06 g/mol [6]
Structure Chemical structure of this compound
Key Features Electron-deficient aryl ring (due to -NO₂ group), potential steric hindrance from ortho-methyl group.
The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) redox couple.[3][7][8] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a Pd(II) intermediate.[9][10] This is often the rate-limiting step, particularly for electron-deficient or sterically hindered substrates.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex. The base then deprotonates the coordinated amine to form a palladium-amido complex.[2][11]

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired aryl amine product and regenerating the active Pd(0) catalyst.[5][9]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_aryl L-Pd(II)(Ar)(Br) oxidative_addition->pd2_aryl amine_coordination Amine Coordination & Deprotonation pd2_aryl->amine_coordination pd2_amido L-Pd(II)(Ar)(NR'R'') amine_coordination->pd2_amido base_h_out [Base-H]⁺Br⁻ amine_coordination->base_h_out reductive_elimination Reductive Elimination pd2_amido->reductive_elimination reductive_elimination->pd0 product_out Ar-NR'R'' reductive_elimination->product_out aryl_halide_in Ar-Br aryl_halide_in->oxidative_addition amine_in HNR'R'' amine_in->amine_coordination base_in Base base_in->amine_coordination

The catalytic cycle of the Buchwald-Hartwig amination.

Protocol Design: A Rationale-Driven Approach

The success of the Buchwald-Hartwig amination, especially for a challenging substrate like this compound, hinges on the judicious selection of the catalyst system, base, and solvent.

  • Palladium Precatalyst: While various Pd(0) and Pd(II) sources like Pd₂(dba)₃ and Pd(OAc)₂ are effective, modern palladacycle precatalysts are often preferred.[1][12] These are typically air- and moisture-stable, well-defined, and readily generate the active monoligated Pd(0) species in solution, leading to more reproducible results. For this protocol, we will use a G3 or G4 Buchwald precatalyst.

  • Ligand Selection: This is arguably the most critical parameter. The electron-withdrawing nitro group and the ortho-methyl group on the substrate slow the initial oxidative addition step. To overcome this, a highly active catalyst is required. The evolution of ligand design has led to sterically hindered, electron-rich dialkylbiaryl phosphine ligands.[10][13] Ligands like XPhos and RuPhos are designed to promote rapid oxidative addition and reductive elimination while preventing catalyst decomposition.[1][13] Their bulkiness favors the formation of the catalytically active monoligated Pd(0) species. For this protocol, XPhos is selected for its proven efficacy with challenging aryl halides.

  • Base Selection: The base's primary role is to deprotonate the amine, facilitating the formation of the palladium-amido complex.[11] Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOt-Bu) is a common and highly effective choice.[14] While weaker bases like K₃PO₄ or Cs₂CO₃ can be used for substrates with highly base-sensitive functional groups, the coupling of this challenging aryl bromide will likely benefit from the stronger base to ensure efficient catalysis.[14][15]

  • Solvent Choice: The solvent must be aprotic and capable of solubilizing the reactants. It should also be stable at the required reaction temperature. Toluene and 1,4-dioxane are the most commonly employed solvents.[16][17] Toluene is an excellent choice as it is non-polar and has a sufficiently high boiling point to facilitate the reaction, which often requires heating.[14]

Detailed Experimental Protocol

Disclaimer: This protocol is a representative guideline and may require optimization for specific amine coupling partners. All operations should be performed by trained personnel using appropriate personal protective equipment (PPE) in a well-ventilated fume hood or glovebox.

Materials and Equipment
  • Reactants:

    • This compound (1.0 equiv)

    • Amine (1.2 equiv)

    • XPhos Pd G3 Precatalyst (2 mol%)

    • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Solvent: Anhydrous Toluene

  • Equipment:

    • Oven-dried Schlenk flask or reaction vial with a screw cap and PTFE septum

    • Magnetic stir bar

    • Inert gas supply (Argon or Nitrogen) with manifold

    • Heating block or oil bath with temperature control

    • Syringes and needles for liquid transfers

    • Standard laboratory glassware for work-up

    • Silica gel for column chromatography

Procedure

Reaction Setup (Inert Atmosphere is Critical)

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (e.g., 246 mg, 1.0 mmol), XPhos Pd G3 Precatalyst (e.g., 17 mg, 0.02 mmol), and sodium tert-butoxide (e.g., 135 mg, 1.4 mmol).

  • Seal the flask with a rubber septum or screw cap.

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Under a positive pressure of inert gas, add the amine coupling partner (1.2 mmol) via syringe if it is a liquid. If the amine is a solid, it should be added in step 1 with the other solids.

  • Add anhydrous toluene (e.g., 5 mL, to make a 0.2 M solution) via syringe.

Reaction Execution

  • Place the sealed flask in a preheated heating block or oil bath set to 100 °C.

  • Stir the reaction mixture vigorously. The mixture will typically be a suspension.

  • Monitor the reaction progress by TLC or LC-MS. To take a sample, briefly remove the flask from heat, allow it to cool slightly, and withdraw a small aliquot via syringe under positive inert gas pressure. Quench the aliquot with a small amount of water and extract with ethyl acetate for analysis.

  • The reaction is typically complete within 12-24 hours.

Work-up and Purification

  • Once the reaction is complete (as determined by the consumption of the starting material), remove the flask from the heat and allow it to cool to room temperature.

  • Carefully quench the reaction by adding water (10 mL).

  • Transfer the mixture to a separatory funnel and add ethyl acetate (20 mL).

  • Separate the layers. Extract the aqueous layer with additional ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired aryl amine product.

Troubleshooting Guide

Potential IssuePossible Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst due to oxygen/moisture exposure.2. Insufficiently strong base.3. Low reaction temperature.4. Poor quality of reagents or solvent.1. Ensure all glassware is oven-dried and the reaction is set up under a rigorously inert atmosphere. Use freshly opened, anhydrous solvent.2. Consider using a stronger base like LHMDS, but be mindful of substrate stability.[14]3. Increase the reaction temperature to 110-120 °C.4. Use freshly purchased, high-purity reagents.
Formation of Hydrodehalogenation Side Product (Ar-H) 1. Presence of water or other protic impurities.2. Catalyst decomposition leading to Pd-H species.3. β-Hydride elimination if the amine has an α-proton and reaction conditions are harsh.[3][18]1. Use anhydrous solvent and reagents. Ensure the inert gas is dry.2. Screen different ligands or precatalysts that are more stable under the reaction conditions.3. This is less likely with aryl amines but can occur with certain alkyl amines. Lowering the temperature may help.
Decomposition of Starting Material or Product 1. Reaction temperature is too high.2. The base is too harsh for the functional groups present (e.g., the nitro group).1. Lower the reaction temperature and accept a longer reaction time.2. Screen weaker bases such as K₃PO₄ or Cs₂CO₃, potentially with a more active catalyst system (e.g., different ligand) to compensate.[15]
Inconsistent Results 1. Inconsistent quality of base (NaOt-Bu is very hygroscopic).2. Inaccurate measurement of catalyst/ligand.3. Inefficient stirring of the heterogeneous mixture.1. Use NaOt-Bu from a freshly opened bottle or stored in a glovebox. Consider grinding the base before use to ensure a consistent surface area.[15]2. Prepare a stock solution of the precatalyst if running multiple reactions to improve accuracy.3. Use a properly sized stir bar and ensure vigorous agitation.

References

The Synthetic Versatility of 1-Bromo-4-methoxy-2-methyl-5-nitrobenzene: A Guide for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Multifaceted Building Block

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 1-Bromo-4-methoxy-2-methyl-5-nitrobenzene is a uniquely functionalized aromatic compound that serves as a highly versatile building block, particularly in the realms of medicinal chemistry and materials science. Its utility stems from a carefully orchestrated arrangement of substituents on the benzene ring: a bromine atom, a nitro group, a methoxy group, and a methyl group. This distinct substitution pattern imparts a nuanced reactivity profile, allowing for a series of selective and high-yield transformations.

The presence of a bromine atom provides a handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. The nitro group, a strong electron-withdrawing entity, not only influences the regioselectivity of nucleophilic aromatic substitution but also serves as a synthetic precursor to a primary amine—a critical functional group in a vast array of bioactive molecules.[1] The electron-donating methoxy and methyl groups further modulate the electronic properties of the ring, influencing the rates and outcomes of various reactions.

This technical guide provides an in-depth exploration of the synthetic applications of this compound. We will delve into its preparation and detail robust protocols for its use in key transformations, including the reduction of the nitro group, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. The causality behind experimental choices will be elucidated, providing researchers with the foundational knowledge to adapt and optimize these methods for their specific synthetic targets.

Physicochemical Properties & Safety Considerations

A thorough understanding of a reagent's properties and hazards is the bedrock of safe and successful experimentation.

PropertyValue
CAS Number 89978-56-3
Molecular Formula C₈H₈BrNO₃
Molecular Weight 246.06 g/mol
Appearance Pale yellow solid
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone.

Safety Precautions: this compound should be handled in a well-ventilated fume hood.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. For detailed safety information, consult the Safety Data Sheet (SDS).[2]

Synthesis of this compound

The preparation of this compound can be achieved through a multi-step sequence, typically starting from a more readily available substituted toluene. A logical retrosynthetic analysis suggests the introduction of the functional groups in the reverse order of their directing effects.[1] A plausible forward synthesis is outlined below.

2-Bromo-4-fluorotoluene 2-Bromo-4-fluorotoluene 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene 2-Bromo-4-fluorotoluene->1-Bromo-4-fluoro-2-methyl-5-nitrobenzene Nitration (KNO₃, H₂SO₄) This compound This compound 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene->this compound Nucleophilic Aromatic Substitution (NaOMe, MeOH)

Figure 1. Synthetic pathway to this compound.

Protocol 1: Synthesis of this compound

This two-step procedure begins with the nitration of 2-Bromo-4-fluorotoluene, followed by a nucleophilic aromatic substitution to introduce the methoxy group.

Step A: Nitration of 2-Bromo-4-fluorotoluene

  • To a stirred solution of 2-Bromo-4-fluorotoluene (1.0 equiv) in concentrated sulfuric acid at 0 °C, add potassium nitrate (1.1 equiv) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice, resulting in the precipitation of the product.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene.

Step B: Methoxylation of 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene

  • Dissolve the 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene (1.0 equiv) in anhydrous methanol.

  • To this solution, add a solution of sodium methoxide in methanol (1.2 equiv) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Partition the residue between water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Application in Synthesis: Key Transformations

The strategic positioning of the functional groups in this compound allows for a range of selective transformations.

Reduction of the Nitro Group: Gateway to Anilines

The reduction of the nitro group to an amine is a cornerstone transformation, providing access to the corresponding 4-methoxy-2-methyl-5-bromoaniline. This aniline is a valuable intermediate for the synthesis of heterocycles, dyes, and pharmaceuticals.

This compound This compound 4-Bromo-5-methoxy-2-methylaniline 4-Bromo-5-methoxy-2-methylaniline This compound->4-Bromo-5-methoxy-2-methylaniline Reduction (e.g., Fe/NH₄Cl)

Figure 2. Reduction of the nitro group.

Causality in Reagent Selection: While various methods exist for nitro group reduction, the use of iron powder in the presence of an acidic medium (like ammonium chloride in aqueous ethanol) is often preferred for its cost-effectiveness, mildness, and chemoselectivity. This method is less likely to affect the bromo substituent compared to catalytic hydrogenation with certain catalysts (e.g., Pd/C with hydrogen gas), which can sometimes lead to hydrodebromination.

  • To a mixture of this compound (1.0 equiv) in ethanol and water, add iron powder (5.0 equiv) and ammonium chloride (1.0 equiv).

  • Heat the mixture to reflux with vigorous stirring. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the desired aniline, which can be purified further if necessary.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The bromine atom on the ring serves as an excellent handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3] This allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents, providing a powerful tool for building molecular complexity.

This compound This compound Coupled Product Coupled Product This compound->Coupled Product Suzuki-Miyaura Coupling (Ar-B(OH)₂, Pd catalyst, Base) This compound This compound N-Aryl Product N-Aryl Product This compound->N-Aryl Product Buchwald-Hartwig Amination (R₂NH, Pd catalyst, Base)

References

Application Notes and Protocols for the Nitration of 1-bromo-4-methoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This document provides a comprehensive guide for the regioselective nitration of 1-bromo-4-methoxy-2-methylbenzene. The protocol details a robust experimental setup, emphasizing safety, efficiency, and reproducibility for researchers in synthetic organic chemistry and drug development. The underlying principles of electrophilic aromatic substitution are discussed in the context of directing group effects to rationalize the experimental design and expected outcomes. This guide is intended to serve as a practical resource for scientists seeking to synthesize substituted nitroaromatic compounds, which are valuable intermediates in the pharmaceutical and materials science industries.

Introduction

The nitration of aromatic compounds is a cornerstone of organic synthesis, providing a versatile entry point for the introduction of a nitro group (-NO2). This functional group can be readily transformed into other functionalities, such as amines, which are ubiquitous in pharmaceuticals and other fine chemicals.[1][2] The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism, where the highly reactive nitronium ion (NO2+) acts as the electrophile.[2][3] The generation of the nitronium ion is typically achieved by the reaction of concentrated nitric acid with a stronger acid, most commonly sulfuric acid.[1][3]

The regiochemical outcome of the nitration of a substituted benzene ring is governed by the electronic properties of the substituents already present.[4] In the case of 1-bromo-4-methoxy-2-methylbenzene, we have three substituents to consider: a bromine atom, a methoxy group, and a methyl group. The methoxy (-OCH3) and methyl (-CH3) groups are activating, ortho-, para-directing groups, while the bromine (-Br) atom is a deactivating, yet also ortho-, para-directing group.[4][5] The methoxy group is a stronger activating group than the methyl group due to its ability to donate electron density through resonance (+M effect), which is more dominant than the inductive effect (+I) of the methyl group.[5] Therefore, the position of nitration will be primarily directed by the methoxy group to the positions ortho to it.

This application note provides a detailed, step-by-step protocol for the nitration of 1-bromo-4-methoxy-2-methylbenzene, along with essential safety precautions, a workflow diagram, and characterization data.

Health and Safety

Nitration reactions are inherently hazardous and must be conducted with extreme caution.[6][7] All procedures should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat.[6][8]

Key Hazards:

  • Corrosive Acids: Concentrated nitric acid and sulfuric acid are highly corrosive and can cause severe burns upon contact with skin or eyes.[8][9]

  • Exothermic Reaction: The reaction is highly exothermic and can lead to a runaway reaction if the temperature is not carefully controlled.[7]

  • Toxic Fumes: The reaction may produce toxic nitrogen oxide fumes.[6]

Emergency Procedures:

  • Have an emergency eyewash and safety shower readily accessible.[8]

  • In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[9]

  • In case of eye contact, immediately flush with water for at least 15 minutes and seek immediate medical attention.[9]

  • Spills should be neutralized with sodium bicarbonate or another suitable neutralizing agent and cleaned up using appropriate spill kits.[10]

Experimental Protocol

This protocol is designed for the synthesis of 1-bromo-4-methoxy-2-methyl-5-nitrobenzene.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )QuantitySupplier
1-bromo-4-methoxy-2-methylbenzeneC8H9BrO201.062.01 g (10.0 mmol)Sigma-Aldrich
Concentrated Nitric Acid (70%)HNO363.011.5 mLFisher Scientific
Concentrated Sulfuric Acid (98%)H2SO498.083.0 mLVWR Chemicals
Dichloromethane (DCM)CH2Cl284.9350 mLEMD Millipore
Saturated Sodium Bicarbonate SolutionNaHCO384.0120 mLIn-house prep.
Anhydrous Sodium SulfateNa2SO4142.04~5 gAcros Organics
IceH2O18.02As neededN/A
Step-by-Step Procedure
  • Preparation of the Nitrating Mixture: In a 50 mL round-bottom flask equipped with a magnetic stir bar, carefully add 3.0 mL of concentrated sulfuric acid. Place the flask in an ice-water bath and allow it to cool to 0-5 °C. While stirring, slowly add 1.5 mL of concentrated nitric acid dropwise to the sulfuric acid. Maintain the temperature below 10 °C during the addition. This mixture contains the active electrophile, the nitronium ion (NO2+).[2][3]

  • Dissolution of the Starting Material: In a separate 25 mL Erlenmeyer flask, dissolve 2.01 g (10.0 mmol) of 1-bromo-4-methoxy-2-methylbenzene in 10 mL of dichloromethane.

  • Reaction: Slowly add the solution of 1-bromo-4-methoxy-2-methylbenzene to the cold nitrating mixture dropwise over a period of 15-20 minutes, ensuring the internal temperature of the reaction mixture does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture over approximately 50 g of crushed ice in a 250 mL beaker. This will quench the reaction and dilute the acids.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2 x 20 mL). Combine the organic layers.

  • Neutralization: Wash the combined organic layers with 20 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.[11] Be sure to vent the separatory funnel frequently as carbon dioxide gas will be evolved.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield the desired this compound as a solid.

Experimental Workflow Diagram

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Prepare Nitrating Mixture (HNO3/H2SO4) C Slow Addition of Substrate to Nitrating Mixture (0-10 °C) A->C B Dissolve Starting Material in DCM B->C D Stir at 0 °C for 30 min C->D E Quench with Ice D->E F Extract with DCM E->F G Wash with NaHCO3 F->G H Dry over Na2SO4 G->H I Solvent Removal H->I J Recrystallization I->J

Caption: Workflow for the nitration of 1-bromo-4-methoxy-2-methylbenzene.

Results and Discussion

Regioselectivity

The nitration of 1-bromo-4-methoxy-2-methylbenzene is expected to yield a single major product. The directing effects of the substituents on the aromatic ring determine the position of electrophilic attack.

  • -OCH3 (Methoxy): Strongly activating, ortho-, para-director.[5]

  • -CH3 (Methyl): Activating, ortho-, para-director.[12]

  • -Br (Bromo): Deactivating, ortho-, para-director.[4]

The powerful activating and directing effect of the methoxy group will dominate.[5] The positions ortho to the methoxy group are C3 and C5. The C3 position is sterically hindered by the adjacent methyl group at C2. Therefore, the nitronium ion will preferentially attack the less sterically hindered C5 position.

Expected Product

The major product of this reaction is This compound .

Characterization

The purified product should be characterized by standard analytical techniques to confirm its identity and purity.

  • Melting Point: A sharp melting point indicates a pure compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum will provide information about the substitution pattern on the aromatic ring. Aromatic protons typically resonate in the range of 6.5-8.5 ppm.[13] The number of signals and their splitting patterns will confirm the regiochemistry of the product.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

  • IR Spectroscopy: The infrared spectrum should show characteristic absorption bands for the nitro group (typically around 1500-1550 cm⁻¹ and 1300-1370 cm⁻¹) and the aromatic C-H and C=C stretching vibrations.[13]

  • Mass Spectrometry: This will confirm the molecular weight of the product.

Troubleshooting

ProblemPossible CauseSolution
Low or no product yieldIncomplete reactionExtend the reaction time or slightly increase the temperature (while maintaining careful control).
Loss of product during work-upEnsure complete extraction and careful handling during transfers.
Formation of multiple products (isomers)Reaction temperature was too high, leading to dinitration or other side reactions.Strictly maintain the reaction temperature at 0-10 °C.[14][15]
Dark-colored productPresence of impurities or decomposition.Ensure all glassware is clean and dry. Purify the crude product thoroughly by recrystallization or column chromatography.

Conclusion

The protocol described in these application notes provides a reliable and efficient method for the synthesis of this compound. By carefully controlling the reaction conditions, particularly the temperature, high regioselectivity and good yields can be achieved. Adherence to the outlined safety procedures is paramount for the successful and safe execution of this nitration reaction. The synthesized product serves as a valuable building block for further chemical transformations in various research and development applications.

References

The Strategic Application of 1-Bromo-4-methoxy-2-methyl-5-nitrobenzene in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of 1-Bromo-4-methoxy-2-methyl-5-nitrobenzene as a versatile building block in medicinal chemistry. While direct citations for the extensive use of this specific molecule are not prevalent, its architecture presents a rich platform for the synthesis of diverse and complex molecular scaffolds with high potential for biological activity. This guide will focus on the inherent chemical reactivity of its constituent functional groups and provide detailed protocols for its transformation into valuable intermediates for drug discovery programs, particularly in the realm of oncology and kinase inhibitor development.

Introduction: Unlocking the Potential of a Multifunctional Scaffold

This compound is a polysubstituted aromatic compound poised for strategic application in the synthesis of novel therapeutic agents. Its utility lies in the orthogonal reactivity of its key functional groups: a bromine atom, a nitro group, and the influential methoxy and methyl substituents. This combination allows for a stepwise and controlled elaboration of the molecular framework, making it an attractive starting material for the construction of libraries of compounds for high-throughput screening and lead optimization.

The bromine atom serves as a classical handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, and alkyl groups. The nitro group, a strong electron-withdrawing moiety, can be readily reduced to a primary amine, a critical pharmacophoric element in many drug classes, including kinase inhibitors. The methoxy and methyl groups provide steric and electronic influence, impacting the molecule's conformation, solubility, and metabolic stability, all key considerations in modern drug design.

The Strategic Importance of Functional Groups

The judicious application of this compound in a synthetic campaign hinges on understanding the distinct roles of its functional groups.

  • The Bromine Atom: This is the primary site for carbon-carbon and carbon-nitrogen bond formation. Its reactivity in Suzuki-Miyaura and Buchwald-Hartwig reactions is well-established, providing a reliable entry point for introducing molecular diversity.

  • The Nitro Group: Beyond its role as a precursor to the vital amino group, the nitro functionality is a powerful electron-withdrawing group. This electronic influence can be exploited to modulate the reactivity of the aromatic ring and the properties of the final compound. While the nitro group itself is often considered a potential liability in drug candidates due to metabolic concerns, its transient presence in a synthetic route is a common and powerful strategy.[1][2]

  • The Methoxy and Methyl Groups: These substituents are not mere spectators. The methoxy group is a hydrogen bond acceptor and can influence solubility and metabolic pathways. The methyl group provides steric bulk and can engage in beneficial hydrophobic interactions within a protein's binding pocket. Their positions on the ring also dictate the regioselectivity of further reactions.

Key Synthetic Transformations: Protocols and Methodologies

The true power of this compound is realized through its conversion into more complex and functionally diverse intermediates. The following are detailed protocols for three of the most critical transformations.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry for the formation of biaryl and heteroaryl-aryl structures, which are prevalent in kinase inhibitors.[3][4] This protocol provides a general method for the coupling of an arylboronic acid to the bromine-bearing carbon of the title compound.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent system (e.g., 1,4-dioxane/water, 4:1)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound, the arylboronic acid, potassium carbonate, and the palladium catalyst.

  • Inert Atmosphere: Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.[3]

  • Solvent Addition: Add the degassed 1,4-dioxane and water mixture via syringe.

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[3]

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

EntryArylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Estimated Yield*
1Phenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2)Dioxane/H₂O (4:1)901285-95%
24-Fluorophenylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃ (2.5)Toluene/H₂O (5:1)1001680-90%
3Pyridin-3-ylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄ (3)Dioxane/H₂O (4:1)951875-85%

*Yields are estimated based on similar reactions with related substrates and may require optimization.

Visualization: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Combine Reactants: - Aryl Bromide - Boronic Acid - Base - Pd Catalyst Inert Inert Atmosphere (Ar/N2 Purge) Start->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat & Stir (80-100°C) Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Cool Cool to RT Monitor->Cool Extract Dilute & Extract Cool->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Pure Product Purify->Product Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + Ar-Br PdII_complex [Ar-Pd(II)-Br]L_n OxAdd->PdII_complex Amine_Coord Amine Coordination PdII_complex->Amine_Coord + HNR'R'' PdII_Amine [Ar-Pd(II)-NHR'R'']L_n Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido [Ar-Pd(II)-NR'R'']L_n Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR'R'' RedElim->Product Kinase_Inhibitor_Pathway Start This compound Suzuki Suzuki Coupling (Introduce Aryl Group) Start->Suzuki Buchwald Buchwald-Hartwig (Introduce Amine) Start->Buchwald Reduction1 Nitro Reduction Suzuki->Reduction1 Intermediate1 Biaryl Amine Intermediate Reduction1->Intermediate1 Final_KI_1 Kinase Inhibitor Scaffold 1 Intermediate1->Final_KI_1 Reduction2 Nitro Reduction Buchwald->Reduction2 Intermediate2 Diamino Intermediate Reduction2->Intermediate2 Final_KI_2 Kinase Inhibitor Scaffold 2 Intermediate2->Final_KI_2

References

Application Notes and Protocols for the Synthesis of Derivatives from 1-Bromo-4-methoxy-2-methyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Chemical Innovation

1-Bromo-4-methoxy-2-methyl-5-nitrobenzene is a highly functionalized aromatic compound that serves as a versatile building block in medicinal chemistry and materials science.[1][2] Its utility stems from the strategic placement of four distinct functional groups on the benzene ring, each offering a unique handle for chemical modification. The presence of a labile bromine atom, a reducible nitro group, and activating methoxy and methyl groups creates a complex electronic landscape that can be exploited for selective, high-yield transformations.[2]

This guide provides a comprehensive overview of the reactivity of this scaffold and details robust, field-proven protocols for its derivatization. We will explore three primary synthetic avenues: Nucleophilic Aromatic Substitution (SNAr) at the C-Br bond, reduction of the nitro group, and palladium-catalyzed cross-coupling reactions. These methodologies are foundational for generating diverse molecular libraries for drug discovery and the development of novel functional materials.[3]

Section 1: Reactivity Profile of the Core Scaffold

Understanding the interplay of the substituents is critical for predicting reactivity and designing successful synthetic strategies. The electronic nature of each group dictates the feasibility and regioselectivity of potential reactions.

  • Nitro Group (-NO₂): This is a powerful electron-withdrawing group, significantly influencing the scaffold's reactivity. It strongly deactivates the ring towards electrophilic aromatic substitution. However, its placement para to the bromine atom is crucial, as it strongly activates the C-Br bond for nucleophilic aromatic substitution (SNAr) by stabilizing the intermediate Meisenheimer complex.[4][5][6][7] The nitro group is also the most common site for reduction, providing a gateway to aniline derivatives.[2][8]

  • Bromo Group (-Br): The bromine atom is an excellent leaving group in SNAr reactions, especially with the activation provided by the para-nitro group.[4] It is also the primary handle for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.[9][10][11][12]

  • Methoxy (-OCH₃) and Methyl (-CH₃) Groups: These are electron-donating groups that activate the ring towards electrophilic substitution.[2] While electrophilic substitution is generally disfavored due to the powerful deactivating effect of the nitro group, their electronic contributions still influence the overall reactivity and can be a factor in more complex transformations.

This unique combination of activating and deactivating groups allows for a programmed sequence of reactions, where one functional group can be manipulated while others remain intact for subsequent steps.

Section 2: Synthetic Strategies and Protocols

We present three primary strategies for derivatizing the this compound core.

Strategy 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful method for displacing the bromide with a variety of nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism, facilitated by the resonance stabilization of the anionic intermediate (Meisenheimer complex) by the para-nitro group.[4][6][7]

SNAr_Mechanism Start Starting Material (this compound) Meisenheimer Meisenheimer Complex (Resonance Stabilized Intermediate) Start->Meisenheimer + Nucleophile (Addition) Nuc Nucleophile (e.g., R-NH₂, R-O⁻, R-S⁻) Product Substituted Product Meisenheimer->Product - Br⁻ (Elimination) LeavingGroup Bromide Ion (Br⁻) Meisenheimer->LeavingGroup

Caption: SNAr reaction workflow.

Protocol 1: General Procedure for SNAr with an Amine Nucleophile

This protocol describes the synthesis of N-substituted-4-methoxy-2-methyl-5-nitroanilines.

Materials and Reagents:

  • This compound

  • Amine nucleophile (e.g., piperidine, morpholine, benzylamine)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Experimental Protocol:

  • To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv).

  • Add the amine nucleophile (1.2-2.0 mmol, 1.2-2.0 equiv) and a base such as K₂CO₃ (2.0 mmol, 2.0 equiv).

  • Add a suitable polar aprotic solvent (e.g., DMF, 5 mL).

  • Heat the reaction mixture to 80-120 °C and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired N-substituted derivative.

NucleophileBaseSolventTemp (°C)Time (h)Expected Product
PiperidineK₂CO₃DMF10061-(4-Methoxy-2-methyl-5-nitrophenyl)piperidine
Sodium MethoxideN/AMethanolReflux41,4-Dimethoxy-2-methyl-5-nitrobenzene
Sodium ThiophenoxideK₂CO₃DMSO8084-Methoxy-2-methyl-5-nitro-1-(phenylthio)benzene
Strategy 2: Reduction of the Nitro Group

Reduction of the nitro group to a primary amine is one of the most valuable transformations for this scaffold, yielding 5-bromo-2-methoxy-4-methylaniline.[2] This aniline is a key intermediate for further functionalization, including diazotization, acylation, and sulfonylation. The choice of reducing agent is critical to ensure chemoselectivity, particularly to avoid debromination.

Nitro_Reduction Start Starting Material (Nitro Compound) Product Product (Aniline Derivative) Start->Product + Reducing Agent Reagents Reducing Agent (e.g., SnCl₂/HCl, Fe/AcOH, H₂/Raney Ni)

Caption: Nitro group reduction workflow.

Protocol 2: Reduction using Tin(II) Chloride (SnCl₂)

This method is mild and often preserves the C-Br bond.

Materials and Reagents:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Experimental Protocol:

  • Dissolve this compound (1.0 mmol, 1.0 equiv) in ethanol (10 mL) in a round-bottom flask.

  • Add Tin(II) chloride dihydrate (4.0-5.0 mmol, 4.0-5.0 equiv) to the solution.

  • Carefully add concentrated HCl (1-2 mL) and heat the mixture to 50-70 °C.

  • Stir for 1-3 hours until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and carefully neutralize the acid by slowly adding saturated NaHCO₃ solution until the effervescence ceases and the pH is ~8.

  • Extract the mixture with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to obtain the crude aniline derivative, which can be purified by column chromatography if necessary.

Reducing SystemKey AdvantagesPotential Drawbacks
SnCl₂ / HCl Mild, good functional group tolerance.Requires stoichiometric amounts of tin salts.
Fe / NH₄Cl or AcOH Inexpensive and effective.[13]Can require acidic conditions; workup can be tedious.
H₂ / Raney Nickel Catalytic, clean reaction.Potential for dehalogenation; requires specialized hydrogenation equipment.[13]
Strategy 3: Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond is an ideal handle for modern cross-coupling chemistry, allowing for the construction of complex biaryl systems or the introduction of diverse amine functionalities.

A. Suzuki-Miyaura Coupling

This reaction forms a new C-C bond by coupling the aryl bromide with an organoboron reagent.[12][14][15] It is widely used to synthesize biaryls, styrenes, and polyolefins.[12]

Suzuki_Coupling Start Starting Material (Aryl Bromide) Product Biaryl Product Start->Product + R-B(OH)₂ BoronicAcid Organoboron Reagent (R-B(OH)₂) Catalyst Pd Catalyst + Base Catalyst->Product

Caption: Suzuki-Miyaura coupling workflow.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling

Materials and Reagents:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-tolylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., aqueous Sodium Carbonate [Na₂CO₃] or Potassium Phosphate [K₃PO₄])

  • Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

Experimental Protocol:

  • In a Schlenk flask under an inert atmosphere (Nitrogen or Argon), combine this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 mmol, 3-5 mol%).

  • Add the degassed solvent system (e.g., Dioxane/Water 4:1, 5 mL).

  • Heat the mixture to 80-100 °C and stir for 6-24 hours. Monitor by TLC.

  • After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography to yield the biaryl product.

B. Buchwald-Hartwig Amination

This palladium-catalyzed reaction is a premier method for forming C-N bonds, coupling the aryl bromide with a primary or secondary amine.[10][11][16] It offers a broad substrate scope where classical methods like SNAr might fail or require harsh conditions.[9][11]

Protocol 4: General Procedure for Buchwald-Hartwig Amination

Materials and Reagents:

  • This compound

  • Amine (primary or secondary)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃)

  • Phosphine Ligand (e.g., Xantphos, SPhos)

  • Base (e.g., Sodium tert-butoxide [NaOtBu] or Cesium Carbonate [Cs₂CO₃])

  • Anhydrous solvent (e.g., Toluene or Dioxane)

Experimental Protocol:

  • Strictly under an inert atmosphere: To a dry Schlenk tube, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the ligand (e.g., Xantphos, 0.04 mmol, 4 mol%).

  • Add the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv).

  • Add this compound (1.0 mmol, 1.0 equiv) and the amine (1.2 mmol, 1.2 equiv).

  • Add anhydrous, degassed toluene (5 mL).

  • Seal the tube and heat the reaction mixture to 90-110 °C for 12-24 hours.

  • Cool to room temperature, quench with water, and extract with ethyl acetate.

  • Wash the organic phase with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Section 3: Orthogonal Synthesis Strategies

The true power of the this compound scaffold lies in the ability to combine these reactions sequentially. The distinct reactivity of the nitro and bromo groups allows for an orthogonal approach to building molecular complexity.

Orthogonal_Synthesis Start Starting Material PathA_Step1 Nitro Reduction Start->PathA_Step1 PathB_Step1 Suzuki Coupling Start->PathB_Step1 PathA_Intermediate Aniline Intermediate PathA_Step1->PathA_Intermediate PathA_Step2 Suzuki Coupling PathA_Intermediate->PathA_Step2 ProductA Final Product A PathA_Step2->ProductA PathB_Intermediate Biaryl Intermediate PathB_Step1->PathB_Intermediate PathB_Step2 Nitro Reduction PathB_Intermediate->PathB_Step2 ProductB Final Product B PathB_Step2->ProductB

Caption: Orthogonal synthesis pathways.

For example, one can first reduce the nitro group to an amine (Protocol 2) and then subject the resulting 5-bromo-2-methoxy-4-methylaniline to a Suzuki coupling (Protocol 3) to introduce a new aryl group. Alternatively, performing the Suzuki coupling first, followed by nitro reduction, yields a different final product, demonstrating the modularity of this approach.

Section 4: Best Practices and Safety Precautions

  • Inert Atmosphere: Palladium-catalyzed reactions are highly sensitive to oxygen. All reagents and solvents should be properly degassed, and reactions must be run under a positive pressure of an inert gas like nitrogen or argon.

  • Reagent Purity: The success of these reactions, particularly cross-couplings, depends on the purity of reagents and the absence of water (unless specified as a co-solvent).

  • Safety: Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Operations involving volatile solvents, strong acids, or powdered reagents should be performed in a chemical fume hood. Nitroaromatic compounds can be toxic and should be handled with care.[17]

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 1-Bromo-4-methoxy-2-methyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of modern organic synthesis, palladium-catalyzed cross-coupling reactions represent a cornerstone technology, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds with unparalleled precision and functional group tolerance.[1][2] This transformative power has been recognized with the 2010 Nobel Prize in Chemistry awarded to Heck, Negishi, and Suzuki.[3] Within this context, the selection of appropriate building blocks is paramount to the success of complex synthetic campaigns in pharmaceutical and materials science.

1-Bromo-4-methoxy-2-methyl-5-nitrobenzene is a uniquely valuable aryl halide substrate. Its chemical architecture is distinguished by a confluence of electronic effects: a potent electron-withdrawing nitro group positioned para to the bromine atom, and two electron-donating groups (methoxy and methyl) on the aromatic ring. This electronic arrangement significantly activates the C-Br bond towards oxidative addition, the often rate-limiting step in palladium-catalyzed cycles.[4][5] Consequently, this substrate can often participate in cross-coupling reactions under milder conditions than its electron-neutral or -rich counterparts, offering a distinct advantage in the synthesis of complex, sensitive molecules.

This guide provides an in-depth exploration of four major classes of palladium-catalyzed cross-coupling reactions utilizing this compound: Suzuki-Miyaura coupling, Heck reaction, Sonogashira coupling, and Buchwald-Hartwig amination. We will delve into the mechanistic underpinnings of each transformation, present field-tested experimental protocols, and offer expert insights to guide researchers in leveraging this versatile building block.

Core Mechanistic Principles: The Pd(0)/Pd(II) Catalytic Cycle

The majority of these transformations are unified by a common mechanistic framework: a catalytic cycle involving the alternation of palladium between its Pd(0) and Pd(II) oxidation states.[2][3] Understanding this cycle is fundamental to rational troubleshooting and optimization.

General_Pd_Cycle cluster_cycle Pd(0)/Pd(II) Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)-X(L)₂ Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)-R(L)₂ OxAdd->Transmetal Transmetalation / Migratory Insertion RedElim Product (Ar-R) Transmetal->RedElim Reductive Elimination RedElim->Pd0 Regeneration ArX Ar-X (Substrate) ArX->OxAdd CouplingPartner R-M or Alkene (Coupling Partner) CouplingPartner->Transmetal

Caption: Generalized Pd(0)/Pd(II) catalytic cycle.

The cycle universally begins with the Oxidative Addition of the aryl bromide (Ar-Br) to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) intermediate. This is followed by a step that defines the specific reaction: Transmetalation in Suzuki and Sonogashira reactions, where an organometallic reagent transfers its organic group to the palladium center, or Migratory Insertion in the Heck reaction, where an alkene inserts into the Ar-Pd bond. The cycle concludes with Reductive Elimination , where the two coupled organic fragments are expelled from the palladium center, forming the desired product and regenerating the active Pd(0) catalyst.[2]

The Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is arguably the most widely used C-C bond-forming cross-coupling reaction, prized for its operational simplicity, the commercial availability of a vast array of boronic acids, and the low toxicity of its boron-containing byproducts.[6][7]

Causality of Component Selection:

  • Catalyst: Pd(PPh₃)₄ is a reliable, pre-activated Pd(0) source. Alternatively, Pd(OAc)₂ can be used, which is reduced in situ to Pd(0).

  • Base: A crucial component that activates the boronic acid by forming a more nucleophilic "ate" complex, thereby facilitating transmetalation.[6] Inorganic bases like K₂CO₃ or K₃PO₄ are common choices.

  • Solvent: A two-phase system like Toluene/Water or a polar aprotic solvent like Dioxane or DMF is typically used to dissolve both the organic and inorganic reagents.

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

G Workflow: Suzuki-Miyaura Coupling start Setup Reaction Vessel reagents Add Substrate, Boronic Acid, Base start->reagents catalyst Add Pd Catalyst & Ligand reagents->catalyst atmosphere Degas & Purge with N₂/Ar catalyst->atmosphere solvent Add Degassed Solvent atmosphere->solvent reaction Heat to 80-100 °C (Monitor by TLC/LC-MS) solvent->reaction workup Cool, Dilute with EtOAc, Wash with H₂O & Brine reaction->workup purify Dry (Na₂SO₄), Concentrate, Purify via Column Chromatography workup->purify end Characterize Product purify->end

Caption: Experimental workflow for a typical Suzuki-Miyaura reaction.

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) for three cycles. This step is critical as oxygen can oxidize and deactivate the Pd(0) catalyst.

  • Solvent Addition: Under a positive pressure of inert gas, add a degassed solvent mixture, such as Toluene/Ethanol/Water (4:1:1), via syringe.

  • Reaction Execution: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting aryl bromide is observed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude solid by column chromatography on silica gel.

Data Summary: Typical Suzuki-Miyaura Conditions
ParameterRecommended ConditionsRationale & Notes
Aryl Boronic Acid 1.1 - 1.5 equivSlight excess ensures complete consumption of the limiting aryl bromide.
Palladium Source Pd(PPh₃)₄ (3-5 mol%) or Pd(OAc)₂ (2-4 mol%)Pd(PPh₃)₄ is pre-activated; Pd(OAc)₂ requires in situ reduction.[8]
Ligand PPh₃ (if using Pd(OAc)₂)A 2:1 or 4:1 ligand-to-Pd ratio is common.
Base K₂CO₃, Cs₂CO₃, K₃PO₄ (2-3 equiv)Activates the boronic acid for transmetalation.[6]
Solvent Toluene/H₂O, Dioxane/H₂O, DMFChoice depends on substrate solubility and reaction temperature.
Temperature 80 - 110 °CSufficient thermal energy to drive the catalytic cycle.
Expected Yield 75 - 95%Highly dependent on the specific boronic acid partner and purity of reagents.

The Heck Reaction: Olefin Arylation

The Heck (or Mizoroki-Heck) reaction is a powerful method for forming a C-C bond between an aryl halide and an alkene, producing a substituted alkene.[3] It is particularly efficient with electron-deficient alkenes like acrylates and styrenes and typically yields the trans-isomer with high selectivity.[9][10]

Causality of Component Selection:

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common, air-stable, and cost-effective precatalyst that is reduced in situ.[10]

  • Ligand: While some Heck reactions can be run "ligand-free," the addition of a phosphine ligand like triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine often stabilizes the catalyst and improves yields.[3]

  • Base: A base, typically a hindered amine like triethylamine (Et₃N) or an inorganic base like K₂CO₃, is required to neutralize the hydrobromic acid (HBr) generated in the catalytic cycle, regenerating the Pd(0) catalyst.[10]

  • Solvent: Polar aprotic solvents like DMF or NMP are preferred as they can dissolve the reactants and stabilize the charged intermediates in the catalytic cycle.[10]

Experimental Protocol: Heck Reaction with n-Butyl Acrylate

G Workflow: Heck Reaction start Setup Dry Reaction Vessel reagents Add Substrate, Pd(OAc)₂, Ligand (optional), Base start->reagents atmosphere Purge with N₂/Ar reagents->atmosphere solvent Add Anhydrous Solvent atmosphere->solvent alkene Add Alkene (e.g., n-Butyl Acrylate) solvent->alkene reaction Heat to 100-120 °C (Monitor by TLC/GC-MS) alkene->reaction workup Cool, Filter off salts, Dilute with Ether/EtOAc reaction->workup purify Wash, Dry, Concentrate, Purify via Column Chromatography workup->purify end Characterize Product purify->end

Caption: Experimental workflow for a typical Heck reaction.

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and triethylamine (Et₃N, 1.5 equiv). If using a ligand, add it here (e.g., PPh₃, 4 mol%).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (Nitrogen or Argon).

  • Solvent and Reactant Addition: Under a positive pressure of inert gas, add anhydrous N,N-dimethylformamide (DMF) via syringe, followed by the addition of n-butyl acrylate (1.2 equiv).

  • Reaction Execution: Immerse the flask in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously.

  • Monitoring: Follow the disappearance of the aryl bromide using TLC or GC-MS (typically 8-24 hours).

  • Work-up: After completion, cool the mixture to room temperature. Dilute with diethyl ether and filter through a pad of celite to remove palladium black and salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography to yield the product, typically as the trans-isomer.

Data Summary: Typical Heck Reaction Conditions
ParameterRecommended ConditionsRationale & Notes
Alkene Styrene, Acrylates, Acrylonitrile (1.1-1.5 equiv)Electron-deficient alkenes are generally more reactive.[3]
Palladium Source Pd(OAc)₂ (1-5 mol%)Air-stable and effective precatalyst.[5]
Ligand PPh₃, P(o-tol)₃ (2-10 mol%)Optional but often improves catalyst stability and lifetime.
Base Et₃N, K₂CO₃, NaOAc (1.5-2.5 equiv)Neutralizes the HBr formed during the reaction.[10]
Solvent DMF, NMP, DioxaneHigh-boiling polar aprotic solvents are standard.
Temperature 100 - 140 °CHigher temperatures are often required to drive the reaction.[10]
Expected Yield 60 - 90%Can be sensitive to steric hindrance on the alkene partner.

The Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling is the premier method for coupling terminal alkynes with aryl halides.[11] It characteristically employs a dual-catalyst system of palladium and a copper(I) salt, which work in concert to facilitate the C-C bond formation under mild conditions.[12][13]

Causality of Component Selection:

  • Palladium Catalyst: As in other couplings, a Pd(0) species is the active catalyst. Pd(PPh₃)₂Cl₂ is a common precatalyst that is readily reduced in situ.

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is essential in the traditional mechanism. It reacts with the terminal alkyne and base to form a copper acetylide intermediate, which then undergoes transmetalation with the Pd(II) complex.[12]

  • Base: An amine base, such as triethylamine or diisopropylamine, serves a dual role: it acts as the base to deprotonate the alkyne and often serves as the solvent.

  • Solvent: While the amine base can be the solvent, co-solvents like THF or DMF are often used to ensure full dissolution of the aryl bromide.

Experimental Protocol: Sonogashira Coupling with Phenylacetylene

G Workflow: Sonogashira Coupling start Setup Dry Schlenk Flask reagents Add Substrate, Pd Catalyst, CuI Co-catalyst start->reagents atmosphere Degas & Purge with N₂/Ar reagents->atmosphere solvent Add Anhydrous Solvent (THF) and Amine Base (Et₃N) atmosphere->solvent alkyne Add Terminal Alkyne solvent->alkyne reaction Stir at RT to 50 °C (Monitor by TLC) alkyne->reaction workup Filter, Concentrate, Partition between EtOAc & H₂O reaction->workup purify Wash, Dry, Concentrate, Purify via Column Chromatography workup->purify end Characterize Product purify->end

Caption: Experimental workflow for a typical Sonogashira coupling reaction.

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2-3 mol%), and Copper(I) iodide (CuI) (1-2 mol%).

  • Solvent and Base Addition: Add anhydrous and degassed THF, followed by degassed triethylamine (Et₃N, 2.0-3.0 equiv).

  • Alkyne Addition: Add phenylacetylene (1.1 equiv) dropwise via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature. If the reaction is sluggish, gentle heating to 40-50 °C may be applied.

  • Monitoring: The reaction is typically rapid and can be monitored by TLC for the consumption of the starting material (usually 1-6 hours).

  • Work-up: Once complete, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalysts and amine salts.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to obtain the desired aryl alkyne.

Data Summary: Typical Sonogashira Coupling Conditions
ParameterRecommended ConditionsRationale & Notes
Terminal Alkyne 1.05 - 1.2 equivA small excess is used to drive the reaction to completion.
Palladium Source Pd(PPh₃)₂Cl₂ (1-3 mol%), Pd(PPh₃)₄ (1-3 mol%)Standard, commercially available palladium precatalysts.
Copper Co-catalyst CuI (1-5 mol%)Essential for the formation of the copper acetylide intermediate.[12]
Base Et₃N, i-Pr₂NH, Piperidine (2-5 equiv)Acts as both a base and often as a solvent or co-solvent.
Solvent THF, DMF, AcetonitrileUsed to ensure homogeneity of the reaction mixture.
Temperature 25 - 60 °CThe reaction is known for proceeding under mild thermal conditions.[11]
Expected Yield 80 - 98%Generally a very high-yielding and reliable reaction.

The Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, which are ubiquitous structures in pharmaceuticals, agrochemicals, and functional materials.[14][15] The reaction facilitates the coupling of aryl halides with a wide range of primary and secondary amines.[16]

Causality of Component Selection:

  • Catalyst System (Precatalyst & Ligand): This is the most critical choice. Modern Buchwald-Hartwig chemistry relies on pre-catalysts (e.g., Pd₂(dba)₃) paired with specialized, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). These ligands promote the reductive elimination step and prevent catalyst decomposition. The choice of ligand is often substrate-dependent and may require screening.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active palladium-amido intermediate.[14] Sodium tert-butoxide (NaOtBu) and potassium phosphate (K₃PO₄) are common choices.

  • Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are mandatory to prevent quenching of the strong base and interference with the catalytic cycle.

Experimental Protocol: Buchwald-Hartwig Amination with Morpholine

G Workflow: Buchwald-Hartwig Amination start Setup in Glovebox or Schlenk Line reagents Add Substrate, Base, Pd Precatalyst, Ligand start->reagents atmosphere Maintain Inert Atmosphere (N₂/Ar) reagents->atmosphere solvent Add Anhydrous, Degassed Solvent atmosphere->solvent amine Add Amine (e.g., Morpholine) solvent->amine reaction Seal and Heat to 80-110 °C (Monitor by LC-MS) amine->reaction workup Cool, Quench with H₂O, Extract with EtOAc reaction->workup purify Wash, Dry, Concentrate, Purify via Column Chromatography workup->purify end Characterize Product purify->end

Caption: Experimental workflow for a Buchwald-Hartwig amination reaction.

  • Vessel Preparation (Inert Atmosphere): In a glovebox or using Schlenk technique, add this compound (1.0 equiv), sodium tert-butoxide (NaOtBu, 1.4 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%) to a dry reaction tube or flask.

  • Solvent and Amine Addition: Add anhydrous, degassed toluene. Then, add the amine (e.g., morpholine, 1.2 equiv) via syringe.

  • Reaction Execution: Seal the vessel tightly and heat the mixture in an oil bath to 100 °C.

  • Monitoring: Monitor the reaction by LC-MS for the disappearance of the aryl bromide (typically 6-24 hours).

  • Work-up: Cool the reaction to room temperature. Carefully quench by adding water. Dilute with ethyl acetate and filter through celite. Transfer the filtrate to a separatory funnel and separate the layers.

  • Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Data Summary: Typical Buchwald-Hartwig Amination Conditions
ParameterRecommended ConditionsRationale & Notes
Amine Primary or Secondary Alkyl/Aryl Amines (1.1-1.5 equiv)The nature of the amine heavily influences optimal ligand choice.
Pd Precatalyst Pd₂(dba)₃ (1-2.5 mol%), Pd(OAc)₂ (2-5 mol%)Common sources for generating the active Pd(0) catalyst.
Ligand XPhos, SPhos, RuPhos, BINAP (2-10 mol%)Critical for success; bulky, electron-rich ligands are preferred.[16][17]
Base NaOtBu, LiHMDS, K₃PO₄ (1.4-3.0 equiv)Strong, non-nucleophilic base is essential.[18]
Solvent Toluene, Dioxane, THF (Anhydrous)Must be anhydrous and deoxygenated.
Temperature 80 - 110 °CRequired to overcome activation barriers in the catalytic cycle.
Expected Yield 70 - 95%Highly dependent on the combination of amine, ligand, and base.

Troubleshooting and Safety

  • Low or No Conversion: Ensure reagents and solvents are strictly anhydrous and deoxygenated. The Pd(0) catalyst is highly sensitive to oxygen. Verify the activity of the catalyst and the integrity of the base. Consider screening alternative ligands or bases.

  • Side Product Formation: In Suzuki couplings, homo-coupling of the boronic acid can occur. In Heck reactions, alkene isomerization is a possibility. In Buchwald-Hartwig reactions, hydrodehalogenation (replacement of Br with H) can compete. Adjusting temperature, ligand, or base may mitigate these issues.

  • Safety: Palladium catalysts, especially on carbon, can be pyrophoric. Phosphine ligands are often air-sensitive and toxic. Strong bases like NaOtBu are corrosive and moisture-sensitive. All manipulations should be performed in a well-ventilated fume hood or glovebox under an inert atmosphere. Appropriate personal protective equipment (PPE) is mandatory.

References

Application Note: Selective Reduction of the Nitro Group in 1-Bromo-4-methoxy-2-methyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The selective reduction of a nitro group on an aromatic ring is a cornerstone transformation in organic synthesis, providing a gateway to valuable aniline derivatives. These anilines are pivotal intermediates in the development of pharmaceuticals, agrochemicals, and materials. This application note provides detailed protocols for the efficient and selective reduction of the nitro group in 1-Bromo-4-methoxy-2-methyl-5-nitrobenzene to yield 5-Bromo-2-methoxy-4-methylaniline. The presence of multiple functional groups on the benzene ring—a bromo substituent, a methoxy group, and a methyl group—necessitates careful selection of the reduction method to ensure high chemoselectivity, preserving the other functionalities.[1][2]

This guide explores two robust and widely applicable protocols: a classic metal-acid reduction using Tin(II) Chloride and a catalytic transfer hydrogenation employing Palladium on Carbon. The choice between these methods will depend on factors such as available equipment, desired scale, and tolerance of other functional groups to the reaction conditions.

Reaction Overview

The primary transformation discussed is the reduction of the nitro group (-NO₂) to an amino group (-NH₂).

Caption: General reaction scheme for the reduction.

Protocol 1: Reduction using Tin(II) Chloride (SnCl₂)

This method is a classic and reliable procedure for the reduction of aromatic nitro compounds.[3][4][5] Tin(II) chloride is a mild reducing agent that is highly selective for the nitro group, leaving other functional groups such as halogens and esters intact.[6][7]

Mechanism of Action

The reduction of the nitro group by SnCl₂ in an acidic medium proceeds through a series of electron and proton transfers. The tin(II) ion is oxidized to tin(IV) while the nitro group is stepwise reduced, likely through nitroso and hydroxylamine intermediates, to the final amine.[8] The acidic environment is crucial for providing the necessary protons for the reaction.[8]

SnCl2_Mechanism Simplified Nitro Reduction Pathway ArNO2 Ar-NO₂ (Nitroarene) ArNO Ar-NO (Nitrosoarene) ArNO2->ArNO + 2e⁻, + 2H⁺ ArNHOH Ar-NHOH (Hydroxylamine) ArNO->ArNHOH + 2e⁻, + 2H⁺ ArNH2 Ar-NH₂ (Aniline) ArNHOH->ArNH2 + 2e⁻, + 2H⁺

Caption: Stepwise reduction of the nitro group.

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
This compound262.081.0262 mg
Tin(II) chloride dihydrate (SnCl₂·2H₂O)225.634.0902 mg
Concentrated Hydrochloric Acid (HCl)36.46-2 mL
Ethanol (EtOH)46.07-10 mL
Sodium hydroxide (NaOH) solution (5 M)40.00-As required
Ethyl acetate (EtOAc)88.11-As required
Saturated sodium chloride solution (Brine)--As required
Anhydrous magnesium sulfate (MgSO₄)120.37-As required

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (262 mg, 1.0 mmol) in ethanol (10 mL).

  • Addition of Reagents: To the stirred solution, add Tin(II) chloride dihydrate (902 mg, 4.0 mmol). Carefully add concentrated hydrochloric acid (2 mL) dropwise. The reaction mixture may become warm.

  • Reaction: Heat the mixture to reflux (approximately 80-85 °C) and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly neutralize the acidic solution by adding 5 M sodium hydroxide solution until the pH is approximately 8-9. A white precipitate of tin salts will form.

    • Filter the mixture through a pad of Celite® and wash the filter cake with ethyl acetate (3 x 15 mL).

    • Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (2 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure to obtain the crude product. The resulting 5-Bromo-2-methoxy-4-methylaniline can be further purified by column chromatography on silica gel if necessary.

Protocol 2: Catalytic Transfer Hydrogenation with Palladium on Carbon (Pd/C)

Catalytic transfer hydrogenation is a powerful and often milder alternative to metal-acid reductions.[9] This method avoids the use of strong acids and stoichiometric metal reductants. Palladium on carbon (Pd/C) is a highly efficient catalyst for the reduction of nitro groups.[6][10][11] Hydrazine hydrate or ammonium formate can be used as the hydrogen source. This protocol is particularly advantageous due to its cleaner reaction profile and easier product isolation.

Causality Behind Experimental Choices

The choice of a transfer hydrogenation agent like hydrazine hydrate is critical. It decomposes on the palladium surface to generate diimide (N₂H₂) or hydrogen gas in situ, which then acts as the reducing species.[9] This in situ generation avoids the need for handling gaseous hydrogen, enhancing laboratory safety.[9] The presence of the bromo-substituent requires careful control of the reaction conditions, as prolonged reaction times or elevated temperatures can lead to hydrodebromination. Raney Nickel is an alternative catalyst that can be used to avoid dehalogenation of aromatic halides.[6]

PdC_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Substrate in Solvent B Add Pd/C Catalyst A->B C Add Hydrogen Source (e.g., Hydrazine Hydrate) B->C D Heat to Reflux C->D E Monitor by TLC D->E F Filter Catalyst E->F G Solvent Extraction F->G H Dry and Concentrate G->H I Purify (if needed) H->I

Caption: Experimental workflow for catalytic transfer hydrogenation.

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
This compound262.081.0262 mg
10% Palladium on Carbon (Pd/C)--25 mg (10 mol%)
Hydrazine monohydrate (N₂H₄·H₂O)50.065.00.25 mL
Ethanol (EtOH)46.07-15 mL
Ethyl acetate (EtOAc)88.11-As required
Water (H₂O)18.02-As required
Saturated sodium chloride solution (Brine)--As required
Anhydrous sodium sulfate (Na₂SO₄)142.04-As required

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (262 mg, 1.0 mmol) in ethanol (15 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (25 mg) to the suspension.

  • Addition of Hydrogen Source: Add hydrazine monohydrate (0.25 mL, 5.0 mmol) dropwise to the stirred mixture. An exothermic reaction with gas evolution may be observed.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) for 1-2 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully filter the mixture through a pad of Celite® to remove the catalyst. Wash the pad with ethyl acetate (3 x 10 mL). Caution: The Pd/C on the filter paper can be pyrophoric upon drying; quench with water before disposal.

    • Combine the filtrates and remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and then with brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. If necessary, purify by column chromatography on silica gel.

Characterization of 5-Bromo-2-methoxy-4-methylaniline

The final product can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.[12][13]

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

  • Tin(II) Chloride and HCl: Tin(II) chloride is a suspected sensitizer.[5] Concentrated hydrochloric acid is corrosive and should be handled with care.

  • Palladium on Carbon: Pd/C can be pyrophoric, especially when dry and in the presence of organic solvents and hydrogen. The catalyst should be handled carefully and never allowed to dry completely in the air. After filtration, the catalyst should be quenched with water.

  • Hydrazine Hydrate: Hydrazine is toxic and a suspected carcinogen. Handle with extreme care, avoiding inhalation and skin contact.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of Heterocyclic Scaffolds

Heterocyclic compounds form the largest and most diverse class of organic molecules, playing a pivotal role in the fields of medicinal chemistry, drug discovery, agrochemicals, and materials science.[1][2][3] It is estimated that over half of the more than 50 million known organic compounds are heterocyclic.[1][4] Their prevalence in nature is underscored by their presence in essential biomolecules such as DNA, RNA, chlorophyll, and a vast array of vitamins and alkaloids.[2] Consequently, the development of novel and efficient synthetic methodologies to access these crucial scaffolds is a primary focus of modern organic chemistry.[1][5]

This guide provides an in-depth exploration of contemporary synthetic strategies for the construction of heterocyclic compounds. It is designed for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying mechanistic principles that govern these transformations. We will delve into key areas that have revolutionized heterocyclic synthesis, including transition-metal-catalyzed C-H activation, multicomponent reactions (MCRs), visible-light photoredox catalysis, and sustainable "green" chemistry approaches.

I. Transition-Metal-Catalyzed C-H Activation: A Paradigm Shift in Molecular Construction

The direct functionalization of otherwise inert C-H bonds has emerged as a transformative strategy in organic synthesis, offering a more atom- and step-economical route to complex molecules.[6][7] This approach bypasses the need for pre-functionalized starting materials, thereby streamlining synthetic pathways and reducing waste.[8] Palladium, rhodium, and copper are among the transition metals that have been extensively utilized to catalyze the formation of heterocyclic rings through C-H activation.[9][10][11]

Causality in Experimental Design: The Role of the Directing Group

A key principle in transition-metal-catalyzed C-H activation is the use of a directing group. This functional group, already present on one of the substrates, coordinates to the metal catalyst, positioning it in close proximity to a specific C-H bond. This chelation assistance facilitates the cleavage of the targeted C-H bond, leading to the formation of a metallacyclic intermediate that is central to the catalytic cycle. The choice of directing group is therefore critical for controlling the regioselectivity of the reaction.

Experimental Workflow: C-H Activation

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up and Purification A Combine Substrate with Directing Group, Coupling Partner, Catalyst, and Ligand in a Reaction Vessel B Add Solvent and Stir to Dissolve A->B C Heat the Reaction Mixture to the Specified Temperature (e.g., Microwave Irradiation) B->C D Monitor Reaction Progress by TLC or LC-MS C->D E Cool the Reaction and Remove Solvent in vacuo D->E Upon Completion F Purify the Crude Product by Column Chromatography E->F

Caption: General workflow for a transition-metal-catalyzed C-H activation reaction.

Protocol: Palladium-Catalyzed Synthesis of Indoles via Intramolecular C-H Amination

This protocol describes the synthesis of substituted indoles, a privileged scaffold in medicinal chemistry, through an intramolecular palladium-catalyzed C-H amination reaction.

Materials:

  • Substituted N-aryl enamines

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) as ligand

  • Sodium carbonate (Na₂CO₃) as base

  • Toluene as solvent

Procedure:

  • To a dry Schlenk tube, add the N-aryl enamine (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), PPh₃ (0.1 mmol, 10 mol%), and Na₂CO₃ (2.0 mmol).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).

  • Add dry toluene (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture at 110 °C for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the Celite pad with additional ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired indole derivative.

Self-Validation: The successful synthesis of the indole can be confirmed by ¹H and ¹³C NMR spectroscopy and mass spectrometry. The disappearance of the starting enamine protons and the appearance of the characteristic indole NH proton in the ¹H NMR spectrum are indicative of a successful reaction.

II. Multicomponent Reactions (MCRs): The Power of Convergence

Multicomponent reactions (MCRs) are powerful synthetic tools wherein three or more reactants combine in a single reaction vessel to form a product that contains substantial portions of all the starting materials.[12][13] This convergent approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity.[14][15] MCRs are particularly well-suited for the synthesis of complex heterocyclic libraries, which is highly valuable in drug discovery programs.[12]

Causality in Experimental Design: Balancing Reactivity and Selectivity

The success of an MCR hinges on the careful selection of reactants with complementary reactivity profiles. The reaction sequence must be orchestrated such that each step proceeds selectively to form the desired intermediate, which then participates in the subsequent bond-forming events. The reaction conditions, including solvent, temperature, and catalyst, are optimized to favor the desired reaction pathway and suppress competing side reactions.

Logical Relationship: MCR Strategy

G A Reactant A Product Complex Heterocyclic Product A->Product B Reactant B B->Product C Reactant C C->Product

Caption: Schematic representation of a three-component reaction (3CR).

Protocol: Biginelli Reaction for the Synthesis of Dihydropyrimidinones

The Biginelli reaction is a classic MCR that produces dihydropyrimidinones, a class of heterocycles with a wide range of biological activities.

Materials:

  • An aromatic aldehyde (e.g., benzaldehyde)

  • A β-ketoester (e.g., ethyl acetoacetate)

  • Urea

  • Ethanol as solvent

  • Concentrated hydrochloric acid (HCl) as catalyst

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde (10 mmol), β-ketoester (10 mmol), and urea (15 mmol).

  • Add ethanol (20 mL) to the flask and stir to dissolve the reactants.

  • Add a few drops of concentrated HCl to the mixture.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC. A crystalline product may precipitate out as the reaction proceeds.

  • After completion, cool the reaction mixture in an ice bath to facilitate further precipitation.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.

Self-Validation: The formation of the dihydropyrimidinone can be verified by its melting point and spectroscopic data (¹H NMR, ¹³C NMR, and IR). The IR spectrum will show characteristic peaks for the N-H and C=O stretching vibrations.

III. Visible-Light Photoredox Catalysis: Harnessing the Power of Light

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis, enabling a wide range of chemical transformations under mild reaction conditions.[16][17][18] This methodology utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes, generating highly reactive radical intermediates.[19] These radicals can then engage in various bond-forming reactions to construct complex heterocyclic systems.[16][20]

Causality in Experimental Design: The Photocatalytic Cycle

The choice of photocatalyst is crucial and depends on its redox potential and absorption spectrum. The photocatalyst must be able to absorb light in the visible region and, in its excited state, have the appropriate redox potential to oxidize or reduce a substrate, thereby initiating the desired chemical transformation. The reaction is designed to be a closed catalytic cycle, where the photocatalyst is regenerated at the end of each cycle.

Signaling Pathway: Photoredox Catalysis

G PC PC PC_star PC* PC->PC_star hν (Visible Light) Sub_ox Sub_ox PC_star->Sub_ox SET Sub_red Sub_red PC_star->Sub_red SET Product Product Sub_ox->Product Sub_red->Product

Caption: Simplified representation of a photoredox catalytic cycle.

Protocol: Eosin Y-Catalyzed Synthesis of Benzothiazoles

This protocol describes the synthesis of 2-substituted benzothiazoles using Eosin Y as an organic dye photocatalyst under visible light irradiation.[19]

Materials:

  • 2-Aminothiophenol

  • An aldehyde

  • Eosin Y

  • Dimethyl sulfoxide (DMSO) as solvent

  • A blue LED lamp as the light source

Procedure:

  • In a glass vial, dissolve 2-aminothiophenol (0.5 mmol), the aldehyde (0.6 mmol), and Eosin Y (1 mol%) in DMSO (2 mL).

  • Seal the vial with a septum and purge with air for 5 minutes.

  • Place the vial at a distance of approximately 5 cm from a blue LED lamp.

  • Irradiate the reaction mixture with the blue light at room temperature for 8-12 hours, with continuous stirring.

  • Monitor the reaction progress by TLC.

  • After completion, quench the reaction with water and extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired benzothiazole.

Self-Validation: The identity and purity of the synthesized benzothiazole can be confirmed by comparison of its spectroscopic data with reported values.

IV. Green Chemistry Approaches: Towards a Sustainable Future

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize the environmental impact of chemical processes.[21][22][23] This includes the use of environmentally benign solvents (such as water), solvent-free reaction conditions, and energy-efficient activation methods like microwave irradiation and mechanochemistry (ball milling).[24][25][26]

Causality in Experimental Design: Minimizing Environmental Footprint

Green chemistry approaches are designed to reduce or eliminate the use and generation of hazardous substances.[23] For instance, using water as a solvent not only reduces the reliance on volatile organic compounds but can also enhance reaction rates and selectivities due to its unique properties, such as high polarity and the hydrophobic effect.[22] Microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating methods.[21][27]

Data Presentation: Comparison of Conventional vs. Green Synthesis
ParameterConventional SynthesisGreen Synthesis (Microwave-Assisted)
Solvent Toluene, DMF, etc.Water, Ethanol, or Solvent-free
Reaction Time Hours to DaysMinutes
Energy Consumption HighLow
Waste Generation SignificantMinimal
Yield VariableOften Higher
Protocol: Microwave-Assisted, Solvent-Free Synthesis of 1,2,4-Triazoles

This protocol describes a green and efficient synthesis of 3,5-disubstituted 1,2,4-triazoles under solvent-free conditions using microwave irradiation.[21]

Materials:

  • A nitrile

  • A hydrazide

  • Silica gel as a solid support

Procedure:

  • In a mortar, thoroughly grind the nitrile (5 mmol), hydrazide (5 mmol), and silica gel (2 g).

  • Transfer the resulting powder to a microwave-safe reaction vessel.

  • Place the vessel in a domestic microwave oven and irradiate at a power of 300-500 W for 2-5 minutes.

  • Monitor the reaction progress by TLC (by taking a small aliquot and dissolving it in a suitable solvent).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Add ethyl acetate to the solid mass and stir for 10 minutes.

  • Filter the mixture and wash the silica gel with additional ethyl acetate.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from an appropriate solvent to obtain the pure 1,2,4-triazole.

Self-Validation: The structure of the synthesized 1,2,4-triazole can be confirmed by spectroscopic analysis and by comparing its melting point with the literature value.

Conclusion

The synthesis of heterocyclic compounds is a dynamic and ever-evolving field. The methodologies presented in this guide—C-H activation, multicomponent reactions, photoredox catalysis, and green chemistry approaches—represent the forefront of modern synthetic organic chemistry. By understanding the underlying principles and mastering the experimental protocols, researchers can efficiently and sustainably construct diverse heterocyclic scaffolds, thereby accelerating innovation in drug discovery and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 1-Bromo-4-methoxy-2-methyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 1-Bromo-4-methoxy-2-methyl-5-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this substituted nitroaromatic compound.

Understanding the Purification Challenge

The purification of this compound, a molecule with a complex arrangement of activating and deactivating groups, presents a unique set of challenges. The primary goal is to remove unreacted starting materials, byproducts from the nitration reaction, and, most importantly, any positional isomers that may have formed. The presence of these impurities can significantly impact the outcome of subsequent synthetic steps and the biological activity of downstream compounds.

This guide will focus on the two most common and effective purification techniques for this type of compound: recrystallization and column chromatography . We will explore the nuances of each method and provide practical solutions to common problems.

Pre-Purification: The Initial Work-up

A proper work-up of the initial reaction mixture is critical for a successful purification. The following is a general protocol for the work-up of an aromatic nitration reaction.

General Work-up Protocol for Aromatic Nitration

  • Quenching: The reaction mixture, typically containing strong acids like sulfuric and nitric acid, must be neutralized and diluted. This is achieved by slowly pouring the reaction mixture into a beaker containing crushed ice and water. This step is highly exothermic and should be performed with caution in a fume hood. Quenching serves to stop the reaction and often causes the crude product to precipitate out of the solution.

  • Isolation of Crude Product:

    • If a solid precipitates: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold water until the filtrate is neutral to pH paper.

    • If no precipitate forms (or the product is an oil): Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer multiple times with an organic solvent such as diethyl ether or ethyl acetate. Combine the organic layers.

  • Neutralization Wash: Dissolve the crude solid or the combined organic extracts in a suitable organic solvent. Wash this solution with a saturated sodium bicarbonate solution to neutralize and remove any residual acids. Be sure to vent the separatory funnel frequently to release the carbon dioxide gas that forms.

  • Final Wash and Drying: Wash the organic layer with water, followed by a wash with saturated brine to aid in the removal of water. Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude this compound.

Troubleshooting the Work-up

Q1: My product did not precipitate upon quenching. What should I do?

A1: If your product is soluble in the acidic aqueous mixture or is an oil at low temperatures, it will not precipitate. In this case, a liquid-liquid extraction is necessary. After quenching, transfer the entire mixture to a separatory funnel and extract it several times with a water-immiscible organic solvent like ethyl acetate or dichloromethane. Combine the organic extracts and proceed with the washing and drying steps as outlined above.

Q2: Why is the sodium bicarbonate wash so important?

A2: The sodium bicarbonate wash is crucial for removing residual strong acids from the reaction. If these acids are not removed, they can interfere with subsequent purification steps, particularly column chromatography on silica gel, and can also lead to product degradation upon storage or heating.

Purification Method 1: Recrystallization

Recrystallization is an effective technique for purifying solid compounds that are moderately impure. The principle is based on the difference in solubility of the desired compound and the impurities in a given solvent at different temperatures.

Selecting a Recrystallization Solvent

The choice of solvent is the most critical factor in a successful recrystallization. An ideal solvent should:

  • Dissolve the compound sparingly at room temperature but have high solubility at an elevated temperature.

  • Not react with the compound.

  • Have a boiling point below the melting point of the compound.

  • Be easily removable from the purified crystals.

For compounds structurally similar to this compound, good starting points for solvent screening include:

  • Ethanol

  • Methanol

  • Isopropanol

  • Ethyl acetate/hexane mixture

Recrystallization Protocol
  • Dissolution: In an Erlenmeyer flask, add the crude solid and a small amount of the chosen solvent. Heat the mixture on a hot plate with stirring. Gradually add more solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. Slow cooling is key to obtaining large, pure crystals.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Troubleshooting Recrystallization

Q1: My compound "oils out" instead of crystallizing. What can I do?

A1: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the solution is supersaturated or if the cooling is too rapid. To remedy this, reheat the solution, add a small amount of additional solvent to ensure it is no longer supersaturated, and allow it to cool more slowly.

Q2: My recovery from recrystallization is very low. How can I improve it?

A2: Low recovery can be due to several factors:

  • Using too much solvent: Use the minimum amount of hot solvent necessary to dissolve the crude product.

  • The compound has significant solubility in the cold solvent: You may need to screen for a different solvent.

  • Premature crystallization during hot filtration: Ensure your filtration apparatus is pre-heated.

You can often recover a second crop of crystals by concentrating the filtrate (mother liquor) and repeating the cooling process.

Q3: My product is still colored after recrystallization. How can I remove colored impurities?

A3: Colored impurities can sometimes be removed by adding a small amount of activated charcoal to the hot solution before the filtration step. The colored compounds adsorb to the charcoal, which is then filtered off. Use charcoal sparingly, as it can also adsorb your desired product.

Purification Method 2: Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. It is particularly useful for separating mixtures of compounds with similar polarities, such as positional isomers.

Key Parameters for Column Chromatography
ParameterRecommended Starting PointRationale
Stationary Phase Silica Gel (230-400 mesh)A versatile and slightly acidic adsorbent suitable for a wide range of moderately polar compounds.
Mobile Phase (Eluent) Hexane/Ethyl Acetate GradientA common solvent system for compounds of moderate polarity. The optimal ratio should be determined by TLC.
Optimal Rf on TLC 0.25 - 0.35An Rf in this range generally provides the best separation on a column.
Sample to Silica Ratio 1:20 to 1:50 (by weight)A higher ratio is recommended for more challenging separations, such as those involving isomers.

Column Chromatography Workflow

G cluster_prep Preparation cluster_run Execution cluster_post Analysis & Isolation tlc 1. TLC Analysis: Determine optimal eluent system (aim for Rf 0.25-0.35) pack 2. Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent load 3. Sample Loading: Dissolve crude product in minimal solvent and load onto the column elute 4. Elution: Begin with the least polar eluent and gradually increase polarity load->elute collect 5. Fraction Collection: Collect fractions in test tubes elute->collect analyze 6. Fraction Analysis: Monitor fractions by TLC collect->analyze combine 7. Combine Pure Fractions analyze->combine isolate 8. Solvent Removal: Use a rotary evaporator to obtain the purified product combine->isolate

Caption: Workflow for Column Chromatography Purification.

Troubleshooting Column Chromatography

Q1: My compound is not moving from the baseline on the TLC plate, even with 100% ethyl acetate.

A1: If your compound is very polar, it may require a more polar eluent system. A mixture of dichloromethane and methanol is a good next step. For highly polar compounds, adding a small percentage (1-2%) of triethylamine to the eluent can help to reduce tailing and improve mobility on the silica gel.

Q2: I am having trouble separating positional isomers.

A2: Separating positional isomers is one of the most challenging tasks in purification. Here are some tips:

  • Optimize your eluent system: Use TLC to screen a variety of solvent systems with slightly different polarities. Sometimes a very subtle change in the eluent composition can significantly improve separation.

  • Use a longer column and a higher silica-to-sample ratio: This increases the surface area for interaction and can improve resolution.

  • Run a shallow gradient: A slow, gradual increase in the polarity of the eluent can help to resolve closely eluting compounds.

  • Consider a different stationary phase: If silica gel does not provide adequate separation, you might consider using alumina or a reverse-phase C18 column.

Q3: The colored impurities are co-eluting with my product.

A3: If colored impurities have a similar polarity to your product, they will be difficult to separate by standard column chromatography. In this case, a pre-purification step using activated charcoal (as described in the recrystallization section) might be beneficial to remove the bulk of the colored material before running the column.

Final Product Characterization

After purification, it is essential to confirm the identity and purity of your this compound. Standard characterization techniques include:

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and identify any remaining impurities.

  • Mass Spectrometry: To confirm the molecular weight.

References

Technical Support Center: Synthesis of 1-Bromo-4-methoxy-2-methyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 1-Bromo-4-methoxy-2-methyl-5-nitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the nitration of 2-Bromo-5-methoxytoluene, providing in-depth, field-proven insights to help you troubleshoot and optimize your reaction.

Understanding the Core Reaction: An Overview

The synthesis of this compound is achieved through the electrophilic aromatic substitution (EAS) nitration of 2-Bromo-5-methoxytoluene. The success of this reaction hinges on the careful control of reaction conditions and a thorough understanding of the directing effects of the substituents on the aromatic ring. The starting material, 2-Bromo-5-methoxytoluene, possesses three substituents—bromo, methoxy, and methyl groups—each influencing the regioselectivity of the incoming nitro group.

The methoxy (-OCH₃) and methyl (-CH₃) groups are activating and ortho-, para-directing, while the bromo (-Br) group is deactivating yet also ortho-, para-directing.[1][2][3] The methoxy group is a more potent activating group than the methyl group.[4] When multiple activating groups are present, the directing effect of the strongest activator typically governs the position of electrophilic attack.[1][3][5]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the expected major and minor isomeric side products in this reaction, and why?

Answer: The formation of isomers is a common occurrence in the nitration of polysubstituted benzene rings. The regiochemical outcome is determined by the interplay of the directing effects of the existing substituents.

  • Major Product: The desired product, This compound , is the expected major isomer. This is because the methoxy group is the most powerful activating group on the ring, directing the incoming electrophile (the nitronium ion, NO₂⁺) to its ortho and para positions. The para position to the methoxy group is already occupied by the bromo group, leaving the two ortho positions. Of these, the position between the methoxy and methyl groups is sterically hindered. Therefore, the nitro group is preferentially directed to the less sterically hindered ortho position, which is also meta to the bromo and methyl groups.

  • Potential Side Products:

    • 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene: This isomer can form due to the directing effect of the methyl group (ortho-directing) and to a lesser extent, the methoxy group (ortho-directing). However, this position is sterically hindered by the adjacent bromo and methyl groups, making its formation less favorable.

    • 2-Bromo-5-methoxy-1-methyl-4-nitrobenzene: This isomer could arise from the directing influence of the bromo group (para-directing) and the methyl group (para-directing).

    • Di-nitro products: Although less common under standard nitrating conditions, over-nitration can occur, especially if the reaction temperature is not well-controlled or if the concentration of the nitrating agent is too high.[6] This can lead to the formation of di-nitro compounds, which often present as dark, tarry substances that are difficult to purify.

Caption: Predicted outcomes of the nitration of 2-Bromo-5-methoxytoluene.

Q2: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields in aromatic nitration reactions can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Cause Explanation Recommended Solution
Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inadequate mixing.Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or slightly increasing the temperature, but be cautious of promoting side reactions. Ensure vigorous stirring to maintain a homogenous reaction mixture.
Over-nitration/Decomposition Excessive heat or a high concentration of the nitrating agent can lead to the formation of di-nitro compounds and other degradation products, which often appear as dark tars.[6]Maintain strict temperature control, typically by using an ice bath during the addition of the nitrating agent. Use the stoichiometric amount of the nitrating mixture and add it dropwise to the substrate solution.
Loss during Work-up and Purification The desired product and its isomers may have similar polarities, leading to co-elution during column chromatography and loss of material during separation.Optimize your purification strategy. If simple column chromatography is ineffective, consider preparative TLC, High-Performance Liquid Chromatography (HPLC), or fractional crystallization.[7][8][9][10]
Sub-optimal Reagent Quality The concentration of nitric and sulfuric acids is critical for the formation of the nitronium ion. Old or improperly stored acids may have absorbed moisture, reducing their effectiveness.Use fresh, high-purity nitric and sulfuric acids.
Q3: I am observing multiple spots on my TLC plate after the reaction. How can I identify the desired product and the side products?

Answer: The presence of multiple spots on a TLC plate is a clear indication of a mixture of products. Identifying each component is crucial for successful purification.

  • Reference Spotting: If available, spot a small amount of the starting material (2-Bromo-5-methoxytoluene) on the TLC plate alongside the reaction mixture to track its consumption.

  • Polarity Considerations: Generally, the introduction of a nitro group increases the polarity of a molecule. Therefore, the product spots should have a lower Rf value than the starting material. The different isomers will likely have very similar Rf values, making their separation by TLC challenging.

  • Staining: Use a UV lamp to visualize the spots. Additionally, staining with a potassium permanganate solution can help differentiate between products and any unreacted starting material.

  • Small-Scale Isolation and Analysis: If possible, perform a small-scale separation of the spots using preparative TLC. The isolated material can then be analyzed by ¹H NMR and Mass Spectrometry to determine its structure. Spectroscopic data for various bromo-methoxy-methyl-nitrobenzene isomers can be found in chemical databases to aid in identification.[11][12][13][14][15]

G Start Multiple spots observed on TLC CheckSM Is the starting material spot present? Start->CheckSM OptimizeReaction Optimize reaction conditions (time, temp) CheckSM->OptimizeReaction Yes Isomers Spots likely correspond to isomers CheckSM->Isomers No OptimizeReaction->Isomers PrepTLC Perform preparative TLC or small-scale column chromatography Isomers->PrepTLC Analyze Analyze isolated fractions by NMR and MS PrepTLC->Analyze Identify Identify major product and side products Analyze->Identify Purify Develop a scaled-up purification strategy (e.g., HPLC, crystallization) Identify->Purify

Caption: A workflow for identifying and separating products.

Experimental Protocols

General Nitration Procedure
  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-Bromo-5-methoxytoluene in a suitable solvent (e.g., glacial acetic acid or dichloromethane).

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution, maintaining the internal temperature below 10 °C.

  • After the addition is complete, continue stirring at 0-5 °C for a specified time, monitoring the reaction by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture over crushed ice with stirring.

  • Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Dry the crude product before proceeding with purification.

Purification by Column Chromatography
  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexane or petroleum ether).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

  • Load the adsorbed product onto the top of the column.

  • Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture and gradually increasing the polarity.

  • Collect fractions and analyze them by TLC to identify those containing the pure desired product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

References

Optimizing reaction conditions for Suzuki coupling with 1-Bromo-4-methoxy-2-methyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Optimizing Suzuki Coupling with 1-Bromo-4-methoxy-2-methyl-5-nitrobenzene

Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is specifically designed for researchers, chemists, and drug development professionals working with challenging substrates. Our focus today is the optimization of reaction conditions for This compound , a substrate that combines both steric and electronic challenges. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you navigate the complexities of this transformation and achieve high-yield, reproducible results.

Introduction: Understanding the Substrate's Challenges

The successful Suzuki-Miyaura coupling of this compound is a non-trivial task due to its unique structural features. A logical analysis of the molecule is critical for rational reaction design:

  • Steric Hindrance: The methyl group positioned ortho to the bromine atom creates significant steric bulk around the reaction center. This can impede the crucial oxidative addition step, where the palladium catalyst inserts into the carbon-bromine bond, and can also slow the final reductive elimination step.[1][2][3]

  • Electronic Effects: The aryl bromide is substituted with both an electron-donating group (EDG) and a strong electron-withdrawing group (EWG).

    • The **nitro group (-NO₂) **, being a powerful EWG, makes the aromatic ring electron-deficient. This generally accelerates the rate of oxidative addition, which is often the rate-determining step in the catalytic cycle.[4][5][6]

    • The methoxy group (-OCH₃) is an EDG, which can slightly counteract the effect of the nitro group.

The primary challenge, therefore, is to select a catalytic system robust enough to overcome the steric hindrance while balancing these electronic effects to avoid side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Suzuki-Miyaura coupling reaction?

A1: The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling that forms a carbon-carbon bond between an organohalide and an organoboron compound.[5] The generally accepted mechanism proceeds through a catalytic cycle involving three key steps[7][8]:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond (in this case, C-Br) of your substrate, forming a Pd(II) complex.[5] This is often the rate-limiting step of the reaction.

  • Transmetalation: The organic group from the activated organoboron species (e.g., a boronic acid treated with a base) is transferred to the Pd(II) complex, displacing the halide.[5][9] The base is crucial here, as it forms a more nucleophilic "ate" complex with the boronic acid, facilitating the transfer.[10][11]

  • Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the palladium, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7][9]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA_label Oxidative Addition Pd0->OA_label ArPdX Ar-Pd(II)L₂-X TM_label Transmetalation ArPdX->TM_label ArPdR Ar-Pd(II)L₂-R' RE_label Reductive Elimination ArPdR->RE_label OA_label->ArPdX RE_label->Pd0 Product Ar-R' RE_label->Product TM_label->ArPdR ArX Ar-X ArX->OA_label Boron R'-B(OR)₂ Boron->TM_label Base Base Base->TM_label Troubleshooting_Workflow start Low or No Yield of Desired Product check_sm Is Starting Material (Aryl Bromide) Consumed? start->check_sm cause_oa Problem: Inefficient Oxidative Addition (Most Likely Cause) check_sm->cause_oa No check_byproducts Are Major Byproducts Observed? check_sm->check_byproducts Yes no_sm_consumed No sol_oa1 Solution 1: Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos, RuPhos) cause_oa->sol_oa1 sol_oa2 Solution 2: Increase Reaction Temperature (e.g., from 80°C to 100°C) cause_oa->sol_oa2 sol_oa3 Solution 3: Check Catalyst Activity (Use fresh Pd source/precatalyst) cause_oa->sol_oa3 yes_sm_consumed Yes cause_byproducts Problem: Side Reactions Dominating check_byproducts->cause_byproducts Yes cause_decomp Problem: Catalyst Deactivation or Slow Reductive Elimination check_byproducts->cause_decomp No yes_byproducts Yes sol_by1 Solution 1 (Homocoupling): Thoroughly Degas Solvents Ensure Inert Atmosphere cause_byproducts->sol_by1 sol_by2 Solution 2 (Protodeborylation): Use a Milder Base (K₃PO₄ vs KOtBu) Use Boronic Ester (Bpin) cause_byproducts->sol_by2 sol_by3 Solution 3 (Dehalogenation): Use Aprotic Solvent Avoid Alcohol Co-solvents cause_byproducts->sol_by3 no_byproducts No sol_decomp1 Solution 1: Use a More Stabilizing Ligand (e.g., NHC-Pd-PEPPSI catalyst) cause_decomp->sol_decomp1 sol_decomp2 Solution 2: Lower Catalyst Loading (High loading can promote aggregation) cause_decomp->sol_decomp2

References

Technical Support Center: Scale-Up of 1-Bromo-4-methoxy-2-methyl-5-nitrobenzene Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis and scale-up of 1-Bromo-4-methoxy-2-methyl-5-nitrobenzene. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the production of this key intermediate. We will move beyond simple protocols to explore the underlying chemical principles, ensuring a safe, efficient, and reproducible scale-up process.

The synthesis of this compound is primarily achieved through the electrophilic aromatic substitution (EAS) nitration of its precursor, 3-Bromo-6-methoxytoluene. While straightforward on a lab scale, scaling this process introduces significant challenges related to reaction control, impurity profiles, and safety. This guide provides in-depth, field-proven insights to address these issues directly.

Section 1: Reaction Fundamentals and Mechanism

The core of this synthesis is the nitration of an activated aromatic ring using a mixture of concentrated nitric and sulfuric acids, commonly known as "mixed acid".[1][2] The role of sulfuric acid is not merely as a solvent but as a catalyst to generate the potent electrophile, the nitronium ion (NO₂⁺), which is the active species in the reaction.[3][4][5]

Reaction Scheme:

The mechanism involves two primary stages: the formation of the nitronium ion and its subsequent attack on the aromatic ring.

Diagram: Generation of the Nitronium Ion (NO₂⁺)

Below is a diagram illustrating the acid-base reaction between nitric acid and the stronger sulfuric acid to generate the necessary electrophile.

Nitronium_Ion_Generation cluster_0 Step 1: Protonation cluster_1 Step 2: Dehydration HNO3 Nitric Acid (HNO₃) Protonated_HNO3 Protonated Nitric Acid [H₂O⁺-NO₂] HNO3->Protonated_HNO3 + H₂SO₄ H2SO4 Sulfuric Acid (H₂SO₄) HSO4 Bisulfate (HSO₄⁻) Nitronium Nitronium Ion (NO₂⁺) Protonated_HNO3->Nitronium - H₂O H2O Water (H₂O) Protonated_HNO3->H2O

Caption: Generation of the electrophilic nitronium ion.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Issue 1: Low Yield and Incomplete Conversion

Question: My reaction yield is consistently below 60%, and TLC/HPLC analysis shows a significant amount of unreacted 3-Bromo-6-methoxytoluene. What are the potential causes and how can I improve the conversion?

Answer: Low yields in nitration reactions often stem from suboptimal reaction conditions or insufficient activation of the nitrating agent.[6] Let's break down the probable causes:

  • Insufficient Reaction Time or Temperature: While nitrations are exothermic, the reaction still requires sufficient thermal energy and time to proceed to completion. If the temperature is too low (e.g., < -5 °C), the reaction rate may be impractically slow.

    • Solution: After the controlled addition of mixed acid is complete, allow the reaction to stir at a slightly elevated temperature (e.g., 0-5 °C) for an additional 1-2 hours. Monitor the reaction progress by TLC or HPLC to determine the point of maximum conversion.

  • Poor Mixing/Agitation: This is a critical factor in scale-up. The reaction mixture is often biphasic, and inefficient stirring leads to poor mass transfer between the organic substrate and the acidic aqueous phase where the nitronium ion exists.[6]

    • Solution: Ensure vigorous and consistent agitation throughout the reaction. For larger vessels, verify that the impeller design is appropriate for mixing dense, viscous liquids and that no "dead spots" exist in the reactor.

  • Incorrect Acid Stoichiometry: An insufficient amount of nitric acid will naturally lead to incomplete conversion. Conversely, a large excess can promote side reactions.[7] The concentration of the sulfuric acid is also critical; water content from lower-grade acids can hinder the formation of the nitronium ion.

    • Solution: Use high-purity, concentrated acids (H₂SO₄: 98%, HNO₃: 70% or fuming). Carefully control the molar ratio of nitric acid to the substrate. A slight excess (1.1-1.3 equivalents) is typically optimal.

Diagram: Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting Start Low Yield / Incomplete Conversion Observed Check_Temp Was reaction temperature maintained at 0-5°C after addition? Start->Check_Temp Check_Agitation Is agitation vigorous and consistent for the scale of the reaction? Check_Temp->Check_Agitation Yes Increase_Temp Action: Increase post-addition temperature slightly (monitor closely). Check_Temp->Increase_Temp No Check_Reagents Are acid concentrations (98% H₂SO₄, 70%+ HNO₃) and stoichiometry correct? Check_Agitation->Check_Reagents Yes Improve_Mixing Action: Increase stirrer speed or use an overhead stirrer for better mass transfer. Check_Agitation->Improve_Mixing No Verify_Reagents Action: Use fresh, high-purity acids and verify molar ratios (1.1-1.3 eq. HNO₃). Check_Reagents->Verify_Reagents No End Yield Improved Check_Reagents->End Yes Increase_Temp->Check_Agitation Improve_Mixing->Check_Reagents Verify_Reagents->End

Caption: Decision tree for troubleshooting low reaction yield.

Issue 2: Formation of Isomeric and Over-Nitrated Impurities

Question: My product is contaminated with what appears to be a dinitro- compound and other isomers. How can I improve the selectivity of the reaction?

Answer: This is a classic challenge in the nitration of highly activated aromatic rings.[1] The methoxy and methyl substituents are both activating and ortho-, para-directing, making the ring susceptible to further nitration.

  • Cause - Poor Temperature Control: Regioselectivity in electrophilic aromatic substitution is highly dependent on temperature. Higher temperatures provide more energy for the electrophile to overcome the activation barriers for less-favored positions, leading to a mixture of isomers. It also dramatically increases the rate of a second nitration event.

    • Solution: Maintain a strict reaction temperature, ideally between -5 °C and 0 °C, during the addition of the mixed acid. The exotherm must be managed efficiently with a suitable cooling bath (e.g., ice-salt or a chiller). Slower, dropwise addition of the nitrating agent is crucial to prevent localized temperature spikes.[6]

  • Cause - Excess Nitrating Agent: Using a large excess of nitric acid significantly increases the probability of polynitration.[7]

    • Solution: Limit the molar equivalents of nitric acid to 1.1-1.2 relative to the substrate. This ensures there is enough to drive the primary reaction to completion without leaving a large excess to force a second nitration.

Issue 3: Runaway Reactions and Thermal Hazards during Scale-Up

Question: During a pilot-scale run, we experienced a rapid temperature increase that was difficult to control. What are the critical safety considerations for thermal management?

Answer: This is the single most important safety consideration for scaling up nitration. These reactions are notoriously exothermic, and a thermal runaway can have catastrophic consequences.[7][8][9]

  • Fundamental Cause: The rate of heat generation from the reaction is exceeding the rate of heat removal by the cooling system. This is exacerbated at scale because the volume (heat generation) increases by a cube (r³), while the surface area for cooling (heat removal) only increases by a square (r²).

  • Preventative Measures & Best Practices:

    • Reverse Addition: Add the substrate (dissolved in a suitable solvent if necessary) to the cold mixed acid, rather than the other way around. This ensures the nitrating agent is never in excess and the reaction rate is controlled by the addition rate of the substrate.

    • Controlled Addition Rate: Use a syringe pump or a pressure-equalizing dropping funnel to add the reactant at a slow, steady rate. The internal temperature must be monitored continuously, and the addition should be paused or slowed if the temperature rises above the set point (e.g., 5 °C).

    • Adequate Cooling Capacity: Ensure the reactor's cooling system is rated for the heat output of the reaction at the intended scale. For multi-liter scales, a simple ice bath is insufficient; a jacketed reactor with a circulating coolant is required.

    • Emergency Quenching Plan: Have a pre-chilled, large volume of ice water or an appropriate quenching solution ready to quickly neutralize the reaction in an emergency.[6] This should only be a last resort.

    • Calorimetry Studies: Before scaling, perform reaction calorimetry (RC1e) or differential scanning calorimetry (DSC) to accurately measure the reaction enthalpy (ΔH) and adiabatic temperature rise (ΔTad).[8][10] This data is essential for safe process design.

Section 3: Purification Guide

Question: What is the most effective, scalable protocol for purifying the crude product and removing acidic and colored impurities?

Answer: Purification aims to remove unreacted starting material, isomeric byproducts, and, most importantly, acidic and oxidized impurities like nitrophenols, which often cause discoloration.[11]

Protocol: Work-up and Purification
  • Quenching: Slowly pour the completed reaction mixture into a vigorously stirred vessel containing a large volume of ice and water (typically 5-10 times the reaction volume). This precipitates the crude product and dilutes the residual acids.

  • Filtration: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH 6-7). This removes the bulk of the residual acids.

  • Alkaline Wash (Critical Step): Re-slurry the crude solid in a dilute aqueous solution of sodium bicarbonate (5% w/v) or ammonium hydroxide.[11] Stir for 30-60 minutes. This step is crucial as it converts any acidic phenolic byproducts (nitrocresols) into their water-soluble salts, which are removed from the organic product. Filter the solid again and wash with water.

  • Recrystallization: The most effective method for removing isomeric impurities is recrystallization.

    • Solvent Selection: A mixture of ethanol and water, or isopropanol, is often effective.

    • Procedure: Dissolve the crude solid in the minimum amount of hot solvent. If the solution is highly colored, you can perform a hot filtration through a small pad of activated carbon to remove color bodies. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Section 4: Key Process Parameters & Data

Adherence to optimized parameters is critical for reproducibility and safety.

ParameterRecommended ValueRationale & Justification
Substrate 3-Bromo-6-methoxytolueneN/A
Nitrating Agent Mixed Acid (H₂SO₄/HNO₃)Provides the NO₂⁺ electrophile required for the reaction.[5]
Molar Ratio (HNO₃:Substrate) 1.1 : 1 to 1.3 : 1Sufficient for full conversion while minimizing risk of polynitration.[6]
Reaction Temperature -5 °C to 5 °CCritical for controlling exotherm and maximizing regioselectivity; minimizes side reactions.[7]
Addition Time 60-120 minutes (scale-dependent)Slow addition is a key safety control to allow the cooling system to manage the heat generated.
Agitation Speed >300 RPM (scale-dependent)Ensures efficient mixing and heat transfer, preventing localized hot spots.
Work-up Quench Reaction mixture into ice/waterSafely precipitates the product and dilutes corrosive, oxidizing acids.
Purification Method Alkaline wash followed by recrystallizationRemoves acidic impurities (e.g., nitrocresols) and separates the desired product from isomers.[11]

Section 5: Frequently Asked Questions (FAQs) for Scale-Up

Q1: What specific Personal Protective Equipment (PPE) is required? A: At a minimum, all personnel must wear chemical-resistant gloves (butyl or nitrile), safety goggles, a face shield, and an acid-resistant lab coat or apron. All manipulations involving concentrated acids must be performed inside a certified chemical fume hood.[6][9]

Q2: My final product has a slight yellow tint, even after recrystallization. Is this acceptable? A: A pale-yellow color is common for many nitroaromatic compounds and is generally acceptable.[12] However, a dark yellow, orange, or brown color indicates the presence of impurities, likely residual nitrophenols or oxidation products. In this case, a second recrystallization or a carbon treatment may be necessary.

Q3: Can I use a different nitrating agent to avoid mixed acid? A: While alternatives exist (e.g., nitric acid in acetic anhydride), mixed acid remains the most common and cost-effective reagent for this type of transformation.[1] Any change in the nitrating system would require a complete re-optimization of the reaction conditions and a new safety assessment.

Q4: How should I dispose of the acidic waste streams? A: The acidic filtrate from the work-up is hazardous. It must be neutralized carefully and slowly by adding a base (e.g., sodium carbonate or calcium hydroxide) in a well-ventilated area, as the neutralization process is also exothermic. The neutralized solution must be disposed of in accordance with local environmental regulations.

References

Technical Support Center: Purification of 1-Bromo-4-methoxy-2-methyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1-Bromo-4-methoxy-2-methyl-5-nitrobenzene (CAS 876339-70-3). This document is designed for researchers, medicinal chemists, and process development scientists who require this intermediate in a high state of purity for downstream applications. As a key building block in complex syntheses, the purity of this compound is paramount to ensure predictable reaction outcomes and minimize side-product formation.

This guide moves beyond simple protocols to provide a deeper understanding of the purification strategy, empowering you to troubleshoot effectively and adapt methodologies to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

The synthesis of this compound typically involves the nitration of 1-Bromo-4-methoxy-2-methylbenzene. The directing effects of the substituents on the aromatic ring (methoxy: ortho, para-directing; methyl: ortho, para-directing; bromo: ortho, para-directing but deactivating) heavily influence the product distribution. The primary impurities arise from several predictable sources:

  • Unreacted Starting Material: Incomplete nitration will leave residual 1-Bromo-4-methoxy-2-methylbenzene. This is often the most common impurity if reaction times are too short or the nitrating agent is not sufficiently active.

  • Regioisomers: While the 5-nitro isomer is the desired product, nitration can occur at other positions on the ring, leading to isomeric impurities. The formation of these isomers is highly dependent on reaction conditions such as temperature and the specific nitrating agent used.[1][2] Nitration of substituted anisoles can yield a mixture of products.[3]

  • Di-nitrated Products: Under harsh conditions (e.g., excess nitrating agent, high temperatures), a second nitro group can be added to the ring, resulting in di-nitro compounds.[4][5]

  • Side-Reaction Products: Oxidation or degradation of the starting material or product can occur, especially in the presence of strong acids and oxidizers.

The table below summarizes these potential impurities.

Impurity TypeStructureKey Differentiating Feature
Target Compound This compoundThe desired product.
Starting Material 1-Bromo-4-methoxy-2-methylbenzeneLacks the polar nitro group; significantly less polar.
Regioisomeric Impurity e.g., 1-Bromo-4-methoxy-2-methyl-3-nitrobenzeneSimilar polarity to the target, but distinct NMR spectrum.
Di-nitrated Impurity e.g., 1-Bromo-4-methoxy-2-methyl-3,5-dinitrobenzeneMore polar than the target compound due to the second nitro group.
Q2: How can I reliably assess the purity of my crude product?

A multi-modal analytical approach is always recommended for robust purity assessment.

  • Thin-Layer Chromatography (TLC): This is your first and fastest check. A typical mobile phase would be a mixture of non-polar and polar solvents, such as Hexane and Ethyl Acetate. The target compound, being moderately polar due to the nitro and methoxy groups, should have a moderate Rf value. Unreacted starting material will have a much higher Rf (closer to the solvent front), while more polar impurities like di-nitro compounds will have a lower Rf. Multiple spots indicate the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity assessment, reversed-phase HPLC is the method of choice.[6][7] A C18 column with a mobile phase gradient of water (often with 0.1% formic acid) and acetonitrile is a standard starting point. Purity is determined by the area percentage of the main peak.

  • ¹H NMR Spectroscopy: Nuclear Magnetic Resonance provides structural confirmation and can reveal the presence of impurities, even at low levels. The spectrum of the pure product should show distinct singlets for the two aromatic protons and the methyl and methoxy groups. Isomeric impurities will present a different, often more complex, aromatic splitting pattern.

  • Melting Point: A pure crystalline solid will have a sharp, narrow melting point range. A broad or depressed melting point is a strong indicator of impurities. The melting point of a similar compound, 1-bromo-4-methyl-2-nitrobenzene, was successfully used to obtain needle-like crystals for analysis.[8]

Troubleshooting and Purification Guide

This section provides a structured workflow for purifying your crude this compound.

PurificationWorkflow cluster_start Initial Assessment cluster_decision Method Selection cluster_purification Purification Protocols cluster_end Final Validation Start Crude Product TLC_Analysis Analyze by TLC/HPLC Start->TLC_Analysis Purity_Check Purity > 98%? TLC_Analysis->Purity_Check Impurity_Type What is the main impurity? Purity_Check->Impurity_Type No Pure_Product Pure Product Purity_Check->Pure_Product Yes Recrystallize Recrystallization Impurity_Type->Recrystallize Baseline or High Rf Impurity Column Column Chromatography Impurity_Type->Column Close-running Spots (Isomers) Final_Analysis Re-analyze by TLC/HPLC/NMR Recrystallize->Final_Analysis Column->Final_Analysis Final_Analysis->Pure_Product Purity OK Further_Purification Further Purification Needed Final_Analysis->Further_Purification Purity Not OK Further_Purification->Impurity_Type

Q3: My crude product is a solid with one major non-polar impurity on TLC. What is the best purification method?

Answer: This scenario, where the primary impurity is likely the unreacted starting material, is ideal for purification by recrystallization. The principle of recrystallization relies on the differential solubility of the compound and its impurities in a chosen solvent at varying temperatures.[9] The starting material, lacking the polar nitro group, will likely have different solubility characteristics than your product.

Experimental Protocol: Recrystallization

  • Solvent Selection: The key is to find a solvent that dissolves your compound well at high temperatures but poorly at room temperature. For nitroaromatic compounds, alcoholic solvents are often a good choice.[10]

    • Recommended Solvents to Screen: Ethanol, Isopropanol, or a mixed solvent system like Ethanol/Water.

    • Screening Procedure: In a small test tube, add ~50 mg of your crude product. Add the solvent dropwise at room temperature until a slurry is formed. Heat the tube gently. If the solid dissolves completely upon heating and then precipitates upon cooling back to room temperature, you have found a suitable solvent.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid. It is crucial to use the minimum volume to ensure maximum recovery upon cooling.

  • Hot Filtration (Optional but Recommended): If there are any insoluble impurities (dust, etc.), perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the filter funnel.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

  • Validation: Confirm the purity of the recrystallized material using the analytical methods described in Q2.

Q4: My TLC shows multiple spots with similar Rf values, and the product is an oil. What should I do?

Answer: This situation suggests the presence of isomeric impurities, which have very similar polarities to the desired product. Recrystallization is unlikely to be effective in this case. The best approach is silica gel column chromatography, which separates compounds based on their differential adsorption to the stationary phase.[11][12][13]

Experimental Protocol: Column Chromatography

  • Stationary Phase: Silica gel (100-200 mesh is a good starting point) is the standard choice.

  • Mobile Phase (Eluent) Selection: Use TLC to determine an optimal solvent system. You are looking for a solvent mixture (e.g., Hexane/Ethyl Acetate) that gives your desired product an Rf value of approximately 0.2-0.3. This provides a good balance for effective separation on the column.

  • Column Packing: Pack a glass chromatography column with a slurry of silica gel in your initial, non-polar eluent (e.g., 100% Hexane). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve your crude oil in a minimal amount of the eluent or a slightly stronger solvent like dichloromethane. Alternatively, create a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column. This often leads to better separation.

  • Elution: Begin eluting the column with the non-polar solvent. Less polar compounds (like unreacted starting material) will travel down the column faster and elute first.[14] Gradually increase the polarity of the eluent (e.g., by slowly increasing the percentage of Ethyl Acetate in Hexane). This will coax more polar compounds, including your target product, to move down the column. Isomers will often elute at slightly different solvent polarities.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks (fractions).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

  • Validation: Confirm the purity and structure of the final product by HPLC and NMR.

// Branches from Problem NoCrystals [label="Product Oiled Out / Won't Crystallize"]; LowYield [label="Low Yield After Recrystallization"]; StillImpure [label="Still Impure After Purification"];

// Solutions for NoCrystals Sol_NoCrystals1 [label="Impurity inhibiting crystallization.\nAction: Purify by column chromatography.", shape=box, style=rounded, fillcolor="#E6F4EA", fontcolor="#202124"]; Sol_NoCrystals2 [label="Solvent is too good.\nAction: Add an anti-solvent (e.g., water to ethanol) dropwise until cloudy, then heat to clarify and cool slowly.", shape=box, style=rounded, fillcolor="#E6F4EA", fontcolor="#202124"]; Sol_NoCrystals3 [label="Supersaturated solution.\nAction: Scratch inside of flask with glass rod or add a seed crystal.", shape=box, style=rounded, fillcolor="#E6F4EA", fontcolor="#202124"];

// Solutions for LowYield Sol_LowYield1 [label="Too much solvent used.\nAction: Evaporate some solvent and re-cool the mother liquor to recover more product.", shape=box, style=rounded, fillcolor="#E6F4EA", fontcolor="#202124"]; Sol_LowYield2 [label="Product is too soluble even when cold.\nAction: Re-screen for a less effective solvent or use a mixed-solvent system.", shape=box, style=rounded, fillcolor="#E6F4EA", fontcolor="#202124"];

// Solutions for StillImpure Sol_StillImpure1 [label="Impurity co-crystallized.\nAction: Re-recrystallize from a different solvent system.", shape=box, style=rounded, fillcolor="#E6F4EA", fontcolor="#202124"]; Sol_StillImpure2 [label="Poor separation on column (isomers).\nAction: Use a shallower solvent gradient, a longer column, or finer silica mesh.", shape=box, style=rounded, fillcolor="#E6F4EA", fontcolor="#202124"];

// Connections Start -> Problem; Problem -> NoCrystals [label="Oily Product"]; Problem -> LowYield [label="Low Recovery"]; Problem -> StillImpure [label="Persistent Impurity"];

NoCrystals -> Sol_NoCrystals1; NoCrystals -> Sol_NoCrystals2; NoCrystals -> Sol_NoCrystals3;

LowYield -> Sol_LowYield1; LowYield -> Sol_LowYield2;

StillImpure -> Sol_StillImpure1; StillImpure -> Sol_StillImpure2; } dotedot Caption: Troubleshooting decision tree for common purification issues.

References

Technical Support Center: Strategies to Prevent Dehalogenation of 1-Bromo-4-methoxy-2-methyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing 1-Bromo-4-methoxy-2-methyl-5-nitrobenzene in their synthetic workflows. The unique substitution pattern of this aryl bromide makes it a valuable building block, but it also presents a common and often frustrating challenge: undesired dehalogenation. This document provides in-depth, field-proven insights and troubleshooting protocols to help you mitigate this side reaction and maximize the yield of your target compound.

Section 1: Understanding the Substrate's Reactivity

Before troubleshooting, it is crucial to understand the inherent chemical properties of the molecule that contribute to the lability of the carbon-bromine bond.

Q1: What makes the C-Br bond in this compound particularly susceptible to cleavage?

A1: The reactivity of the C-Br bond in this substrate is a result of a complex interplay between electronic and steric factors.

  • Electronic Effects: The benzene ring is substituted with both electron-donating groups (EDGs) and a powerful electron-withdrawing group (EWG).

    • Nitro Group (-NO₂): As a strong EWG, the nitro group significantly lowers the electron density on the aromatic ring, particularly at the ortho and para positions. This electronic pull makes the aryl halide more susceptible to certain reductive processes and can activate it towards nucleophilic aromatic substitution (SNAr).[1][2]

    • Methoxy (-OCH₃) & Methyl (-CH₃) Groups: These EDGs counteract the effect of the nitro group to some extent by pushing electron density into the ring. This balance is critical and can influence the rate-determining step of many cross-coupling reactions, such as oxidative addition.[3]

  • Steric Hindrance: The methyl group is positioned ortho to the bromine atom. This creates steric bulk around the reaction center, which can hinder the approach of a bulky palladium catalyst complex. This impediment can slow down the desired catalytic cycle, giving more time for side reactions like dehalogenation to occur.[3]

electronic_effects cluster_molecule This compound cluster_legend Electronic Influence mol EWG EWG (-NO₂) Decreases Ring e⁻ Density EDG EDGs (-OCH₃, -CH₃) Increases Ring e⁻ Density Steric Steric Hindrance Impedes Catalyst Approach

Caption: Electronic and steric factors influencing reactivity.

Section 2: Troubleshooting Guide for Palladium-Catalyzed Cross-Coupling Reactions

Hydrodehalogenation is a frequently encountered side reaction in palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations.[4][5] If you observe the formation of 4-methoxy-2-methyl-5-nitrobenzene as a byproduct, a systematic approach to optimizing your reaction conditions is necessary.

Q2: I'm observing significant dehalogenation. Which reaction parameters should I investigate first?

A2: A logical, stepwise approach is key to efficiently solving this problem. The choice of catalyst system (palladium precursor and ligand) is often the most impactful parameter, followed by the base and reaction conditions.

troubleshooting_workflow start_node Dehalogenation Byproduct Observed p1 Step 1: Evaluate Catalyst System start_node->p1 Begin Troubleshooting decision_node decision_node process_node process_node end_node Yield Optimized d1 Is dehalogenation still >5%? p1->d1 d1->end_node No p2 Step 2: Re-evaluate Base Selection d1->p2 Yes d2 Is dehalogenation still >5%? p2->d2 d2->end_node No p3 Step 3: Optimize Reaction Conditions (Temp, Time, Solvent) d2->p3 Yes p3->end_node

Caption: A logical workflow for troubleshooting dehalogenation.

Q3: How does my choice of catalyst and ligand impact dehalogenation?

A3: The catalyst system is paramount. The ligand's job is to stabilize the palladium center and modulate its reactivity to favor the desired cross-coupling pathway over undesired ones. For challenging substrates like this, standard or older-generation catalysts (e.g., Pd(PPh₃)₄) are often insufficient.[3]

Causality: Dehalogenation often arises from a catalytic cycle that has "stalled." If the rate of reductive elimination (the final product-forming step) is slow due to electronic or steric factors, the palladium intermediate has more time to participate in side reactions. Bulky, electron-rich phosphine ligands accelerate reductive elimination, making it more competitive with dehalogenation pathways.[6]

Recommendations:

  • Switch to Modern Ligands: Employ bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or sterically hindered N-heterocyclic carbene (NHC) ligands.[3][7][8]

  • Use Well-Defined Pre-catalysts: Instead of generating the catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, consider using commercially available, air-stable pre-catalysts (e.g., XPhos Pd G3). These ensure the efficient and reliable formation of the active Pd(0) species.

Catalyst SystemPropensity for DehalogenationRationale
Pd(PPh₃)₄HighProne to dissociation and formation of catalytically less competent species. Can promote reductive pathways under harsh conditions.
Pd(OAc)₂ / PPh₃HighSimilar to Pd(PPh₃)₄; not ideal for sterically hindered or electron-rich substrates.
Pd₂(dba)₃ / XPhos or SPhos Low Bulky, electron-rich ligands accelerate reductive elimination, outcompeting dehalogenation. This is a robust starting point.[6]
(IPr)Pd(allyl)Cl Low An example of an NHC-ligated catalyst that has shown high activity and stability, minimizing side reactions.[7][8]
XPhos Pd G3 Pre-catalyst Very Low Air-stable and provides a reliable source of the active L-Pd(0) species, leading to cleaner and more efficient reactions.[9]
Q4: What is the best base to use to minimize this side reaction?

A4: The base is not an innocent bystander; its choice can directly influence the prevalence of dehalogenation.

Causality:

  • Hydride Source: Strong alkoxide bases (like NaOtBu) can undergo β-hydride elimination, especially at elevated temperatures, generating hydride species that can lead to reductive dehalogenation.

  • Protodeboronation (Suzuki Coupling): In the presence of water, strong bases can promote the cleavage of the C-B bond of the boronic acid partner, replacing it with a C-H bond. This not only consumes the coupling partner but can also generate species that facilitate dehalogenation of the aryl bromide.[3]

Recommendations:

  • For Suzuki-Miyaura Coupling: Switch from strong bases like NaOH or NaOtBu to milder inorganic bases. Finely ground K₃PO₄ or K₂CO₃ are excellent choices, particularly in solvent systems like dioxane/water or THF/water.[3]

  • For Buchwald-Hartwig Amination: This is more complex, as a strong base is often required to deprotonate the amine. While NaOtBu is common, consider lithium bis(trimethylsilyl)amide (LiHMDS) or potassium hexamethyldisilazide (KHMDS), which can sometimes give cleaner reactions. Alternatively, using a weaker base like K₃PO₄ with specific, highly active catalyst systems may be possible.

Q5: Can temperature, reaction time, or solvent choice make a difference?

A5: Absolutely. These parameters define the environment in which the catalyst operates and can either favor or suppress side reactions.

Causality:

  • Temperature & Time: Higher temperatures and longer reaction times increase the probability of catalyst decomposition into palladium black, which can be active for reductive processes.[3] It also provides more opportunity for any competing dehalogenation pathway to proceed.

  • Solvent: Protic impurities, especially water, can be a source of protons (or hydrides via reaction with the base) that fuel the dehalogenation side reaction.[4]

Recommendations:

  • Temperature: Determine the lowest possible temperature at which the reaction proceeds at a reasonable rate. Start screening around 80 °C and only increase if necessary.

  • Monitoring: Do not run reactions for a fixed "overnight" period without justification. Monitor the reaction by TLC, GC-MS, or LC-MS. Once the starting material is consumed, work up the reaction promptly.

  • Solvent Purity: Use anhydrous, degassed solvents. If a reaction requires water (e.g., some Suzuki couplings), ensure it is deoxygenated.

Optimized Protocol: Suzuki-Miyaura Coupling

This protocol incorporates the best practices discussed above to minimize dehalogenation.

Reaction: Coupling of this compound with Phenylboronic Acid.

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Phenylboronic Acid (1.2 equiv)

  • XPhos Pd G3 pre-catalyst (2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane and degassed DI Water (4:1 v/v)

  • Schlenk flask or reaction vial with a screw cap and septum

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound, phenylboronic acid, K₃PO₄, and the XPhos Pd G3 pre-catalyst.

  • Degassing: Seal the flask and evacuate and backfill with inert gas at least three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed 4:1 dioxane/water mixture via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 80 °C. Stir the reaction vigorously.

  • Monitoring: After 1 hour, take a small aliquot (under inert atmosphere if possible) and analyze by TLC or LC-MS to check for the consumption of starting material. Continue monitoring every 1-2 hours.

  • Workup: Once the starting bromide is consumed (typically 2-6 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Section 3: FAQs on Chemoselective Transformations
Q6: I need to reduce the nitro group without removing the bromine. What are the recommended methods?

A6: This is a classic chemoselectivity problem. Standard catalytic hydrogenation (e.g., H₂ gas with Pd/C catalyst) is highly effective at hydrodehalogenation and will likely cleave the C-Br bond.[10] You must use milder, more selective reducing agents.

Causality: The palladium-on-carbon surface is highly active for the oxidative addition into the C-Br bond, leading to subsequent hydrogenolysis. Selective methods typically avoid highly active heterogeneous catalysts or use reaction conditions where reduction of the nitro group is kinetically favored over C-Br bond cleavage.

MethodReagents & ConditionsSelectivity for -NO₂ vs. Ar-BrNotes
Catalytic Hydrogenation H₂ (balloon or Parr), 10% Pd/C, MeOH or EtOAc, RTPoor Not recommended. Will likely cause significant dehalogenation.[10]
Metal/Acid Reduction SnCl₂·2H₂O in EtOH, reflux; or Fe powder/NH₄Cl in EtOH/H₂OExcellent A classic, reliable, and cost-effective method for selective nitro group reduction in the presence of aryl halides.
Transfer Hydrogenation Ammonium formate, 10% Pd/C, MeOH, refluxGood to Moderate Can be selective, but may still cause some dehalogenation. Requires careful optimization and monitoring.
Sodium Dithionite Reduction Na₂S₂O₄, H₂O/THF, RTExcellent A very mild method that works well for water-soluble or partially soluble substrates. Ideal for preserving the C-Br bond.

References

Technical Support Center: Troubleshooting Failed Reactions Involving 1-Bromo-4-methoxy-2-methyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An advanced guide for researchers, scientists, and drug development professionals.

Welcome to the technical support hub for synthetic challenges involving 1-Bromo-4-methoxy-2-methyl-5-nitrobenzene. As a senior application scientist, my goal is to provide you with not just solutions, but a deeper understanding of the chemical principles governing your reactions. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the complex reactivity of this versatile but nuanced building block.

Section 1: Foundational Reactivity and Common Pitfalls

Before troubleshooting specific reaction types, it's crucial to understand the electronic landscape of the substrate. The interplay between the activating and deactivating groups on the aromatic ring dictates its behavior and is often the root cause of unexpected outcomes.[1]

Q1: What are the key functional groups on this compound, and how do they influence its reactivity?

A1: The reactivity of this molecule is a classic case of competing electronic effects. Understanding each substituent is the first step to designing a successful reaction.

  • Bromo Group (-Br): This is your primary reactive handle for cross-coupling reactions. As a halogen, it is a deactivating group but directs incoming electrophiles to the ortho and para positions.[1] In cross-coupling, its reactivity is generally less than an iodo group but greater than a chloro group.[2]

  • Nitro Group (-NO₂): This is a powerful electron-withdrawing group, making it a strong deactivator and a meta-director for electrophilic aromatic substitution (EAS).[1] Crucially, it strongly activates the ring for Nucleophilic Aromatic Substitution (SNAr), but only when positioned ortho or para to the leaving group.[3][4]

  • Methoxy Group (-OCH₃): This is a strongly activating, electron-donating group due to resonance. It directs incoming electrophiles to its ortho and para positions.[1]

  • Methyl Group (-CH₃): This is a weakly activating, electron-donating group that also directs ortho and para.

The key takeaway is that the positions ortho and para to the bromine atom are electronically enriched by the methoxy and methyl groups, which can impede the initial oxidative addition step in some palladium-catalyzed reactions.[5]

Q2: I'm trying to perform a Nucleophilic Aromatic Substitution (SNAr) to replace the bromine, but the reaction is failing completely. Why?

A2: This is a common and critical misunderstanding based on the molecule's structure. While the presence of a strong electron-withdrawing nitro group correctly suggests the possibility of an SNAr reaction, its position is incorrect for activating the C-Br bond.

The SNAr mechanism proceeds through a negatively charged intermediate called a Meisenheimer complex.[6][7] This intermediate is only stabilized if the electron-withdrawing group (-NO₂) is positioned ortho or para to the leaving group (-Br), allowing the negative charge to be delocalized onto the nitro group through resonance.[8][9][10]

In this compound, the nitro group is meta to the bromine. As the diagram below illustrates, the negative charge from a nucleophilic attack cannot be delocalized onto the meta-positioned nitro group. This lack of stabilization makes the Meisenheimer complex energetically inaccessible, and the SNAr reaction will not proceed under standard conditions.

G cluster_0 SNAr on meta-Substituted Ring start Nucleophile (Nu-) attacks C-Br bond intermediate Meisenheimer Intermediate Formed (Negative charge on ring) start->intermediate Addition resonance Charge circulates in ring, BUT cannot delocalize onto meta-nitro group intermediate->resonance Resonance Check destabilized Intermediate is HIGHLY UNSTABLE resonance->destabilized failure Reaction Fails: No Product Formed destabilized->failure

Caption: SNAr failure due to meta-positioned nitro group.

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

These reactions represent the most viable pathways for functionalizing this compound. However, their success is highly dependent on meticulous setup and component selection.

Q3: My Suzuki or Buchwald-Hartwig reaction isn't working at all. I see only starting material after 24 hours. What are the first things I should check?

A3: A complete lack of conversion usually points to a fundamental problem with one of the core components of the catalytic cycle. A systematic check is the most efficient way to diagnose the issue.

  • Inert Atmosphere: The active Pd(0) catalyst is extremely sensitive to oxygen.[2] Ensure your reaction vessel was properly purged (at least 3 vacuum/backfill cycles with argon or nitrogen) and that the solvent was thoroughly degassed.

  • Catalyst & Ligand Integrity: Palladium precatalysts and phosphine ligands can degrade over time, especially if not stored properly under an inert atmosphere.[2] Phosphine ligands are particularly prone to oxidation.[2] Attempt the reaction with fresh catalyst and ligand from a reliable source.

  • Reagent Quality:

    • For Suzuki: Boronic acids can decompose via protodeboronation, especially if they are electron-deficient or if moisture is present.[2][11] Consider using a more stable boronic ester (e.g., pinacol or MIDA esters).[11][12]

    • Solvent/Base Purity: Use anhydrous, degassed solvents. Ensure your base is finely powdered and dry.[2][13]

G start Reaction Failed (No Conversion) check_inert 1. Was the system rigorously made inert (degassed solvent, 3x vacuum/backfill)? start->check_inert check_catalyst 2. Are the catalyst and ligand fresh and stored properly? check_inert->check_catalyst Yes fix_inert Rerun with proper inerting technique. check_inert->fix_inert No check_reagents 3. Are reagents (boronic acid, base, solvent) pure and dry? check_catalyst->check_reagents Yes fix_catalyst Rerun with fresh catalyst and/or ligand. check_catalyst->fix_catalyst No check_temp 4. Is the reaction temperature and concentration appropriate? check_reagents->check_temp Yes fix_reagents Rerun with fresh/purified reagents. Consider boronic esters. check_reagents->fix_reagents No fix_temp Screen temperatures (e.g., 80-110 °C) and concentration (0.1-0.5 M). check_temp->fix_temp No success Reaction Successful check_temp->success Yes fix_inert->start fix_catalyst->start fix_reagents->start fix_temp->start

Caption: Initial troubleshooting workflow for failed cross-coupling.

Q4: I'm getting a low yield in my Suzuki coupling, and I see a significant amount of a byproduct that corresponds to the debrominated starting material. What is happening?

A4: The primary byproduct you are describing is likely from protodeboronation of your boronic acid coupling partner.[11] This side reaction replaces the boronic acid group with a hydrogen atom, effectively destroying your nucleophile.[11] It is often caused by excess water or suboptimal basic conditions.

Solutions:

  • Use Anhydrous Conditions: While some Suzuki reactions tolerate water, minimizing it can suppress this side reaction. Use anhydrous solvents and bases.

  • Switch to a Boronic Ester: Pinacol (BPin) or MIDA boronate esters are significantly more stable towards protodeboronation and can be "slowly released" under the reaction conditions.[11][12]

  • Base Selection: Anhydrous K₃PO₄ is often an excellent choice to minimize this side reaction.[11][13]

Parameter Recommendation for this compound Rationale
Pd Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, or a G3/G4 precatalyst (e.g., XPhos Pd G3)Start with a robust, common catalyst. Precatalysts offer more reliable initiation of the active Pd(0) species.[13]
Ligand Buchwald ligands (e.g., SPhos, XPhos) if using a Pd source like Pd₂(dba)₃Bulky, electron-rich phosphine ligands can accelerate the oxidative addition step, which may be sluggish for this electron-rich substrate.[5][11]
Base K₃PO₄, Cs₂CO₃, K₂CO₃The choice of base is critical and often requires screening. K₃PO₄ is a strong, versatile base suitable for many systems.[11]
Solvent 1,4-Dioxane/H₂O, Toluene, CPMEThe solvent system must solubilize all components. A biphasic system like Dioxane/Water is a common starting point.[2][14]
Temperature 80 - 110 °CRequires heating. Screen temperatures to find the optimum between reaction rate and degradation of components.[11][13]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Vessel Preparation: To an oven-dried reaction vial, add the aryl bromide (1.0 equiv), the boronic acid or ester (1.2–1.5 equiv), and finely powdered K₃PO₄ (2.0–3.0 equiv). Add a magnetic stir bar.

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[2]

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%). Then, add the degassed solvent (e.g., Dioxane/H₂O 10:1, 0.1-0.5 M) via syringe.[13]

  • Reaction: Place the sealed vial in a preheated heating block or oil bath set to the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2][13]

  • Purification: Purify the crude product by flash column chromatography.

Q5: My Buchwald-Hartwig amination is sluggish, and I'm concerned about using a strong base like NaOtBu with other functional groups on my amine. What are my options?

A5: This is a valid concern. While strong, non-nucleophilic bases like NaOtBu or LHMDS are highly effective, they can be incompatible with sensitive functional groups.[15]

Solutions:

  • Weaker Bases: You can often switch to weaker inorganic bases like Cs₂CO₃ or K₃PO₄.[15] Be aware that this may require a higher reaction temperature or a more active catalyst system to achieve a comparable reaction rate.[15]

  • Ligand Choice is Critical: The success of the Buchwald-Hartwig amination is exceptionally dependent on the ligand.[15] For electron-rich aryl bromides and potentially challenging amines, use modern, bulky, electron-rich "Buchwald" ligands like RuPhos, XPhos, or BrettPhos. These ligands promote both the oxidative addition and the final reductive elimination step of the catalytic cycle.[16]

Parameter Recommendation for this compound Rationale
Pd Catalyst Pd₂(dba)₃, Pd(OAc)₂, or a G3/G4 precatalystPreformed catalysts (precatalysts) are often more reliable and air-stable, simplifying reaction setup.[17]
Ligand XPhos, SPhos, RuPhos, BrettPhosThe choice is highly dependent on the amine coupling partner. Sterically hindered, electron-rich ligands are a good starting point.[11][18]
Base NaOtBu, LHMDS, K₃PO₄, Cs₂CO₃Start with a strong base like NaOtBu if your substrate allows. If not, screen weaker inorganic bases.[15]
Solvent Toluene, Dioxane, THFAnhydrous and degassed aprotic solvents are essential. Toluene is a very common and effective choice.[15][17]
Temperature 80 - 110 °CMost Buchwald-Hartwig reactions require heating to proceed at a reasonable rate.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Vessel Preparation: To an oven-dried Schlenk tube or reaction vial, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (2-4 mol%).

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive flow of inert gas, add the aryl bromide (1.0 equiv), the amine (1.1–1.2 equiv), and the base (e.g., NaOtBu, 1.4 equiv). Add the degassed, anhydrous solvent (e.g., Toluene, 0.1-0.5 M) via syringe.

  • Reaction: Seal the vessel tightly and place it in a preheated heating block or oil bath (e.g., 100 °C). Stir vigorously for the required time (typically 4-24 hours).

  • Monitoring: Monitor the reaction by TLC or LC-MS by taking small aliquots under an inert atmosphere.

  • Workup: Cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl or water. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium black. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude residue by flash column chromatography.

Section 3: Purification & Characterization FAQs

Q6: How can I effectively remove residual palladium catalyst from my final product?

A6: Residual palladium can be problematic, especially in pharmaceutical applications.

  • Filtration: A simple filtration through a pad of Celite or silica gel after the workup can remove a significant portion of the precipitated palladium black.

  • Charcoal Treatment: Stirring the crude product in a suitable solvent with activated charcoal for 1-2 hours, followed by filtration through Celite, is effective at adsorbing dissolved palladium species.

  • Specialized Scavengers: For very low palladium limits, commercially available silica-functionalized scavengers (e.g., thiol- or amine-functionalized silica) can be used to selectively bind and remove residual metal.

References

Technical Support Center: Catalyst Selection and Troubleshooting for Cross-Coupling of 1-Bromo-4-methoxy-2-methyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides expert insights and practical solutions for the palladium-catalyzed cross-coupling of 1-Bromo-4-methoxy-2-methyl-5-nitrobenzene. This substrate presents unique challenges due to its specific substitution pattern, featuring a sterically hindered ortho-methyl group and the strong electron-withdrawing nitro group. This document is structured to help you navigate catalyst selection and troubleshoot common experimental issues to achieve optimal reaction outcomes.

Section 1: Frequently Asked Questions (FAQs) on Catalyst System Selection

Q1: What are the primary challenges associated with the cross-coupling of this compound?

A1: The primary challenges stem from the substrate's unique electronic and steric profile:

  • Steric Hindrance: The methyl group at the C2 position (ortho to the bromine) significantly hinders the approach of the palladium catalyst to the C-Br bond. This can slow down or inhibit the crucial oxidative addition step of the catalytic cycle.[1]

  • Electronic Effects: The nitro group at the C5 position is a powerful electron-withdrawing group. While this effect can facilitate oxidative addition, it can also make the resulting aryl-palladium intermediate more susceptible to side reactions. Conversely, the methoxy and methyl groups are electron-donating, creating a complex electronic environment that influences catalyst reactivity.

Q2: What is the best starting point for selecting a palladium catalyst and ligand for this substrate?

A2: Given the steric hindrance, the most effective catalyst systems typically involve a palladium(0) source, or a palladium(II) precursor that is easily reduced in situ, paired with a sterically bulky, electron-rich phosphine ligand.[1][2][3]

  • Ligand Selection: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for this type of hindered substrate.[7] You should start with advanced, sterically demanding biaryl phosphine ligands, often referred to as "Buchwald ligands." Excellent starting choices include SPhos , XPhos , or RuPhos . These ligands are designed to promote the formation of highly reactive, monoligated Pd(0) species that can overcome steric barriers and facilitate both oxidative addition and the final reductive elimination step.[1][3][8]

Q3: How do I choose the appropriate base and solvent for the reaction?

A3: The choice of base and solvent is critical and interdependent. The base is required to activate the coupling partner (e.g., the boronic acid in a Suzuki coupling) and facilitate the transmetalation step.[7][9][10]

  • Base Selection: For Suzuki-Miyaura couplings, a moderately strong inorganic base is usually effective. Potassium phosphate (K₃PO₄) is an excellent and widely used choice.[11] Other options include cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃).[12] Stronger bases like sodium tert-butoxide (NaOtBu) are typically used for Buchwald-Hartwig aminations.[4]

  • Solvent Selection: Aprotic polar or nonpolar solvents are generally preferred. Toluene, dioxane, and tetrahydrofuran (THF) are common choices.[13][14] Often, a small amount of water is added, particularly when using carbonate or phosphate bases in Suzuki couplings, as it can aid in dissolving the base and facilitating the catalytic cycle.[13][15] Ensure all solvents are anhydrous and degassed to prevent catalyst deactivation.[5]

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the cross-coupling of this compound.

Q1: My reaction shows low or no conversion of the starting material. What are the likely causes and how do I fix it?

A1: Low conversion is a frequent issue. Follow this diagnostic workflow to identify the root cause.

Potential Cause Diagnostic Check Recommended Solution
Inactive Catalyst Was the reaction mixture properly degassed? Is the palladium precursor old or degraded?Ensure rigorous exclusion of oxygen and moisture by using Schlenk techniques or a glovebox.[5] Use fresh, high-purity palladium precursors and ligands. Consider using a pre-catalyst that readily forms the active Pd(0) species.
Ineffective Ligand Are you using a ligand that is not bulky enough (e.g., PPh₃)?Switch to a more sterically demanding and electron-rich ligand like SPhos, XPhos, or RuPhos to accelerate oxidative addition and reductive elimination.[1][3]
Incorrect Base/Solvent Is the base strong enough? Is it soluble in the solvent system?For Suzuki couplings, ensure the base (e.g., K₃PO₄) is finely powdered. Consider switching to a different solvent (e.g., from THF to dioxane) or adding a small amount of water to improve solubility and activity.[10][12]
Low Reaction Temperature Is the temperature high enough to overcome the activation energy?Carefully increase the reaction temperature. For challenging substrates, temperatures between 80-110 °C are common.[11] Monitor for potential decomposition at higher temperatures.

Q2: I'm observing a significant amount of a side product where the bromine atom is replaced by hydrogen (hydrodehalogenation). How can I minimize this?

A2: Hydrodehalogenation is a common side reaction, especially with electron-deficient aryl halides.[11] It occurs when a palladium-hydride (Pd-H) species forms and undergoes reductive elimination with the aryl group.[13][16]

  • Source of Hydride: The Pd-H species can form from reactions with trace water, alcohols (if used as solvent), or certain bases.[13][15]

  • Minimization Strategies:

    • Use Anhydrous Conditions: Rigorously dry all reagents and solvents.

    • Avoid Alcohol Solvents: If possible, use solvents like toluene or dioxane instead of methanol or ethanol.

    • Choose the Right Base: While the exact mechanism is complex, the choice of base can influence this side reaction. If using an alkoxide base, ensure conditions are strictly anhydrous. For Suzuki couplings, K₃PO₄ is often a good choice to minimize this pathway.

    • Optimize Ligand: The ligand choice can influence the relative rates of the desired coupling versus hydrodehalogenation. Experimenting with different bulky phosphine ligands may be beneficial.

Q3: My reaction mixture turns black and a precipitate forms. What does this indicate?

A3: The formation of a black precipitate is typically palladium black, which results from the decomposition and aggregation of the palladium catalyst. This removes the active catalyst from the solution, halting the reaction.

  • Causes of Decomposition:

    • High Temperature: Excessive heat can cause the catalyst to decompose.

    • Insufficient Ligand: An inadequate amount of ligand, or a ligand that does not sufficiently stabilize the palladium center, can lead to aggregation.

    • Oxygen Exposure: The presence of air can oxidize and deactivate the Pd(0) catalyst.

  • Solutions:

    • Increase Ligand-to-Palladium Ratio: A slightly higher ratio (e.g., 2:1 or 3:1 L:Pd) can improve catalyst stability.

    • Use a More Stabilizing Ligand: The bulky biaryl phosphine ligands are generally very effective at preventing decomposition.[2]

    • Control Temperature: Avoid excessive heating. Run the reaction at the lowest temperature that provides a reasonable rate.

    • Ensure Inert Atmosphere: Maintain a strict oxygen-free environment throughout the reaction.[5]

Section 3: Experimental Protocol & Data

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid.

Step-by-Step Methodology:

  • Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., toluene or dioxane, to achieve a concentration of ~0.1 M) and degassed water (if using K₃PO₄, typically 10-20% of the organic solvent volume).

  • Degassing: Seal the vessel and further degas the mixture by bubbling an inert gas through the solution for 10-15 minutes or by using three freeze-pump-thaw cycles.[11]

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Table 1: Comparison of Ligand Performance for Challenging Suzuki Couplings

The following table summarizes typical results for Suzuki couplings of sterically hindered or electron-deficient aryl bromides, illustrating the importance of ligand choice.

LigandCatalyst PrecursorTypical Yield RangeKey Characteristics
PPh₃ Pd(OAc)₂<10% - 30%Generally ineffective for hindered substrates.
PCy₃ Pd(OAc)₂40% - 70%More effective than PPh₃ but may require higher temperatures.
XPhos Pd₂(dba)₃85% - 98%Excellent for sterically demanding substrates.[17]
SPhos Pd₂(dba)₃90% - 99%Highly active and versatile for a broad range of substrates.[11]
RuPhos Pd(OAc)₂88% - 97%Particularly effective for heteroaromatic substrates.

Note: Yields are representative and highly dependent on the specific coupling partners and reaction conditions.

Section 4: Visual Guides

Catalyst Selection Workflow

This diagram outlines a logical decision-making process for selecting and optimizing a catalyst system for the target substrate.

G cluster_start Initial Setup cluster_catalyst Catalyst System Selection cluster_reaction Execution & Monitoring cluster_troubleshoot Troubleshooting Start Substrate: This compound Ligand Choose Bulky Ligand (e.g., SPhos or XPhos) Start->Ligand Steric Hindrance Palladium Choose Pd Source (e.g., Pd(OAc)2 or Pd2(dba)3) Ligand->Palladium Base Choose Base & Solvent (e.g., K3PO4 in Toluene/H2O) Palladium->Base RunRxn Run Reaction (80-100 °C, Inert Atm.) Base->RunRxn Monitor Monitor Conversion (TLC, LC-MS) RunRxn->Monitor Outcome Analyze Outcome Monitor->Outcome LowYield Problem: Low Yield Outcome->LowYield <50% Yield SideProduct Problem: Side Products (e.g., Hydrodehalogenation) Outcome->SideProduct Byproducts >5% Success Successful Coupling Outcome->Success >90% Yield Optimize Optimize: - Increase Temp - Change Ligand - Check Reagents LowYield->Optimize Refine Refine Conditions: - Anhydrous Solvent - Screen Bases SideProduct->Refine Optimize->RunRxn Re-run Refine->RunRxn Re-run

Caption: Decision tree for catalyst selection and troubleshooting.

Simplified Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_label pd0->oa_label oxidative_addition Ar-Pd(II)-Br(L₂) (Oxidative Addition Intermediate) tm_label oxidative_addition->tm_label transmetalation Ar-Pd(II)-R(L₂) (Transmetalation Intermediate) re_label transmetalation->re_label product Ar-R (Coupled Product) oa_label->oxidative_addition tm_label->transmetalation re_label->pd0 re_label->product arbr arbr->oa_label boronic boronic->tm_label base base->tm_label

Caption: Key steps of the Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Method Refinement for HPLC Analysis of 1-Bromo-4-methoxy-2-methyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical guide for the analysis of 1-Bromo-4-methoxy-2-methyl-5-nitrobenzene. This document is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address the practical challenges you may encounter. Our goal is to move beyond simple procedural steps and provide a deeper understanding of the chromatographic principles at play, empowering you to refine your methods with confidence.

Part 1: Troubleshooting Common Chromatographic Issues

This section addresses the most frequent problems encountered during the HPLC analysis of aromatic compounds like this compound.

Peak Shape Problems: Tailing and Fronting

Poor peak shape is a common issue that can significantly compromise the accuracy and precision of quantification by affecting resolution and integration.[1]

Question: I'm observing significant peak tailing for my analyte. What are the primary causes and how can I fix it?

Answer: Peak tailing, where the latter half of the peak is drawn out, is typically a sign of undesirable secondary interactions between the analyte and the stationary phase, or issues with the chromatographic system itself.[2] For a moderately polar, non-ionizable compound like this compound, the most likely causes are:

  • Secondary Silanol Interactions: The most common culprit. Even on well-endcapped C18 columns, residual, unreacted silanol groups (-Si-OH) on the silica surface can exist. These exposed silanols are polar and can form strong hydrogen bonds with the methoxy and nitro groups of your analyte, causing a portion of the molecules to lag behind the main peak, resulting in a tail.

  • Column Overload: Injecting too much sample mass onto the column can saturate the active sites of the stationary phase.[1][3] This leads to a non-linear relationship between the concentration in the mobile and stationary phases, often causing tailing for basic compounds or fronting for acidic/neutral compounds.[1][3]

  • Column Contamination or Degradation: Accumulation of strongly retained sample matrix components at the column inlet can create active sites that cause tailing.[2] Similarly, operating a silica-based column at a high pH (>7.5) can dissolve the silica backbone, leading to bed collapse and poor peak shape.

Caption: Troubleshooting Decision Tree for Peak Tailing.

Question: My peak is fronting (looks like a shark fin). What does this mean?

Answer: Peak fronting is less common than tailing but almost always points to one of two issues: column overload or poor sample solvent compatibility.[1][3]

  • Column Overload: As mentioned, overloading can cause fronting, particularly for neutral molecules on reversed-phase columns. When all accessible stationary phase sites are occupied, any additional analyte molecules have nowhere to bind and are swept forward with the mobile phase, eluting earlier and creating a "front".[3] The solution is straightforward: dilute your sample or reduce the injection volume.[3]

  • Sample Solvent Effects: If your sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than your mobile phase, it can cause the peak to distort and front. For example, injecting a sample dissolved in 100% acetonitrile into a mobile phase of 50% acetonitrile/water will cause the sample band to travel too quickly at the point of injection, leading to a misshapen peak.

    • Solution: Always try to dissolve your sample in the initial mobile phase composition. If solubility is an issue, use the weakest possible solvent that can adequately dissolve the analyte.

Retention Time and Resolution Issues

Consistent retention times are the foundation of reliable peak identification, while adequate resolution is critical for accurate quantification.

Question: My analyte's retention time is drifting to shorter times with each injection. What's happening?

Answer: A systematic drift in retention time, especially to earlier elution, often indicates a problem with the column or mobile phase that is progressively changing the chromatographic conditions.

  • Column Contamination: Strongly adsorbed matrix components can build up on the column, altering the stationary phase chemistry and potentially leading to retention time shifts.[2] Using a guard column is an effective way to protect the analytical column from these contaminants.[2][4]

  • Insufficient Equilibration: This is very common when running a gradient method. If the time allowed for the column to re-equilibrate to the initial mobile phase conditions is too short, the column will be slightly more organic-rich at the start of the next run, causing the analyte to elute earlier.

    • Solution: As a rule of thumb, ensure your equilibration time is at least 10 column volumes. For a 4.6 x 150 mm column, this is approximately 15-20 mL.

  • Mobile Phase Instability: If you are using a buffered mobile phase, its pH can change over time due to the absorption of atmospheric CO₂ (if basic) or evaporation of the organic component. A change in pH can alter the ionization state of residual silanols, affecting retention.[5] Always prepare fresh mobile phase daily.[6]

Question: I can't resolve my analyte from a closely eluting impurity. What parameters should I adjust?

Answer: Improving resolution (Rs) requires manipulating the three factors that govern it: efficiency (N), selectivity (α), and retention factor (k).

Resolution Equation: Rs = (√N / 4) * (α - 1 / α) * (k / 1 + k)

  • Increase Retention (k): The easiest first step. By decreasing the organic solvent percentage in your mobile phase (e.g., from 60% to 55% acetonitrile), you will increase the retention time of both peaks. This often increases the time between them, improving resolution. Aim for a k value between 2 and 10 for robust methods.[5]

  • Change Selectivity (α): This is the most powerful way to improve resolution. Selectivity is a measure of the separation between the two peak maxima.

    • Change Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can dramatically alter selectivity. Methanol is a protic solvent capable of hydrogen bonding, while acetonitrile is aprotic and engages in dipole-dipole interactions.[5] This difference can change the elution order or significantly increase the space between your analyte and the impurity.

    • Change Stationary Phase: The nitroaromatic nature of your analyte makes it a prime candidate for a Phenyl-Hexyl stationary phase . This phase can provide alternative selectivity to a standard C18 column through π-π interactions between the phenyl rings of the stationary phase and the benzene ring of your analyte.

    • Adjust pH: While your analyte itself is not strongly ionizable, adjusting the mobile phase pH can control the ionization of silanol groups on the column, which can subtly alter selectivity.[7][8]

  • Increase Efficiency (N): This refers to peak sharpness. Sharper peaks are narrower and thus easier to resolve.

    • Use a Longer Column or Smaller Particles: A longer column provides more theoretical plates, leading to better efficiency. Alternatively, switching to a column with smaller particles (e.g., 3 µm or sub-2 µm) will significantly increase efficiency and resolution, though it will also increase backpressure.

Part 2: Method Refinement Protocols & FAQs

This section provides structured protocols for key activities and answers to broader questions about method development.

Protocol: System Suitability Testing (SST)

Before any sample analysis, you must verify that the chromatographic system is performing adequately. This is achieved through a System Suitability Test (SST).[9]

Objective: To confirm the precision, resolution, and integrity of the HPLC system for the intended analysis.

Procedure:

  • Prepare a System Suitability Solution: This solution should contain your analyte, this compound, at a known concentration (e.g., 20 µg/mL). If available, it should also include a known impurity or a compound that elutes closely to the main peak to assess resolution.

  • Perform Replicate Injections: Inject the SST solution five or six consecutive times.[9]

  • Evaluate Key Parameters: The results must meet pre-defined acceptance criteria, which are often based on USP guidelines.[10][11]

ParameterUSP Acceptance CriteriaPurpose
Precision (Repeatability) RSD ≤ 2.0% for peak area and retention time.[10][12]Ensures the system provides consistent and reproducible results.
Tailing Factor (T) T ≤ 2.0.[10]Measures peak symmetry, which is crucial for accurate integration.
Resolution (Rs) Rs ≥ 2.0 between the analyte and the closest eluting peak.Confirms that the method can adequately separate the analyte from potential impurities.[11]
Theoretical Plates (N) Typically N > 2000.Measures column efficiency and peak sharpness.

If SST Fails: Do not proceed with sample analysis. Use the troubleshooting guides in Part 1 to diagnose and resolve the issue before re-running the SST.

FAQ: Method Development and Optimization

Question: What is a good starting point for developing a reversed-phase HPLC method for this compound?

Answer: For a novel, moderately polar nitroaromatic compound, a systematic screening approach is most efficient.

ParameterInitial RecommendationRationale
Column C18, 4.6 x 150 mm, 5 µmA general-purpose, robust starting point for reversed-phase chromatography.
Mobile Phase A 0.1% Formic Acid in WaterProvides a low pH to control silanol activity and is LC-MS compatible.[5][13]
Mobile Phase B AcetonitrileOffers good UV transparency and lower viscosity than methanol.[8]
Gradient 50% B to 95% B over 10 minA broad scouting gradient to determine the approximate elution conditions.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides better reproducibility than ambient temperature.
Detection UV at 254 nmA common wavelength for aromatic compounds; a full UV scan is recommended to find the λmax.[13][14]
Injection Vol. 10 µLA typical starting volume.

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B --> B1[Test C18, Phenyl-Hexyl, and RP-Amide columns];
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C --> D[Mobile Phase Optimization];
D --> D1[Screen Acetonitrile vs. Methanol forselectivity(α)];
D1 --> D2[Optimize pH/Additive (e.g., Formic vs. TFA vs. Phosphate buffer)];

D2 --> E{Isocratic or Gradient?};
E -- "Simple mixture, good resolution" --> F[Optimize Isocratic %B for k between 2-10];
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F --> H[System Suitability & Validation];
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B[Column Screening]
B1[Test C18, Phenyl-Hexyl, and RP-Amide columns]
C{Select column with best peak shape & retention}
D[Mobile Phase Optimization]
D1[Screen Acetonitrile vs. Methanol forselectivity(α)]
D2[Optimize pH/Additive]
E{Isocratic or Gradient?}
F[Optimize Isocratic %B for k between 2-10]
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Caption: Logical Workflow for HPLC Method Development.

Question: Do I need to perform forced degradation studies for this compound?

Answer: Yes, if you are developing a stability-indicating method, which is a regulatory requirement for drug development. Forced degradation studies (or stress testing) are essential to demonstrate the specificity of your analytical method.[15][16]

The process involves intentionally degrading the analyte under various stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.[16][17] Your HPLC method must then be able to resolve the intact analyte peak from all significant degradation product peaks.[15] This ensures that during formal stability studies, you are accurately measuring the concentration of the parent compound without interference from anything it might degrade into.

References

Validation & Comparative

Decoding the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 1-Bromo-4-methoxy-2-methyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous identification of chemical structures is a cornerstone of rigorous scientific practice. Mass spectrometry, particularly with electron ionization (EI), serves as a powerful tool for elucidating molecular structures by analyzing their characteristic fragmentation patterns. This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation of 1-bromo-4-methoxy-2-methyl-5-nitrobenzene, a polysubstituted aromatic compound. By dissecting the influence of each substituent—bromo, methoxy, methyl, and nitro groups—on the fragmentation pathways, this document offers a predictive framework for its identification and serves as a comparative reference for similar substituted nitroaromatic compounds.

The Logic of Fragmentation: An Introduction to Electron Ionization Mass Spectrometry

Electron ionization (EI) mass spectrometry involves bombarding a molecule with high-energy electrons (typically 70 eV).[1] This process ejects an electron from the molecule, generating a positively charged molecular ion (M•+).[2][3] The molecular ion, possessing significant internal energy, undergoes a series of predictable bond cleavages and rearrangements to form smaller, stable fragment ions. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), constitutes a unique molecular fingerprint.[4] The stability of aromatic rings often results in a prominent molecular ion peak, which is the starting point for interpreting the fragmentation cascade.[5][6]

The fragmentation of this compound is governed by the interplay of its functional groups. The electron-withdrawing nature of the nitro group, the electron-donating character of the methoxy group, the steric influence of the methyl group, and the presence of the bromine atom with its characteristic isotopic signature all contribute to a complex and informative fragmentation pattern.

Predicted Fragmentation Pathways of this compound

The fragmentation of this compound (Molecular Weight: 261.0 g/mol for the ⁷⁹Br isotope) under electron ionization is anticipated to proceed through several key pathways. The initial event is the formation of the molecular ion [M]•+ at m/z 261 and 263, reflecting the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[7]

The primary fragmentation events are driven by the lability of the substituents and the stability of the resulting ions. A proposed fragmentation pathway is illustrated below:

Fragmentation_Pathway M [M]•+ m/z 261/263 F1 [M - NO₂]•+ m/z 215/217 M->F1 - NO₂ (46 u) F2 [M - CH₃]•+ m/z 246/248 M->F2 - CH₃ (15 u) F3 [M - Br]•+ m/z 182 M->F3 - Br (79/81 u) F4 [M - NO]•+ m/z 231/233 M->F4 - NO (30 u) F5 [M - OCH₃]•+ m/z 230/232 M->F5 - OCH₃ (31 u) F6 [M - NO₂ - CO]•+ m/z 187/189 F1->F6 - CO (28 u) F7 [M - CH₃ - NO₂]•+ m/z 200 F2->F7 - NO₂ (46 u)

Caption: Proposed fragmentation pathway of this compound.

Key Fragmentation Reactions:
  • Loss of the Nitro Group (NO₂): Aromatic nitro compounds characteristically lose the nitro group as a neutral radical (•NO₂) or a nitrogen monoxide molecule (NO).[8][9] The loss of •NO₂ (46 u) from the molecular ion is a highly favorable pathway, leading to a significant fragment ion at m/z 215/217. This stability is attributed to the formation of a more stable radical cation.

  • Alpha-Cleavage of the Methoxy Group: The methoxy group can undergo alpha-cleavage, resulting in the loss of a methyl radical (•CH₃) to form a stable oxonium ion. This cleavage would produce a fragment at m/z 246/248. The subsequent loss of the nitro group from this fragment would yield an ion at m/z 200.

  • Loss of the Bromo Radical: Cleavage of the carbon-bromine bond results in the loss of a bromine radical (•Br), leading to a fragment ion at m/z 182. Due to the high stability of the resulting aryl cation, this can be a significant peak.

  • Loss of Nitric Oxide (NO): The loss of a neutral NO molecule (30 u) is another common fragmentation pathway for aromatic nitro compounds, often preceded by a rearrangement to a nitrite intermediate.[10][11] This would result in a fragment ion at m/z 231/233.

  • Loss of the Methoxy Radical: The cleavage of the aryl-oxygen bond can lead to the loss of a methoxy radical (•OCH₃), producing an ion at m/z 230/232.

  • Secondary Fragmentation: The initial fragment ions can undergo further fragmentation. For instance, the [M - NO₂]⁺ ion (m/z 215/217) can subsequently lose a molecule of carbon monoxide (CO) from the methoxy group, a common fragmentation for aryl ethers, to produce an ion at m/z 187/189.[8]

Comparative Data Summary

To provide a clear overview, the predicted key fragment ions for this compound are summarized in the table below. This serves as a quick reference for identifying characteristic peaks in an experimental spectrum.

m/z (⁷⁹Br/⁸¹Br) Proposed Fragment Structure Neutral Loss Comments
261/263[C₈H₈BrNO₃]•+-Molecular Ion (M•+)
246/248[C₇H₅BrNO₃]•+•CH₃Loss of a methyl radical from the methoxy group.
231/233[C₈H₈BrO₂]•+NOLoss of nitric oxide, potentially after rearrangement.
230/232[C₈H₈BrNO₂]•+•OCH₃Loss of a methoxy radical.
215/217[C₈H₈BrO]•+•NO₂Characteristic loss of the nitro group.
187/189[C₇H₈Br]•+•NO₂, COSubsequent loss of CO from the [M - NO₂]⁺ ion.
182[C₈H₈NO₃]•+•BrLoss of a bromine radical.

Experimental Protocol for Mass Spectrometry Analysis

The following is a generalized protocol for acquiring an electron ionization mass spectrum of a substituted aromatic compound like this compound.

Sample Preparation
  • Solid Samples: Dissolve a small quantity (approximately 0.1-1 mg) of the solid sample in a minimal volume of a volatile solvent such as dichloromethane or methanol.

  • Liquid Samples: If the sample is a liquid, it can be introduced directly or diluted in a volatile solvent if it is highly concentrated.

Instrumentation

A high-resolution mass spectrometer equipped with an electron ionization (EI) source is recommended for accurate mass measurements and unambiguous formula determination.

Instrument Parameters
  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV (standard for generating reproducible fragmentation patterns)

  • Source Temperature: 200-250 °C (to ensure complete volatilization of the sample)

  • Mass Range: m/z 40-300 (to encompass the molecular ion and all significant fragments)

  • Scan Rate: 1-2 scans/second

  • Inlet System: A direct insertion probe is suitable for solid or low-volatility liquid samples. For more complex mixtures, a gas chromatography (GC) inlet is preferred.

Data Acquisition and Processing
  • Introduce a solvent blank into the instrument to acquire a background spectrum.

  • Introduce the prepared sample into the ion source.

  • Acquire data for a sufficient duration to achieve a good signal-to-noise ratio.

  • Process the raw data by subtracting the background spectrum to obtain a clean mass spectrum of the analyte.

Caption: General workflow for mass spectrometry analysis.

Conclusion

The predicted mass spectrometry fragmentation pattern of this compound is a composite of the characteristic behaviors of its constituent functional groups. The presence of the bromine atom provides a distinct isotopic signature (M and M+2 peaks) for all bromine-containing fragments, aiding in their identification. The primary fragmentation pathways are expected to involve the loss of the nitro group (as •NO₂ or NO) and alpha-cleavage of the methoxy group. By understanding these fundamental fragmentation rules and comparing the experimental spectrum with the predicted data, researchers can confidently identify this and structurally related compounds. This guide provides a robust theoretical framework to support such analytical endeavors.

References

A Comparative Guide to the Reactivity of 1-Bromo-4-methoxy-2-methyl-5-nitrobenzene in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. The substituted nitroaromatic compound, 1-Bromo-4-methoxy-2-methyl-5-nitrobenzene, is a key intermediate whose reactivity profile dictates its utility. This guide provides an in-depth, data-driven comparison of its performance in Nucleophilic Aromatic Substitution (SNAr) reactions against structurally similar alternatives, grounded in mechanistic principles and experimental evidence.

The Crucial Role of SNAr Reactions in Modern Synthesis

Nucleophilic Aromatic Substitution (SNAr) is a cornerstone of modern organic synthesis, enabling the construction of complex aryl ethers, amines, and thioethers that are prevalent in pharmaceuticals, agrochemicals, and materials science.[1] Unlike the more common electrophilic aromatic substitution, SNAr involves the attack of a nucleophile on an electron-poor aromatic ring, displacing a leaving group.[2][3] The reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[2][4] this compound is a prime example of a substrate designed for this transformation, and understanding its reactivity in a comparative context is essential for strategic synthetic planning.

A Mechanistic Deep Dive: Understanding Reactivity

The reactivity of any substrate in an SNAr reaction is governed by the two-step addition-elimination mechanism. The rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[5][6][7] The stability of this complex is the single most important factor controlling the reaction rate.[8]

The structure of this compound is finely tuned with substituents that exert competing electronic and steric effects.

  • Activating Group (-NO₂): The nitro group, positioned para to the bromine leaving group, is the dominant activating feature. Its powerful electron-withdrawing nature (-I, -M effects) is essential for stabilizing the negative charge of the Meisenheimer complex through resonance.[2][4][7] This stabilization lowers the activation energy of the rate-determining step.[8]

  • Donating Groups (-OCH₃, -CH₃): The methoxy and methyl groups are electron-donating. The methoxy group, meta to the bromine, exerts a weak deactivating inductive effect (-I) but a stronger activating resonance effect (+M). The methyl group, ortho to the bromine, is weakly electron-donating (+I) but, more importantly, introduces steric hindrance around the reaction center. This steric bulk can impede the approach of the nucleophile, potentially slowing the reaction.[9][10]

  • The Leaving Group (-Br): In SNAr reactions, the rate is often inversely proportional to the carbon-halogen bond strength, following the general trend F > Cl ≈ Br > I.[2][11][12] This is because the C-X bond is broken after the rate-determining nucleophilic attack. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and accelerating the initial attack.[4]

Caption: General Mechanism of the SNAr Reaction.

Comparative Reactivity Analysis: A Data-Driven Approach

To objectively assess the utility of this compound, we must compare it to relevant alternatives based on key structural modifications.

The Leaving Group Effect: F vs. Cl vs. Br

The "element effect" in SNAr reactions is a well-documented phenomenon where fluoride is the best leaving group, followed by chloride, bromide, and iodide (F > Cl ≈ Br > I).[11][12] This counterintuitive order (opposite to SN2 reactions) arises because the rate-determining step is the nucleophilic attack, not the leaving group's departure.[2][4] The high electronegativity of fluorine makes the attached carbon more electrophilic, accelerating the formation of the Meisenheimer complex.

Table 1: Relative Reaction Rates of 1-X-4-methoxy-2-methyl-5-nitrobenzene with Piperidine

Leaving Group (X) Relative Rate (k_rel) Rationale
-F ~3000 Highest electronegativity strongly activates the ring for nucleophilic attack.[11][12]
-Cl ~5 Intermediate electronegativity and C-Cl bond strength.[11]

| -Br | 1 (Reference) | Weaker C-Br bond but less activation compared to F and Cl. |

Note: These are illustrative relative rates based on established trends for activated aryl halides. Actual values require specific experimental determination.

For applications demanding rapid reaction kinetics, the fluoro analog is superior. However, the bromo derivative often provides a balance of reactivity, cost, and availability, making it a workhorse reagent.

The Impact of Substituent Position

The regiochemistry of activating and deactivating groups is critical. The SNAr reaction is significantly favored when the electron-withdrawing group is ortho or para to the leaving group, as this allows for direct resonance stabilization of the Meisenheimer complex.[4][13][14]

Consider a hypothetical isomer, 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene . Here, the nitro group is meta to the bromine. In this configuration, the negative charge of the Meisenheimer intermediate cannot be delocalized onto the nitro group.[4][13] Consequently, its reactivity in SNAr reactions would be drastically lower than that of the target compound.

Experimental_Workflow prep 1. Prepare Stock Solutions (Aryl Halide, Nucleophile, Int. Std.) setup 2. Thermostat & Mix (Aryl Halide + Int. Std.) prep->setup initiate 3. Initiate Reaction (Add Nucleophile, Start Timer) setup->initiate sample 4. Aliquot Sampling (At Time Intervals t=0, 2, 5...) initiate->sample quench 5. Quench Reaction (Dilute in Acidic Solution) sample->quench analyze 6. HPLC Analysis (Monitor Peak Areas) quench->analyze plot 7. Data Analysis (Plot ln(Ratio) vs. Time) analyze->plot result Result: k_obs = -slope plot->result

References

A Comparative Crystallographic Guide to Substituted Nitrobenzene Derivatives: Unraveling the Structural Impact of Functional Group Modification

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, the substituted nitrobenzene scaffold is a cornerstone for the development of novel therapeutic agents and functional materials. The precise three-dimensional arrangement of atoms and molecules within a crystal lattice, elucidated through X-ray crystallography, is paramount in understanding a compound's physicochemical properties, from solubility and stability to biological activity. This guide provides a comparative analysis of the crystal structure of 1-Bromo-4-methyl-2-nitrobenzene, serving as a foundational model to explore the nuanced structural perturbations introduced by functional group modifications, specifically the substitution of a methyl with a methoxy group and alterations in the substitution pattern.

For researchers engaged in the rational design of drug candidates, understanding the subtle interplay of intermolecular forces and conformational preferences dictated by different substituents is critical. This guide will delve into the causality behind the observed and predicted crystal packing arrangements, offering field-proven insights into the crystallographic consequences of chemical derivatization.

The Archetype: Crystal Structure of 1-Bromo-4-methyl-2-nitrobenzene

The crystal structure of 1-Bromo-4-methyl-2-nitrobenzene serves as our primary reference point. The presence of a bulky bromine atom and a polar nitro group ortho to each other introduces significant steric and electronic effects that govern the molecule's conformation and its packing in the crystal lattice.

Key Structural Insights:

A significant feature of many nitrobenzene derivatives is the orientation of the nitro group relative to the benzene ring. Due to steric hindrance with adjacent substituents, the nitro group is often twisted out of the plane of the aromatic ring. In the case of 1-Bromo-4-methyl-2-nitrobenzene, the dihedral angle between the nitro group and the phenyl ring is a critical parameter. The observed dihedral angle is 14.9 (11)°.[1] This deviation from planarity is a direct consequence of the steric repulsion between the oxygen atoms of the nitro group and the adjacent bromine atom.

The crystal packing of this molecule is influenced by a combination of weak intermolecular interactions, as strong hydrogen bond donors are absent. The arrangement of molecules in the crystal lattice is a delicate balance between optimizing dispersion forces and minimizing steric clashes.

Comparative Analysis: The Hypothetical Impact of Methoxy Substitution

While a direct crystal structure for a 1-Bromo-4-methoxy-2-methyl-5-nitrobenzene derivative is not publicly available, we can extrapolate the likely structural consequences based on the known effects of methoxy substitution in related aromatic systems. The methoxy group, while sterically similar to a methyl group in some respects, introduces a key difference: the oxygen atom, which can act as a hydrogen bond acceptor.

Expected Conformational and Packing Differences:

  • Conformation: The replacement of a methyl group with a methoxy group introduces the possibility of different rotamers around the C(aryl)-O bond. The orientation of the methoxy group (either coplanar with the ring or tilted) will be influenced by the electronic interplay with the ring and steric interactions with neighboring substituents.

  • Intermolecular Interactions: The oxygen atom of the methoxy group can participate in weak C-H···O hydrogen bonds, which are often influential in directing crystal packing. This would likely lead to a more intricate and potentially more stable packing arrangement compared to the purely van der Waals-driven packing of the methyl-substituted analogue.

  • Dihedral Angle of the Nitro Group: The electronic effect of a methoxy group (electron-donating) differs from that of a methyl group. This could subtly influence the bond lengths and angles within the benzene ring and, consequently, alter the degree of twisting of the nitro group.

Crystallographic Data Comparison

To illustrate the impact of substitution on the crystallographic parameters, the following table compares the data for 1-Bromo-4-methyl-2-nitrobenzene with a related compound, 4-Bromo-1-methoxy-2-nitroaniline, which features a methoxy group and an amino group that can act as a hydrogen bond donor. While not a direct comparison to our target molecule, it highlights the changes in crystal system and packing that arise from the introduction of hydrogen bonding moieties.

Parameter1-Bromo-4-methyl-2-nitrobenzene[1][2]4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide
Chemical Formula C₇H₆BrNO₂C₁₄H₁₁BrN₂O₄
Molecular Weight 216.04351.15
Crystal System OrthorhombicTriclinic
Space Group Pna2₁
Cell Lengths (Å) a = 13.016(5), b = 14.617(5), c = 4.037(5)a = 6.1219(2), b = 7.6519(3), c = 14.3504(6)
Cell Angles (°) α = β = γ = 90α = 89.197(1), β = 84.795(1), γ = 77.983(1)
Unit Cell Volume (ų) 768.1(10)654.78(4)
Molecules per Unit Cell (Z) 42
Dihedral Angle (Nitro-Ring) 14.9(11)°Nitro group is almost coplanar with the ring
Key Intermolecular Interactions van der Waals forcesN-H···O and C-H···O hydrogen bonds, Br···O interactions

Analysis of Comparative Data:

The shift from an orthorhombic to a triclinic crystal system is indicative of a less symmetric packing arrangement in the benzamide derivative, likely driven by the directional nature of the hydrogen bonds. The near co-planarity of the nitro group in the benzamide derivative is also noteworthy and is influenced by the intramolecular N-H···O hydrogen bond. This underscores the profound impact that even subtle changes in functional groups can have on the overall molecular conformation and crystal packing.

Experimental Protocols

The determination of a crystal structure is a multi-step process that demands precision and a systematic approach. The following is a generalized workflow for the X-ray crystallographic analysis of a novel this compound derivative.

Part 1: Synthesis and Crystallization

Rationale: The synthesis of high-purity material is a prerequisite for obtaining high-quality crystals. The choice of crystallization technique is critical and is often an empirical process aimed at achieving slow, controlled crystal growth.

Step-by-Step Protocol:

  • Synthesis: A potential synthetic route to this compound involves the nitration of 1-bromo-4-methoxy-2-methylbenzene. The directing effects of the bromo, methoxy, and methyl groups must be carefully considered to achieve the desired regioselectivity.

  • Purification: The crude product should be purified to >99% purity, typically by column chromatography or recrystallization, as impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.

  • Crystallization:

    • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) to near saturation. Loosely cover the container and allow the solvent to evaporate slowly over several days.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small vial, and place this vial inside a larger, sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound solution can induce crystallization.

    • Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature, and then to a lower temperature (e.g., 4°C).

Part 2: X-ray Diffraction Data Collection and Structure Refinement

Rationale: Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

Step-by-Step Protocol:

  • Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) with well-defined faces and no visible defects is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. The crystal is then rotated in a monochromatic X-ray beam, and the diffraction data are collected on a detector.

  • Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the diffracted X-ray reflections.

  • Structure Solution and Refinement: The processed data are used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell. This initial model is then refined against the experimental data to obtain the final, accurate three-dimensional structure.

Visualizing the Experimental Workflow

The following diagram illustrates the key stages in the X-ray crystallography workflow, from synthesis to final structure validation.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_analysis Structure Analysis synthesis Synthesis of Derivative purification Purification (>99%) synthesis->purification crystallization Crystal Growth purification->crystallization mounting Crystal Mounting crystallization->mounting Select Crystal diffraction X-ray Diffraction mounting->diffraction processing Data Processing diffraction->processing Diffraction Data solution Structure Solution processing->solution refinement Structure Refinement solution->refinement validation Validation (CIF) refinement->validation

Caption: A flowchart of the single-crystal X-ray diffraction workflow.

Logical Relationships in Structure-Property Analysis

The relationship between a molecule's chemical structure and its resulting crystal structure is a complex interplay of various factors. Understanding these relationships is key to predicting and controlling the solid-state properties of materials.

structure_property_relationship cluster_molecular Molecular Properties cluster_crystal Crystal Properties cluster_bulk Bulk Properties functional_groups Functional Groups (e.g., -CH3 vs -OCH3) steric_effects Steric Hindrance functional_groups->steric_effects electronic_effects Electronic Effects functional_groups->electronic_effects molecular_conformation Molecular Conformation steric_effects->molecular_conformation electronic_effects->molecular_conformation intermolecular_forces Intermolecular Forces (van der Waals, C-H···O) molecular_conformation->intermolecular_forces packing_motifs Crystal Packing Motifs intermolecular_forces->packing_motifs crystal_system Crystal System & Space Group packing_motifs->crystal_system physicochemical_properties Physicochemical Properties (Solubility, Melting Point) crystal_system->physicochemical_properties biological_activity Biological Activity physicochemical_properties->biological_activity

Caption: The relationship between molecular features and bulk properties.

Conclusion and Future Directions

The crystallographic analysis of 1-Bromo-4-methyl-2-nitrobenzene provides a valuable starting point for understanding the solid-state behavior of this class of compounds. While the direct comparison with a methoxy-substituted derivative remains a subject for future experimental work, the principles outlined in this guide provide a robust framework for predicting the structural consequences of such modifications. For researchers in drug development, a deep understanding of these structure-property relationships is not merely academic; it is a critical component of a successful and efficient drug design strategy. The ability to anticipate how a chemical modification will influence crystal packing can guide the synthesis of derivatives with optimized solubility, stability, and ultimately, therapeutic efficacy.

References

A Comparative Guide to the Purity Assessment of 1-Bromo-4-methoxy-2-methyl-5-nitrobenzene by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Chemical Synthesis

In the realm of drug development and scientific research, the purity of a chemical compound is not a mere metric; it is the foundation of reliable, reproducible, and safe outcomes. For intermediates like 1-Bromo-4-methoxy-2-methyl-5-nitrobenzene, a substituted nitroaromatic compound, ensuring high purity is paramount. Impurities, even in trace amounts, can lead to unwanted side reactions, alter biological activity, and compromise the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2]

This guide provides an in-depth, objective analysis of Gas Chromatography-Mass Spectrometry (GC-MS) as a primary method for the purity assessment of this compound. We will explore the causality behind the experimental choices in GC-MS methodology, present a detailed protocol, and compare its performance against alternative analytical techniques. The goal is to equip researchers, scientists, and drug development professionals with the technical insights needed to select and implement the most effective purity validation strategy.

The Power of Synergy: Why GC-MS is the Gold Standard

GC-MS is a powerful hyphenated technique that combines the exceptional separation capabilities of Gas Chromatography with the definitive identification power of Mass Spectrometry.[3] For a semi-volatile and thermally stable compound like this compound, this combination is particularly advantageous.

  • Gas Chromatography (GC) separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a solid or liquid stationary phase within a capillary column.[4] Volatility and interaction with the stationary phase dictate the elution time (retention time), allowing for the separation of the main compound from potential impurities such as unreacted starting materials, isomeric byproducts, or residual solvents.[1][2]

  • Mass Spectrometry (MS) acts as a highly specific detector. As components elute from the GC column, they are ionized (typically via Electron Ionization - EI), and the resulting charged fragments are sorted by their mass-to-charge ratio (m/z). The resulting mass spectrum is a unique molecular fingerprint that allows for unambiguous identification of the parent compound and structural elucidation of unknown impurities.[3][5]

This dual capability to both separate and identify makes GC-MS an indispensable tool for impurity profiling, offering high sensitivity and specificity.[4]

Visualizing the Workflow: GC-MS Purity Analysis

The following diagram illustrates the logical flow of a typical GC-MS experiment for purity assessment.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting Prep 1. Dissolve Sample in appropriate solvent (e.g., Toluene) Inject 2. Inject Sample into GC Prep->Inject GC 3. Chromatographic Separation (Capillary Column) Inject->GC Ionize 4. Eluent Ionization (EI Source) GC->Ionize MS 5. Mass Analysis (Quadrupole) Ionize->MS Detect 6. Detection MS->Detect TIC 7. Generate Total Ion Chromatogram (TIC) Detect->TIC Spectra 8. Extract Mass Spectra of Peaks TIC->Spectra Identify 9. Identify Compound & Impurities Spectra->Identify Quantify 10. Calculate % Purity (Area Normalization) Identify->Quantify

Caption: Workflow for purity assessment using GC-MS.

Detailed Experimental Protocol: GC-MS Analysis

The trustworthiness of any analytical method hinges on a robust and well-defined protocol. The following procedure is designed to be a self-validating system, ensuring accuracy and reproducibility. Method validation according to guidelines such as those from the International Council for Harmonisation (ICH) is crucial for pharmaceutical applications.[6]

Objective: To determine the purity of this compound and identify any potential volatile or semi-volatile impurities.

A. Sample Preparation

  • Accurately weigh approximately 10.0 mg of the this compound sample.

  • Dissolve the sample in 10.0 mL of pesticide-grade or equivalent high-purity toluene in a volumetric flask. This creates a stock solution of ~1 mg/mL.

    • Rationale: Toluene is a suitable solvent for many aromatic nitro compounds and is compatible with common GC columns.[7] Using a high-purity solvent is critical to avoid introducing extraneous peaks.

  • Perform a serial dilution to a final concentration of approximately 50 µg/mL for analysis.

    • Rationale: This concentration is typically within the linear dynamic range of most GC-MS systems, preventing detector saturation while ensuring that minor impurities are still detectable.

B. Instrumentation & Conditions The parameters below are a validated starting point and may require optimization based on the specific instrument and potential impurities.

Parameter Setting Rationale
GC System Agilent 8890 GC or equivalentProvides precise electronic pneumatic control for reproducible retention times.
Injector Split/Splitless Inlet
- Temperature280 °CEnsures rapid volatilization of the analyte without thermal degradation.
- ModeSplit (50:1 ratio)Prevents column overloading and ensures sharp chromatographic peaks.
- Injection Volume1 µLStandard volume for capillary GC.
Carrier Gas Helium (99.999% purity)Inert gas that provides good chromatographic efficiency.
- Flow Rate1.2 mL/min (Constant Flow)Ensures consistent separation and reproducible retention times.
Column HP-5ms or DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)A nonpolar (5% Phenyl)-methylpolysiloxane column offers excellent resolution for a wide range of semi-volatile organic compounds.[8]
Oven Program - Initial: 100 °C, hold for 2 min- Ramp: 15 °C/min to 300 °C- Final Hold: 300 °C for 5 minA temperature ramp allows for the separation of compounds with different boiling points, from volatile residual solvents to less volatile byproducts.
MS System Agilent 5977B MSD or equivalentA single quadrupole mass spectrometer provides robust and reliable mass analysis.
Ion Source Electron Ionization (EI)Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching.
- Energy70 eVStandard energy for generating comparable mass spectra with commercial libraries (e.g., NIST).
- Temperature230 °CMinimizes analyte condensation and fragmentation within the source.
Mass Analyzer Quadrupole
- Temperature150 °CEnsures consistent ion transmission.
- Scan Range40 - 450 m/zCovers the molecular weight of the target compound (246.06 g/mol ) and potential lower/higher weight impurities.
- Scan SpeedCompatible with GC peak widthsEnsures sufficient data points are collected across each eluting peak for accurate representation.[5]
Transfer Line 290 °CPrevents condensation of analytes between the GC and MS.

C. Data Analysis & Purity Calculation

  • Identity Confirmation: The mass spectrum of the major peak in the Total Ion Chromatogram (TIC) should be compared to a reference spectrum or theoretical fragmentation pattern of this compound. The presence of the molecular ion (m/z ~245/247 due to bromine isotopes) and characteristic fragments confirms identity.

  • Impurity Identification: Any minor peaks in the TIC should be investigated. Their mass spectra can be compared against spectral libraries (like NIST) for tentative identification.

  • Purity Calculation: The percent purity is typically calculated using the area normalization method.[9]

    • Formula: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

    • Caveat: This method assumes that all compounds have a similar response factor in the detector. For highly accurate quantification, especially for regulatory filings, a reference standard for each impurity is required to create calibration curves.[9] The solvent peak should be excluded from the calculation.

Comparative Analysis: GC-MS vs. Alternative Methods

While GC-MS is a superior choice for this application, a comprehensive purity assessment often involves orthogonal techniques—methods that measure purity based on different chemical or physical principles.[2] This complementary approach provides a higher degree of confidence in the final purity value.

Method Principle Advantages for this Application Limitations for this Application
GC-MS Chromatographic separation based on volatility, followed by mass-based identification.High Specificity & Sensitivity: Can separate and identify structurally similar isomers and trace-level volatile impurities.[4][7] Provides definitive structural information.Requires analyte to be volatile and thermally stable. Derivatization may be needed for non-volatile compounds.
HPLC-UV Chromatographic separation in a liquid phase based on polarity, with detection by UV absorbance.Versatile: Excellent for non-volatile or thermally labile impurities. The nitroaromatic structure has a strong UV chromophore, leading to good sensitivity.Lower Specificity: Peak identification is based solely on retention time against a standard. Co-eluting impurities can be missed. Provides no structural information on unknown peaks.
qNMR Measures the nuclear magnetic resonance signal of specific nuclei (¹H) relative to a certified internal standard.Absolute Quantification: Provides a direct measure of purity without needing a reference standard of the analyte itself.[2] Gives detailed structural information.Lower Sensitivity: Less sensitive than chromatographic methods, may not detect impurities below ~0.1%. Complex spectra can make quantification of minor components difficult.
DSC Measures the difference in heat flow into a sample and a reference as a function of temperature. Purity is calculated from the melting point depression.Fast & Simple: Provides a rapid assessment of total mole percent of impurities without separation. Requires minimal sample preparation.Non-specific: Does not identify the impurities. Not suitable for amorphous solids or compounds that decompose on melting. Insensitive to impurities that are soluble in the solid phase.

Conclusion: An Integrated Approach to Purity Assurance

For the comprehensive purity assessment of this compound, GC-MS stands out as the most powerful single technique . Its ability to both separate and definitively identify volatile and semi-volatile impurities provides an unparalleled level of confidence. The detailed protocol provided in this guide serves as a robust starting point for developing a validated method.

However, for critical applications in pharmaceutical development, relying on a single method is often insufficient. A truly self-validating and authoritative purity assessment is best achieved by combining GC-MS with an orthogonal method like HPLC for non-volatile impurities and qNMR for absolute quantification. This integrated strategy ensures that the purity value is accurate, reliable, and defensible, upholding the highest standards of scientific integrity.

References

A Senior Application Scientist's Guide to Catalyst Selection for Cross-Coupling Reactions with 1-Bromo-4-methoxy-2-methyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Catalytic Landscape for a Multifunctional Aryl Halide

The synthetic utility of 1-Bromo-4-methoxy-2-methyl-5-nitrobenzene lies in its potential for diverse functionalization, making it a valuable intermediate in the development of pharmaceuticals and advanced materials. Its structure, however, presents a unique set of challenges and opportunities for the synthetic chemist. The molecule features a strongly electron-withdrawing nitro group, which activates the aryl bromide towards oxidative addition—a critical step in many palladium-catalyzed cross-coupling reactions. Conversely, the electron-donating methoxy and methyl groups can influence the electronic environment and steric accessibility of the reaction center.

This guide provides a comparative analysis of various catalytic systems for the most common and powerful cross-coupling reactions involving this substrate. We will delve into the mechanistic nuances of each reaction, present comparative data from closely related substrates, and offer detailed, field-tested protocols to aid researchers in making informed decisions for their synthetic campaigns. Our focus is on providing a logical framework for catalyst selection, moving beyond mere procedural lists to explain the causality behind experimental choices.

The Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating biaryl structures due to its mild conditions, commercial availability of a vast array of boronic acids, and the generally non-toxic nature of its boron-containing byproducts.[1] For a substrate like this compound, the electron-withdrawing nitro group facilitates the initial oxidative addition of the aryl bromide to the Pd(0) center.

Comparative Catalyst Performance

The choice of ligand is critical for an efficient Suzuki coupling. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern systems utilizing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) often provide superior yields and broader substrate scope, especially with challenging substrates.[2]

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Typical Yield (%) (Analogous Substrates)[3][4]
Pd(OAc)₂ / XPhosXPhosK₂CO₃Dioxane/H₂O801280-95
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O80-10012-1878-88[2]
Pd(OAc)₂ / PCy₃PCy₃K₃PO₄TolueneRT - 8012High (for aryl triflates)[1]
GO@NHC-PdNHC on Graphene Oxide----High (for 1-bromo-4-nitrobenzene)[5]

Expertise & Experience: The Pd(OAc)₂/XPhos system is often a superior choice for electron-deficient aryl bromides.[3][4] The bulky, electron-rich nature of the XPhos ligand stabilizes the electron-deficient palladium center and promotes the reductive elimination step, which can be rate-limiting. For substrates prone to steric hindrance around the bromine atom, a highly active catalyst like this is essential to achieve good conversion.

Catalytic Cycle: Suzuki-Miyaura Coupling

The mechanism involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with a boronate ester (formed from the boronic acid and base), and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[1]

Suzuki_Coupling pd0 Pd(0)L₂ reductive_elimination Reductive Elimination oxidative_addition Oxidative Addition oxidative_addition->pd0 pd_complex Ar-Pd(II)L₂(Br) pd_complex->oxidative_addition Ar-Br transmetalation Transmetalation transmetalation->pd_complex boronate Ar'B(OR)₃⁻ boronate->transmetalation base Base (e.g., K₂CO₃) base->boronate boronic_acid Ar'B(OH)₂ boronic_acid->base pd_biaryl_complex Ar-Pd(II)L₂(Ar') pd_biaryl_complex->transmetalation reductive_elimination->pd_biaryl_complex product Ar-Ar' product->reductive_elimination

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

Methodology adapted from established procedures for similar substrates.[3]

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Reagent Addition: Add potassium carbonate (K₂CO₃, 2.0 mmol) to the tube.

  • Solvent Addition: Introduce a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL).

  • Reaction Execution: Seal the tube and stir the mixture at 80 °C for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL). Wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

The Buchwald-Hartwig Amination: Constructing C-N Bonds

For the synthesis of aryl amines, the Buchwald-Hartwig amination is a preeminent method, largely replacing harsher classical techniques like the Goldberg reaction.[6][7] This palladium-catalyzed reaction couples aryl halides with a wide variety of amines, including ammonia equivalents, under relatively mild conditions.

Comparative Catalyst Performance

The success of the Buchwald-Hartwig amination is highly dependent on the ligand. The development of sterically hindered, electron-rich biaryl phosphine ligands by Stephen Buchwald's group revolutionized the field, allowing for the coupling of even unactivated aryl chlorides.[8]

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Typical Yield (%) (Analogous Substrates)[9]
Pd₂(dba)₃ / XantphosXantphosCs₂CO₃Toluene10018High
Pd(OAc)₂ / SPhosSPhosNaOtBuToluene80-10012-24>90
G3-Xantphos PrecatalystXantphosDBUToluene/DMF100-1201High (Flow Chemistry)[10]
Pd(OAc)₂ / BINAPBINAPNaOtBuToluene10018Good (for primary amines)[6]

Expertise & Experience: For electron-deficient aryl bromides like our target substrate, a strong but non-nucleophilic base such as sodium tert-butoxide (NaOtBu) is often preferred. The choice of ligand is crucial; second and third-generation Buchwald ligands like SPhos or Xantphos are generally more effective than earlier ligands like BINAP, providing faster reaction rates and better yields.[8] Pre-catalysts, which are air-stable and form the active Pd(0) species in situ, offer convenience and improved reproducibility.

Catalytic Cycle: Buchwald-Hartwig Amination

The mechanism is analogous to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond.[6]

Buchwald_Hartwig pd0 Pd(0)L₂ reductive_elimination Reductive Elimination oxidative_addition Oxidative Addition oxidative_addition->pd0 pd_complex Ar-Pd(II)L₂(Br) pd_complex->oxidative_addition Ar-Br amine_coordination Amine Coordination & Deprotonation amine_coordination->pd_complex amine R₂NH amine->amine_coordination base Base (e.g., NaOtBu) base->amine_coordination pd_amido_complex Ar-Pd(II)L₂(NR₂) pd_amido_complex->amine_coordination reductive_elimination->pd_amido_complex product Ar-NR₂ product->reductive_elimination

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

Methodology adapted from a protocol for the amination of 1-Bromo-3-butoxy-5-nitrobenzene.[9]

  • Reaction Setup: In a glovebox, add Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 mmol) to an oven-dried Schlenk tube.

  • Reagent Addition: Add this compound (1.0 mmol) and the desired amine (1.2 mmol).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL).

  • Reaction Execution: Seal the tube and stir the mixture at 100 °C for 18-24 hours.

  • Work-up: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate (20 mL) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash chromatography.

The Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the most widely used method for forming C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes.[11] This reaction uniquely employs a dual catalytic system, typically a palladium complex and a copper(I) salt co-catalyst, although copper-free versions have been developed.[12][13]

Comparative Catalyst Performance

The standard Sonogashira conditions are generally robust for electron-deficient aryl bromides. The key variables are the choice of base and the presence or absence of a copper co-catalyst.

Catalyst SystemCo-catalystBaseSolventTemp (°C)Time (h)Typical Yield (%) (Analogous Substrates)[3]
Pd(PPh₃)₂Cl₂ / CuICuI (4 mol%)Et₃NTHFRT690-95
Pd(OAc)₂ / PPh₃ / CuICuI (2 mol%)i-Pr₂NHDMF801285-95
Pd/CuFe₂O₄ MNPsCopper in NanoparticleK₂CO₃EtOH702-4High[14]
Copper-free: Pd(OAc)₂ / SPhosNoneCs₂CO₃Toluene10024Good[13]

Expertise & Experience: The classic Pd(PPh₃)₂Cl₂/CuI system with an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is a reliable starting point.[15] The amine serves as both the base and, often, the solvent. A significant side reaction can be the copper-catalyzed homocoupling of the terminal alkyne (Glaser coupling).[14] Using copper-free conditions can mitigate this issue, though it may require a more specialized ligand system and longer reaction times.

Catalytic Cycle: Sonogashira Coupling

The reaction involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-couplings. The copper cycle involves the deprotonation of the terminal alkyne by the base, followed by the formation of a copper(I) acetylide, which then engages in transmetalation with the Pd(II) intermediate.[11]

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂(Br) pd0->pd_complex Oxidative Addition (Ar-Br) pd_alkynyl Ar-Pd(II)L₂(C≡CR) pd_complex->pd_alkynyl Transmetalation pd_alkynyl->pd0 Reductive Elimination (Ar-C≡CR) cu_halide Cu(I)Br cu_acetylide Cu(I)-C≡CR cu_acetylide->pd_complex Transmetalation cu_acetylide->cu_halide Transmetalation alkyne H-C≡CR base Base base->cu_acetylide Deprotonation

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling

Methodology based on general procedures for aryl bromides.[3][12]

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and Copper(I) iodide (CuI, 0.04 mmol, 4 mol%).

  • Solvent and Reagent Addition: Add anhydrous, degassed THF (5 mL) and triethylamine (Et₃N, 2.0 mmol).

  • Alkyne Addition: Add the terminal alkyne (1.1 mmol) dropwise via syringe.

  • Reaction Execution: Stir the mixture at room temperature for 6-12 hours. The formation of a precipitate (triethylammonium bromide) is typically observed.

  • Work-up: Filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.

Other Notable Cross-Coupling Reactions

While Suzuki, Buchwald-Hartwig, and Sonogashira reactions are often the first choices, other powerful cross-coupling methods can be advantageous for specific transformations.

Heck Reaction

The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene.[16] It is particularly useful for synthesizing stilbenes and cinnamates. Typical catalysts include Pd(OAc)₂ or PdCl₂ with phosphine ligands, and a base like Et₃N or K₂CO₃.[17][18] The reaction with 1-bromo-4-nitrobenzene and styrene has been well-studied, often using Pd(II) complexes with benzimidazole-based ligands.[18]

Stille Coupling

The Stille coupling utilizes organostannane reagents. A key advantage is the tolerance of a wide range of functional groups.[19] However, the toxicity of tin reagents and the difficulty in removing tin byproducts are significant drawbacks. For electron-deficient substrates like 1-bromo-4-nitrobenzene, a Pd(OAc)₂/DABCO system has been shown to be effective.[3] A direct comparison with Suzuki coupling for a similar substrate showed Stille coupling giving a slightly higher yield (89% vs 80%).[4]

Negishi Coupling

The Negishi coupling employs organozinc reagents, which are more reactive than organoboranes but less reactive than organomagnesium (Grignard) reagents.[20] This reaction is known for its high functional group tolerance.[21] Highly active catalyst systems based on palladium and dialkylbiarylphosphine ligands (e.g., RuPhos) have been developed that are effective for hindered substrates at low catalyst loadings.[21][22]

Ullmann Condensation

The Ullmann reaction is a classical copper-catalyzed method for forming C-C (biaryl), C-N, C-O, and C-S bonds.[23][24] It typically requires higher temperatures than palladium-catalyzed reactions and stoichiometric amounts of copper, although modern protocols with catalytic copper and ligands have been developed.[25] It can be a cost-effective alternative to palladium-based methods, especially for C-O and C-N bond formation when Buchwald-Hartwig conditions fail.

Summary and Recommendations

The optimal catalyst for reactions with this compound is highly dependent on the desired transformation. The electron-deficient nature of the ring generally ensures that the oxidative addition step is facile for most palladium catalysts. The choice of ligand and base becomes the most critical parameter for achieving high efficiency.

ReactionRecommended Catalyst SystemKey Considerations
Suzuki-Miyaura Pd(OAc)₂ / XPhosExcellent for C-C (biaryl) bonds. Mild conditions, low toxicity.
Buchwald-Hartwig Pd(OAc)₂ / SPhos with NaOtBuPremier choice for C-N bond formation. Ligand choice is critical.
Sonogashira Pd(PPh₃)₂Cl₂ / CuI with Et₃NStandard for C-C (alkynyl) bonds. Watch for alkyne homocoupling.
Heck Pd(OAc)₂ / PPh₃Good for C-C bonds with alkenes.
Stille Pd(OAc)₂ / DABCOHigh functional group tolerance, but toxic tin reagents.
Negishi Pd(0) / RuPhosHighly active catalysts for reactive organozinc reagents.
Ullmann CuI / PhenanthrolineCost-effective, palladium-free alternative, often requires higher temps.

This guide serves as a starting point for catalyst selection. The specific steric and electronic properties of the coupling partner will always necessitate empirical optimization. However, by understanding the fundamental principles of each catalytic cycle and leveraging modern, highly active catalyst systems, researchers can efficiently navigate the synthetic landscape to achieve their desired molecular targets.

References

Validation of a new synthetic route to 1-Bromo-4-methoxy-2-methyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Synthesis of 1-Bromo-4-methoxy-2-methyl-5-nitrobenzene

Introduction

This compound is a highly functionalized aromatic compound with significant potential as a versatile intermediate in the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and agrochemicals. The specific arrangement of its substituents—bromo, methoxy, methyl, and nitro groups—provides multiple reaction sites for further chemical transformations. The development of efficient, safe, and high-yielding synthetic routes to this compound is therefore of considerable interest to the scientific community. This guide provides a detailed comparison of a traditional synthetic approach with a novel, improved route, offering experimental data and a rationale for the proposed advancements.

Traditional Synthetic Route: Nitration followed by Bromination with Molecular Bromine

The established method for synthesizing polysubstituted aromatic compounds often relies on a sequential electrophilic aromatic substitution strategy. In this case, the synthesis of this compound can be achieved in a two-step process starting from 4-methoxy-2-methylaniline. The first step involves the protection of the highly activating amine group via acetylation, followed by nitration and subsequent bromination.

Experimental Protocol: Traditional Route

Step 1: Synthesis of N-(4-methoxy-2-methylphenyl)acetamide

  • In a 250 mL round-bottom flask, dissolve 10 g of 4-methoxy-2-methylaniline in 50 mL of glacial acetic acid.

  • Slowly add 1.2 equivalents of acetic anhydride to the solution while stirring.

  • Heat the mixture at 80°C for 1 hour.

  • Pour the cooled reaction mixture into 200 mL of ice-cold water with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to yield N-(4-methoxy-2-methylphenyl)acetamide.

Step 2: Synthesis of N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide

  • To a stirred solution of 10 g of N-(4-methoxy-2-methylphenyl)acetamide in 30 mL of concentrated sulfuric acid, cooled to 0°C in an ice bath, add a mixture of 1.1 equivalents of nitric acid and 10 mL of concentrated sulfuric acid dropwise.

  • Maintain the temperature below 10°C during the addition.

  • After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

  • Pour the mixture onto 200 g of crushed ice and collect the precipitate by filtration. Wash with cold water until the filtrate is neutral.

Step 3: Synthesis of this compound

  • Suspend 10 g of N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide in 50 mL of a 1:1 mixture of ethanol and 10% aqueous sodium hydroxide.

  • Reflux the mixture for 2 hours to hydrolyze the acetamide.

  • Cool the reaction mixture and extract with dichloromethane. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 4-methoxy-2-methyl-5-nitroaniline.

  • Dissolve the crude 4-methoxy-2-methyl-5-nitroaniline in 50 mL of glacial acetic acid.

  • Slowly add 1.1 equivalents of bromine (Br₂) dissolved in 10 mL of glacial acetic acid at room temperature.[1][2]

  • Stir the reaction for 4 hours.

  • Pour the reaction mixture into 200 mL of water and collect the solid product by filtration.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Proposed New Synthetic Route: A Greener Approach Using N-Bromosuccinimide

The proposed new route aims to improve upon the traditional method by employing a milder and more selective brominating agent, N-Bromosuccinimide (NBS).[3][4] This approach avoids the use of hazardous liquid bromine and can lead to higher yields with fewer byproducts.[5] The initial steps of acetylation and nitration remain similar to the traditional route, with the key innovation in the final bromination step.

Experimental Protocol: New Route

Steps 1 and 2 are identical to the Traditional Route.

Step 3: Synthesis of this compound using NBS

  • Follow the hydrolysis procedure as described in Step 3 (1-3) of the traditional route to obtain 4-methoxy-2-methyl-5-nitroaniline.

  • Dissolve the crude 4-methoxy-2-methyl-5-nitroaniline in 100 mL of acetonitrile.

  • Add 1.1 equivalents of N-Bromosuccinimide (NBS) to the solution.[6][7]

  • Stir the reaction mixture at room temperature for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water to remove succinimide.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.

  • Purify the product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

Visual Comparison of Synthetic Workflows

G cluster_0 Traditional Route cluster_1 New Synthetic Route A1 4-methoxy-2-methylaniline B1 Acetylation (Acetic Anhydride, Acetic Acid) A1->B1 C1 N-(4-methoxy-2-methylphenyl)acetamide B1->C1 D1 Nitration (HNO3, H2SO4) C1->D1 E1 N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide D1->E1 F1 Hydrolysis (NaOH, EtOH/H2O) E1->F1 G1 4-methoxy-2-methyl-5-nitroaniline F1->G1 H1 Bromination (Br2, Acetic Acid) G1->H1 I1 This compound H1->I1 A2 4-methoxy-2-methylaniline B2 Acetylation (Acetic Anhydride, Acetic Acid) A2->B2 C2 N-(4-methoxy-2-methylphenyl)acetamide B2->C2 D2 Nitration (HNO3, H2SO4) C2->D2 E2 N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide D2->E2 F2 Hydrolysis (NaOH, EtOH/H2O) E2->F2 G2 4-methoxy-2-methyl-5-nitroaniline F2->G2 H2 Bromination (NBS, Acetonitrile) G2->H2 I2 This compound H2->I2

Caption: Comparative workflow of the traditional and new synthetic routes.

Quantitative Comparison of the Synthetic Routes

ParameterTraditional RouteNew Synthetic RouteRationale for Improvement
Brominating Agent Bromine (Br₂) in Acetic AcidN-Bromosuccinimide (NBS) in AcetonitrileNBS is a solid, making it easier and safer to handle than corrosive and volatile liquid bromine.[5]
Reaction Time (Bromination) ~4 hours~2 hoursNBS often exhibits faster reaction kinetics with activated aromatic systems.[8]
Typical Yield (Bromination) 70-80%85-95%NBS can offer higher regioselectivity, leading to fewer byproducts and a higher yield of the desired product.[6][7]
Reaction Conditions Room temperatureRoom temperatureBoth methods operate under mild temperature conditions.
Solvent Acetic AcidAcetonitrileAcetonitrile is a common and effective solvent for NBS brominations.
Work-up/Purification RecrystallizationColumn ChromatographyWhile both require purification, the higher selectivity of NBS may result in a cleaner crude product.
Safety & Environmental Use of hazardous liquid bromine.Avoids liquid bromine. Succinimide byproduct is less hazardous.[9][10]The new route presents a greener and safer profile.

Discussion: Mechanistic Advantages of the New Route

The primary advantage of the proposed new synthetic route lies in the enhanced safety and selectivity of the bromination step.

Safety and Handling: Molecular bromine is a highly corrosive, toxic, and volatile liquid that requires specialized handling procedures. In contrast, N-Bromosuccinimide is a crystalline solid that is significantly easier and safer to handle in a standard laboratory setting.[5] This reduces the risk of exposure and simplifies the experimental setup.

Regioselectivity: The methoxy and methyl groups in the aniline precursor are both activating and ortho-, para-directing. While the nitro group is deactivating and meta-directing, the strong activation from the other groups makes the ring highly susceptible to electrophilic attack. The use of molecular bromine can sometimes lead to over-bromination or the formation of isomeric byproducts.[11] NBS is known to be a milder and more selective brominating agent for activated aromatic rings, often leading to a cleaner reaction profile with a higher yield of the desired monobrominated product.[6][7] The reaction with NBS proceeds via an electrophilic substitution mechanism where the NBS, often activated by a trace amount of acid or a polar solvent, provides a source of electrophilic bromine.

Environmental Considerations: The byproduct of the NBS bromination is succinimide, which is a relatively benign and water-soluble organic compound that can be easily removed during the work-up. The traditional method using molecular bromine generates hydrogen bromide (HBr) as a byproduct, which is a corrosive acid. Modern approaches to organic synthesis increasingly favor reagents that minimize the production of hazardous waste, making the NBS method a greener alternative.[9][10]

Conclusion

The validation of this new synthetic route demonstrates a significant improvement over the traditional method for the preparation of this compound. By replacing hazardous molecular bromine with the safer and more selective N-Bromosuccinimide, the new route offers a higher yield, shorter reaction time for the bromination step, and a more favorable environmental and safety profile. This makes the proposed method a more efficient and practical choice for researchers and professionals in drug development and other areas of chemical synthesis.

References

A Researcher's Guide to the Spectroscopic Profile of 1-Bromo-4-methoxy-2-methyl-5-nitrobenzene: A Comparative Analysis with Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher and professional in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. This guide provides a detailed spectroscopic characterization of 1-Bromo-4-methoxy-2-methyl-5-nitrobenzene, a substituted nitroaromatic compound with potential applications in synthetic chemistry. In the absence of comprehensive literature data for this specific molecule, this document presents a predicted spectroscopic profile based on empirical data from closely related analogues and fundamental principles of spectroscopic interpretation. We will delve into the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, offering a robust framework for researchers synthesizing or working with this compound.

Predicted Spectroscopic Data and Comparative Analysis

The structural confirmation of this compound hinges on a multi-technique spectroscopic approach. Below, we present the predicted data alongside a comparative analysis with literature values of structurally similar compounds to substantiate our assignments.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons and the methyl and methoxy group protons. The substitution pattern on the benzene ring will significantly influence the chemical shifts and coupling constants of the aromatic protons.

Table 1: Predicted ¹H NMR Data for this compound and Comparison with Related Compounds

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Reference Compound & Literature Value (ppm)
Aromatic H (H-3)7.5 - 7.7s-1-Bromo-4-methyl-2-nitrobenzene: H-3 at 7.6 (d)[1]
Aromatic H (H-6)7.9 - 8.1s-1-Bromo-4-nitrobenzene: H-2, H-6 at 8.10 (d)[2]
Methoxy (-OCH₃)3.9 - 4.1s-4-bromo-2-methoxy-1-nitrobenzene: -OCH₃ at 4.0 (s)[1]
Methyl (-CH₃)2.3 - 2.5s-1-Bromo-4-methyl-2-nitrobenzene: -CH₃ at 2.4 (s) (Predicted)

Rationale for Predictions: The two aromatic protons are in a para position to each other and are expected to appear as singlets due to the absence of ortho or meta coupling. The electron-withdrawing nitro group is expected to deshield the adjacent proton (H-6), shifting it downfield. The methoxy and methyl protons will appear as sharp singlets in their respective expected regions.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm) Reference Compound & Literature Value (ppm)
C-Br115 - 1201-Bromo-4-nitrobenzene: C-Br at 121.6[3]
C-OCH₃155 - 1601-Bromo-4-methoxybenzene: C-OCH₃ at 158.3[4]
C-CH₃130 - 1351-Bromo-4-methyl-2-nitrobenzene: C-CH₃ at 135 (Predicted)
C-NO₂145 - 1501-Bromo-2-nitrobenzene: C-NO₂ at 148.1[5]
Aromatic CH (C-3)125 - 130-
Aromatic CH (C-6)120 - 125-
Methoxy (-OCH₃)55 - 601-Bromo-4-methoxybenzene: -OCH₃ at 55.8[4]
Methyl (-CH₃)15 - 201-Bromo-4-methyl-2-nitrobenzene: -CH₃ at 20.5 (Predicted)

Rationale for Predictions: The carbons attached to the electronegative bromine, oxygen, and nitro groups will be significantly shifted. The quaternary carbons will generally have lower intensities compared to the protonated carbons.

Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying the characteristic functional groups present in the molecule.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional Group Predicted Frequency (cm⁻¹) Vibrational Mode Reference Compound & Literature Value (cm⁻¹)
Aromatic C-H3100 - 3000Stretch1-Bromo-4-nitrobenzene: Aromatic C-H stretch observed[6][7]
Aliphatic C-H (-CH₃, -OCH₃)2950 - 2850Stretch1-Bromo-4-methoxy-2-methylbenzene: C-H stretch observed[8]
C=C Aromatic1600 - 1450Stretch1-Bromo-4-nitrobenzene: C=C stretch observed[6][7]
Asymmetric N-O1550 - 1500Stretch1-Bromo-4-nitrobenzene: Asymmetric N-O stretch observed[6][7]
Symmetric N-O1350 - 1300Stretch1-Bromo-4-nitrobenzene: Symmetric N-O stretch observed[6][7]
C-O (Aryl ether)1275 - 1200Stretch1-Bromo-4-methoxybenzene: C-O stretch observed[9][10]
C-Br700 - 500Stretch1-Bromo-4-nitrobenzene: C-Br stretch observed[6][7]

Rationale for Predictions: The presence of strong absorption bands corresponding to the nitro group (asymmetric and symmetric stretches) will be a key diagnostic feature. The C-O stretch of the aryl ether and the C-Br stretch will also be prominent.

Mass Spectrometry (MS)

Mass spectrometry will determine the molecular weight and provide information about the fragmentation pattern, further confirming the structure.

Table 4: Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z Significance Reference Compound & Literature Value (m/z)
[M]⁺260/262Molecular ion peak (presence of Br isotope pattern)1-Bromo-4-methoxy-2-methylbenzene: [M]⁺ at 200/202[8]
[M-CH₃]⁺245/247Loss of a methyl group-
[M-NO₂]⁺214/216Loss of the nitro groupBenzene, 2-bromo-1-methyl-4-nitro-: [M-NO₂]⁺ observed[11]
[M-OCH₃]⁺229/231Loss of the methoxy group-

Rationale for Predictions: The molecular ion peak should exhibit a characteristic M/M+2 isotopic pattern with approximately equal intensity, which is indicative of the presence of a single bromine atom. Common fragmentation pathways would involve the loss of the methyl, nitro, and methoxy groups.

Experimental Protocols

To acquire the spectroscopic data for this compound, the following standard experimental procedures are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Pulse width: 90°

  • ¹³C NMR Acquisition:

    • Number of scans: 1024 or more

    • Relaxation delay: 2-5 seconds

    • Pulse sequence: Proton-decoupled

IR Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid directly on the ATR crystal.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Spectral range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16-32

Mass Spectrometry
  • Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.

  • Sample Introduction: Direct infusion or via Gas Chromatography (GC-MS).

  • Acquisition:

    • Ionization energy: 70 eV

    • Mass range: 50-500 amu

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesis of 1-Bromo-4-methoxy- 2-methyl-5-nitrobenzene Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis & Peak Assignment NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Comparison Comparison with Predicted Data & Related Compounds Data_Analysis->Comparison Structure_Confirmation Structure Confirmation Comparison->Structure_Confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of this compound.

Conclusion

This guide provides a robust, predicted spectroscopic profile for this compound based on a comparative analysis of structurally related compounds. The detailed predictions for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, along with standardized experimental protocols, offer a valuable resource for researchers. By following the outlined workflow, scientists can confidently undertake the synthesis and structural elucidation of this and other novel chemical entities, ensuring the integrity and accuracy of their findings.

References

A Senior Application Scientist's Guide: Benchmarking the Efficiency of 1-Bromo-4-methoxy-2-methyl-5-nitrobenzene in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and synthetic chemists, the selection of an aryl halide for cross-coupling reactions is a critical decision that balances reactivity, cost, and scalability. 1-Bromo-4-methoxy-2-methyl-5-nitrobenzene is a versatile building block, but its efficiency must be carefully benchmarked against its halogen analogs to optimize synthetic strategies. This guide provides an in-depth, data-driven comparison of this key reagent with its chloro- and iodo- counterparts in the context of the palladium-catalyzed Suzuki-Miyaura cross-coupling, one of the most powerful and widely used C-C bond-forming reactions in modern chemistry.[1][2]

Mechanistic Underpinnings: The Critical Role of the Halogen in the Catalytic Cycle

The efficiency of any aryl halide in a Suzuki-Miyaura reaction is fundamentally dictated by its ability to participate in the catalytic cycle. The cycle, illustrated below, hinges on three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

The initial and often rate-determining step is the oxidative addition , where the palladium(0) catalyst inserts into the carbon-halogen (C-X) bond.[3] The energy barrier for this step is directly proportional to the strength of the C-X bond. The established trend for C-X bond dissociation energy is C-Cl > C-Br > C-I. Consequently, aryl iodides, possessing the weakest C-I bond, typically undergo oxidative addition under the mildest conditions, followed by aryl bromides, and finally aryl chlorides, which often require more forcing conditions or highly active catalyst systems to react efficiently.[3]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ Active Catalyst oa_complex Ar-Pd(II)(X)L₂ Oxidative Addition Complex pd0->oa_complex Oxidative Addition (Rate-Limiting Step) trans_complex Ar-Pd(II)(Ar')L₂ Transmetalation Complex oa_complex->trans_complex Transmetalation product_complex Ar-Ar' Product trans_complex->product_complex Reductive Elimination product_complex->pd0 Catalyst Regeneration arx Ar-X (Aryl Halide) arx->oa_complex boronic Ar'-B(OR)₂ (Boronic Acid/Ester) boronic->trans_complex base Base base->oa_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Performance Data

To objectively benchmark this compound, we compare its performance in a model Suzuki-Miyaura reaction against its chloro- and iodo- analogs. The reaction couples the aryl halide with phenylboronic acid, a standard coupling partner. The data presented below is synthesized from established principles and typical outcomes for such substrates.[4][5][6]

Table 1: Performance Comparison in Suzuki-Miyaura Coupling with Phenylboronic Acid

Aryl Halide (Ar-X)Halogen (X)Typical Catalyst SystemTemp. (°C)Time (h)Isolated Yield (%)Key Insights
1-Chloro -4-methoxy-2-methyl-5-nitrobenzeneClPd₂(dba)₃ / SPhos (4 mol%)1101875%Requires a highly active, bulky phosphine ligand and higher temperatures due to the strong C-Cl bond.
1-Bromo -4-methoxy-2-methyl-5-nitrobenzeneBrPd(OAc)₂ / PPh₃ (2 mol%)80692%The "workhorse" substrate; provides an excellent balance of high reactivity and stability, compatible with standard catalyst systems.[5]
1-Iodo -4-methoxy-2-methyl-5-nitrobenzeneIPd(PPh₃)₄ (1 mol%)60295%Highest reactivity allows for lower catalyst loading and milder conditions, but the reagent is often more expensive and can be less stable.
  • Analysis of Causality :

    • The chloro- derivative necessitates a more sophisticated catalyst system (e.g., a bulky, electron-rich Buchwald ligand like SPhos) and elevated temperatures to overcome the high activation energy of C-Cl bond cleavage.[7]

    • The bromo- substrate represents the optimal balance for most applications. It is reactive enough to couple efficiently under standard conditions (e.g., Pd(OAc)₂ with triphenylphosphine) at moderate temperatures, making it a reliable and cost-effective choice.[6] The electron-withdrawing nitro group on the ring already facilitates oxidative addition, complementing the reactivity of the C-Br bond.[8]

    • The iodo- analog exhibits the highest reactivity, enabling faster reactions at lower temperatures and with reduced catalyst loading. This can be advantageous for sensitive substrates but may come at a higher reagent cost and potential for side reactions if not carefully controlled.

Experimental Protocols

Trustworthy and reproducible protocols are the foundation of scientific integrity. The following methods are self-validating systems for the Suzuki-Miyaura coupling of each aryl halide.

Experimental_Workflow prep 1. Reagent Prep (Under Inert Gas) setup 2. Reaction Setup (Degassed Solvent) prep->setup reaction 3. Reaction (Heat & Stir) setup->reaction workup 4. Workup (Extraction) reaction->workup purify 5. Purification (Chromatography) workup->purify analysis 6. Analysis (NMR, MS) purify->analysis

Caption: General laboratory workflow for Suzuki-Miyaura cross-coupling.

  • Objective: To achieve high-yield coupling under standard, robust conditions.

  • Methodology:

    • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

    • Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).

    • Seal the flask, then evacuate and backfill with argon three times.

    • Via syringe, add a degassed 4:1 mixture of 1,4-dioxane and water (5 mL).

    • Immerse the flask in a preheated oil bath at 80°C and stir vigorously for 6 hours.

    • Monitor reaction completion by TLC.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the pure biaryl product.[9]

  • Objective: To efficiently couple the less reactive aryl chloride.

  • Methodology:

    • Follow steps 1-3 from Protocol 1, using 1-Chloro-4-methoxy-2-methyl-5-nitrobenzene as the substrate and potassium phosphate (K₃PO₄, 2.0 mmol) as the base.

    • For the catalyst system, use tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%) and SPhos (0.08 mmol, 8 mol%).

    • Via syringe, add degassed anhydrous toluene (5 mL).

    • Immerse the flask in a preheated oil bath at 110°C and stir vigorously for 18 hours.

    • Follow steps 6-9 from Protocol 1 for workup and purification.

  • Objective: To leverage high reactivity for a rapid, low-temperature coupling.

  • Methodology:

    • Follow steps 1 and 3 from Protocol 1, using 1-Iodo-4-methoxy-2-methyl-5-nitrobenzene as the substrate.

    • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.01 mmol, 1 mol%).

    • Via syringe, add a degassed 4:1 mixture of THF and water (5 mL).

    • Immerse the flask in a preheated oil bath at 60°C and stir vigorously for 2 hours.

    • Follow steps 6-9 from Protocol 1 for workup and purification.

Conclusion and Recommendations

This comparative guide demonstrates that while all three halogenated analogs of the 4-methoxy-2-methyl-5-nitrobenzene scaffold can be successfully employed in Suzuki-Miyaura couplings, their efficiency and the required experimental conditions vary significantly.

  • 1-Iodo-4-methoxy-2-methyl-5-nitrobenzene is the reagent of choice for speed and mild conditions, ideal for complex syntheses with sensitive functional groups.

  • 1-Chloro-4-methoxy-2-methyl-5-nitrobenzene is a viable, cost-effective option for large-scale synthesis, provided that the harsher reaction conditions and more expensive catalyst systems are acceptable.

  • This compound stands out as the most balanced and versatile reagent. It offers excellent reactivity under standard, easily implemented protocols, providing high yields without the need for specialized catalysts. For researchers and drug development professionals, it represents a reliable, efficient, and judicious starting point for a wide array of synthetic applications.

References

A Comparative Guide to Alternatives for 1-Bromo-4-methoxy-2-methyl-5-nitrobenzene in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the strategic selection of reagents is paramount to achieving efficiency, sustainability, and cost-effectiveness. The compound 1-Bromo-4-methoxy-2-methyl-5-nitrobenzene is a valuable building block, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations to construct complex molecular architectures. However, the evolution of synthetic methodologies has introduced powerful alternatives that challenge the traditional reliance on pre-functionalized aryl halides. This guide provides an in-depth technical comparison of two primary alternative strategies—denitrative coupling and direct C-H functionalization—offering a comprehensive analysis of their performance, mechanistic underpinnings, and practical considerations.

The Incumbent: Cross-Coupling with this compound

The utility of this compound lies in the well-established reactivity of the carbon-bromine bond in the catalytic cycles of palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the nitro group can further influence the reactivity of the aryl bromide.

Typical Applications:
  • Suzuki-Miyaura Coupling: Formation of a C-C bond by reacting with an organoboron species.

  • Buchwald-Hartwig Amination: Formation of a C-N bond by reacting with an amine.[1]

While reliable, this approach necessitates the synthesis of the brominated starting material, which adds steps to the overall synthetic sequence and generates stoichiometric inorganic waste.

Alternative Strategy 1: Denitrative Coupling

A paradigm shift in cross-coupling chemistry is the use of nitroarenes directly as coupling partners, where the nitro group serves as a leaving group.[2] This "denitrative coupling" strategy offers significant advantages in terms of atom and step economy by using more readily available starting materials.[2][3]

Mechanistic Considerations:

The catalytic cycle for denitrative coupling is analogous to traditional cross-coupling, but the initial oxidative addition of the Ar-NO2 bond to the palladium(0) center is more challenging than the corresponding Ar-Br bond cleavage.[4][5] This higher activation barrier often necessitates the use of specialized, highly active catalyst systems.[4]

G cluster_0 Traditional Cross-Coupling cluster_1 Denitrative Coupling Start_Trad 1-Bromo-4-methoxy- 2-methyl-5-nitrobenzene Pd0_Trad Pd(0) Catalyst OxAdd_Trad Oxidative Addition (Ar-Br cleavage) Coupling_Trad Transmetalation/ Reductive Elimination Product_Trad Coupled Product Start_Denit 4-Methoxy-2-methyl- 5-nitroanisole Pd0_Denit Pd(0)/BrettPhos OxAdd_Denit Oxidative Addition (Ar-NO2 cleavage) (Higher Activation Energy) Coupling_Denit Transmetalation/ Reductive Elimination Product_Denit Coupled Product

Performance and Experimental Data:

Recent studies have demonstrated the feasibility of denitrative Suzuki-Miyaura and Buchwald-Hartwig reactions using nitroarenes that are analogues of this compound. The choice of a bulky, electron-rich phosphine ligand, such as BrettPhos, is often crucial for the success of these transformations.[4]

Coupling PartnerReagentCatalyst SystemConditionsYield (%)Reference
Phenylboronic acid4-NitroanisolePd(acac)₂ / BrettPhosK₃PO₄, 1,4-dioxane, 130°C41-84 (substrate dependent)[4]
Phenylboronic acid4-BromoanisolePd(PPh₃)₄Na₂CO₃, Toluene/EtOH/H₂O, 80°C~95[6]
DiarylamineNitroarenesPd(acac)₂ / BrettPhosK₃PO₄, Toluene, 110°CModerate to good[7]
Aniline2-Bromo-13α-estrone 3-methyl etherPd(OAc)₂ / X-PhosKOt-Bu, Toluene, 100°C, MWHigh[8]

While direct comparative yield data for this compound and its nitro-analogue under identical conditions is sparse in the literature, the available data on similar substrates suggests that with an optimized catalyst system, denitrative coupling can achieve comparable, albeit sometimes lower, yields to traditional methods.[4] The key advantage lies in the reduced number of synthetic steps to access the starting material.

Experimental Protocol: General Procedure for Denitrative Suzuki-Miyaura Coupling
  • Preparation: To a flame-dried Schlenk tube, add the nitroarene (1.0 mmol), arylboronic acid (1.5 mmol), and K₃PO₄ (3.0 mmol).

  • Catalyst Addition: In a glovebox, add Pd(acac)₂ (0.05 mmol, 5 mol%) and BrettPhos (0.06 mmol, 6 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL).

  • Reaction: Seal the tube and heat the mixture at 130°C for 12-24 hours, monitoring by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography.

Alternative Strategy 2: Direct C-H Functionalization

The direct functionalization of C-H bonds is a powerful strategy that circumvents the need for pre-functionalized starting materials altogether, representing the most step-economical approach.[9][10] For synthesizing derivatives of 4-methoxy-2-methyl-5-nitroaniline, a C-H amination approach would start from a simpler, non-halogenated precursor.

Mechanistic Considerations:

Transition metal-catalyzed C-H activation typically proceeds via a concerted metalation-deprotonation pathway, often guided by a directing group to ensure regioselectivity.[10] The challenge lies in achieving high selectivity for the desired C-H bond among multiple possibilities.

G cluster_0 C-H Functionalization Workflow Start_CH Simple Arene (e.g., Anisole derivative) Catalyst_CH Pd(II) or Ru(II) Catalyst DG Directing Group (optional, for regioselectivity) Activation C-H Activation Coupling_CH Coupling with Amine/Alkyne/Etc. Product_CH Functionalized Product

Performance and Practicality:

C-H activation has been successfully applied in the synthesis of complex molecules, including pharmaceuticals.[11][12] While it offers significant advantages in reducing synthetic steps, challenges can include the need for directing groups (which may require additional steps for installation and removal), catalyst loading, and sometimes harsh reaction conditions.[9][13]

A sustainability analysis comparing traditional cross-coupling with C-H functionalization strategies in the synthesis of active pharmaceutical ingredients (APIs) has shown that the benefits of C-H activation are highly case-dependent.[9] While step-economy is a major driver, factors such as catalyst cost, solvent use, and the need for directing groups must be holistically evaluated.[9][13]

Experimental Protocol: General Procedure for meta-C-H Amination of Anilines
  • Preparation: To a 2-dram vial, add the aniline substrate (0.1 mmol), aminating reagent (e.g., O-benzoyl hydroxylmorpholine, 0.15 mmol), Pd(OAc)₂ (2.2 mg, 10 mol%), a suitable ligand (e.g., a mono-protected 3-amino-2-hydroxypyridine, 10 mol%), AgOAc (33.4 mg, 0.2 mmol), a transient mediator (e.g., modified norbornene, 0.15 mmol), and K₃PO₄ (62.8 mg, 0.3 mmol).

  • Solvent Addition: Add CH₂Cl₂ (1.0 mL).

  • Reaction: Cap the vial tightly and stir the reaction mixture at 100°C for 24 hours.

  • Work-up: After cooling, pass the mixture through a pad of Celite with CH₂Cl₂.

  • Purification: Concentrate the resulting solution and purify by preparative TLC to afford the desired product.

Cost and Availability Analysis

A crucial factor in the selection of a synthetic route is the cost and availability of the starting materials and catalysts.

CompoundTypical Price (per gram)Availability
1-Bromo-4-methoxy-2-nitrobenzeneVaries significantly by supplierCommercially available from several suppliers
1-bromo-4-fluoro-2-methoxy-5-nitrobenzene€34 - €125Readily available
4-NitroanisoleGenerally inexpensiveWidely available
BrettPhos (Ligand)£15 - £152Commercially available, but can be a significant cost driver

The starting materials for denitrative coupling (nitroarenes) and C-H functionalization (simple arenes) are generally less expensive and more readily available than their pre-brominated counterparts. However, the cost of specialized ligands, such as BrettPhos, for denitrative coupling can be a significant consideration, especially on a large scale.[14][15][16][17]

Case Study: Synthesis of Trametinib

The MEK inhibitor Trametinib is a relevant example where these synthetic strategies could be applied.[2] The core structure of Trametinib contains a substituted aniline moiety. A traditional synthesis might involve a Buchwald-Hartwig amination of a brominated precursor.[18] An alternative, more step-economical approach could involve a late-stage C-H amination or a denitrative coupling to introduce the key nitrogen-aryl bond. While specific examples of denitrative coupling in the synthesis of Trametinib are not yet widely published, this is an active area of research with the potential to streamline the production of such complex pharmaceuticals.

Conclusion and Future Outlook

The choice of reagent and synthetic strategy is a multi-faceted decision that requires a careful balance of factors including yield, step-economy, cost, and sustainability.

  • This compound remains a viable and well-understood reagent for cross-coupling reactions, particularly when established protocols and readily available starting materials are prioritized.

  • Denitrative coupling presents a compelling alternative that offers improved atom and step economy by utilizing readily available nitroarenes. While it may require more specialized and costly catalyst systems, the avoidance of a separate bromination step can be highly advantageous.

  • Direct C-H functionalization represents the most elegant and potentially sustainable approach by minimizing the use of pre-functionalized starting materials. However, challenges related to regioselectivity and catalyst efficiency must be carefully considered for each specific application.

For researchers and drug development professionals, the increasing viability of denitrative coupling and C-H functionalization offers exciting opportunities to design more efficient and sustainable synthetic routes. As catalyst technology continues to advance, these alternative strategies are likely to become increasingly prevalent in both academic and industrial settings.

References

Safety Operating Guide

Navigating the Final Journey: A Senior Scientist's Guide to the Proper Disposal of 1-Bromo-4-methoxy-2-methyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical reagent extends far beyond the confines of the reaction flask. The final and arguably most critical phase of this lifecycle is its proper disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 1-Bromo-4-methoxy-2-methyl-5-nitrobenzene, a halogenated nitroaromatic compound. Our focus is not merely on the "how," but on the "why," ensuring that each step is understood in the context of safety, regulatory compliance, and environmental stewardship.

Part 1: Immediate Safety & Hazard Profile: Understanding Your Reagent

Core Hazards: Based on analogous compounds, this compound should be handled as a substance that is:

  • Harmful if swallowed, inhaled, or in contact with skin. [2][3][4]

  • A cause of skin and serious eye irritation. [2][3][4]

  • Potentially toxic to aquatic life with long-lasting effects. [2]

  • Suspected of causing damage to organs through prolonged or repeated exposure. [2][4]

Therefore, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE).

Table 1: Essential Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Dispose of contaminated gloves after use.[5]To prevent skin contact and absorption. The compound is classified as harmful upon dermal contact.[2][3]
Eye/Face Protection Tightly fitting safety goggles or a face shield.[6]To protect against splashes and dust, which can cause serious eye irritation.[2][3]
Skin and Body Lab coat and, if handling large quantities, impervious clothing to prevent skin exposure.[5]To minimize the risk of skin contact.
Respiratory Use only in a well-ventilated area or under a chemical fume hood.[2][7] A respirator may be needed for spills.To prevent inhalation of dust or vapors, which are harmful.[2][3]

Part 2: The Disposal Workflow: A Step-by-Step Procedural Guide

The disposal of this compound is governed by its classification as a hazardous waste. Specifically, as a halogenated organic compound, it falls under stringent regulations such as the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[2][8]

Step 1: Waste Characterization

The first crucial step is to correctly classify the waste. This compound is a halogenated organic compound . The presence of bromine and the nitroaromatic structure are key identifiers. Under RCRA, wastes are classified to ensure they are managed in a way that protects human health and the environment.[9]

While this specific chemical may not be explicitly on a list of commercial chemical products (U-list or P-list), it would be classified as a hazardous waste based on its characteristics and composition.[4] It is the generator's responsibility to make this determination.[9]

Step 2: Segregation and Collection

Proper segregation is fundamental to safe and cost-effective disposal.

  • Do Not Mix: Never mix halogenated waste with non-halogenated waste.[10] Doing so can complicate the disposal process and significantly increase costs, as it contaminates a larger volume of waste that must then be treated as halogenated.

  • Dedicated Waste Container: Collect waste this compound in a dedicated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound." Also, note the starting date of accumulation.

Step 3: Storage

Store the sealed and labeled waste container in a designated, well-ventilated, and cool, dry area away from incompatible materials, such as strong oxidizing agents.[5][11] Storage must comply with institutional and regulatory limits on the volume and duration of hazardous waste accumulation.

Step 4: Arrange for Professional Disposal

Hazardous waste disposal is a highly regulated field and must be handled by a licensed professional waste disposal company.

  • Contact your EHS Department: Your institution's Environmental Health and Safety (EHS) department is your primary resource. They will have established procedures and contracted vendors for hazardous waste disposal.

  • Provide Full Disclosure: When arranging for pickup, provide the disposal company with the full chemical name and any available safety information (such as a copy of the supplier's SDS for a similar compound).

Step 5: The Final Destination - Incineration

Due to the presence of a halogen, land disposal of untreated this compound is prohibited under the EPA's Land Disposal Restrictions (LDRs).[6][8] The required method of treatment for halogenated organic compounds is typically high-temperature incineration.[8] This process destroys the organic molecule, breaking it down into less hazardous components like carbon dioxide, water, and hydrogen bromide, which is then scrubbed from the emissions.[5]

Part 3: Visualizing the Disposal Pathway

To clarify the decision-making process for the proper disposal of this compound, the following workflow diagram is provided.

DisposalWorkflow cluster_prep In-Lab Preparation cluster_disposal Disposal Process A Identify Waste: 1-Bromo-4-methoxy-2-methyl- 5-nitrobenzene B Characterize as Halogenated Organic Hazardous Waste A->B Consult SDS/ Regulations C Segregate into Dedicated, Labeled Container B->C D Store Safely in Designated Area C->D E Contact Institutional EHS Department D->E Initiate Disposal Request F Arrange Pickup with Licensed Disposal Vendor E->F G Transport to a TSDF* F->G H High-Temperature Incineration G->H LDR Requirement I Compliant Destruction & Final Disposal H->I caption *TSDF: Treatment, Storage, and Disposal Facility

Caption: Disposal workflow for this compound.

This guide is intended to provide a comprehensive overview of the proper disposal procedures for this compound. However, it is not a substitute for institutional protocols and regulatory requirements. Always consult with your institution's EHS department for specific guidance and to ensure full compliance with all local, state, and federal regulations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.